molecular formula C40H74N2O17 B1192455 Cbz-N-PEG15-amine

Cbz-N-PEG15-amine

Número de catálogo: B1192455
Peso molecular: 855.0 g/mol
Clave InChI: HGHDEVQJEXSZRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cbz-N-amido-PEG15-amine is a heterobifunctional PEG linker featuring a Cbz (benzyloxycarbonyl) protected amine at one terminus and a free amine at the other . This configuration provides two distinct reactive handles for sequential chemical conjugation. The free amine group is highly reactive and readily forms amide bonds with carboxylic acids or activated esters (such as NHS esters) . It can also undergo reductive amination with carbonyl groups (ketones or aldehydes) to form stable C-N bonds . The Cbz protecting group on the opposite end can be selectively removed under acidic conditions or via hydrogenolysis, revealing a second, latent amine group that can participate in a subsequent round of amide coupling . This makes the reagent an invaluable tool for multi-step bioconjugation strategies, enabling the synthesis of complex molecular architectures. The central PEG (polyethylene glycol) spacer, composed of 15 repeating ethylene glycol units, significantly enhances the aqueous solubility of the resulting conjugates and reduces immunogenicity . Furthermore, the PEG spacer increases the hydrodynamic volume and provides steric flexibility, which can improve the bioavailability and efficacy of conjugated therapeutic molecules . With a molecular weight of 855.03 g/mol and a high purity of ≥95%, this compound is ideal for applications in drug delivery system development, proteomics, peptide synthesis, and the creation of sophisticated bioconjugates for research . The product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C40H74N2O17

Peso molecular

855.0 g/mol

Nombre IUPAC

benzyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H74N2O17/c41-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-32-56-34-36-58-37-35-57-33-31-55-29-27-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-42-40(43)59-38-39-4-2-1-3-5-39/h1-5H,6-38,41H2,(H,42,43)

Clave InChI

HGHDEVQJEXSZRL-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cbz-N-amido-PEG15-amine

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cbz-N-PEG15-amine: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cbz-N-PEG15-amine is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in the fields of bioconjugation, pharmaceutical research, and drug delivery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a versatile building block in the synthesis of complex biomolecules.

Core Structure and Chemical Identity

This compound, also known as N-CBZ-amido-PEG15-amine, is a heterobifunctional linker molecule. Its structure is characterized by a monodisperse chain of 15 ethylene (B1197577) glycol units, flanked by a carboxybenzyl (Cbz or Z) protected amine at one terminus and a free primary amine at the other. This configuration allows for sequential and controlled conjugation to other molecules.

The Cbz group serves as a stable protecting group for the amine, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions, typically through hydrogenolysis or strong acidic conditions, to reveal the reactive amine.[1][2] The terminal primary amine is readily available for conjugation with various functional groups, such as carboxylic acids and their activated esters (e.g., NHS esters).[1]

Physicochemical Properties

The properties of this compound make it a valuable tool in drug development, particularly for improving the solubility and pharmacokinetic profile of conjugated molecules.

PropertyValueReference
Molecular Formula C40H74N2O17[1][3]
Molecular Weight 855.03 g/mol [4]
Appearance White Solid[3]
Purity ≥95% - 98%[1][4]
Solubility Water, DMSO, DMAC, Methylene Chloride[5][6]
Storage -20°C[1]

Key Applications in Research and Drug Development

This compound is a critical component in the construction of various bioconjugates due to the hydrophilic nature of the PEG chain and the versatile reactivity of its terminal groups.

  • Antibody-Drug Conjugates (ADCs): The PEG linker in this compound can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility of the ADC and can influence its pharmacokinetic properties.

  • PROTACs: It is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[7]

  • Peptide Synthesis and Modification: The Cbz-protected amine allows for its incorporation into peptide synthesis workflows.[2] The PEG chain can be used to improve the solubility and stability of the resulting peptides.

  • Bioconjugation: The terminal amine can be conjugated to various biomolecules, including proteins, peptides, and oligonucleotides, to impart the benefits of PEGylation, such as increased half-life and reduced immunogenicity.[3]

Chemical Reactivity and Experimental Considerations

The utility of this compound stems from the orthogonal reactivity of its two termini. The following diagram illustrates the general reaction scheme for the deprotection of the Cbz group and the subsequent conjugation of the primary amine.

G cluster_0 Deprotection cluster_1 Conjugation Cbz_PEG_NH2 Cbz-NH-PEG15-NH2 H2_Pd_C H2, Pd/C or Strong Acid Cbz_PEG_NH2->H2_Pd_C NH2_PEG_NH2 H2N-PEG15-NH2 H2_Pd_C->NH2_PEG_NH2 NH2_PEG_NH2_conj H2N-PEG15-NH2 Conjugate Molecule-CO-NH-PEG15-NH2 NH2_PEG_NH2_conj->Conjugate Molecule_COOH Molecule-COOH (e.g., Drug, Protein) EDC_NHS EDC, NHS Molecule_COOH->EDC_NHS EDC_NHS->Conjugate

Caption: General reaction scheme for Cbz deprotection and amine conjugation.

Experimental Protocol: General Procedure for Amine Coupling

The following is a generalized protocol for the conjugation of this compound to a carboxylic acid-containing molecule after Cbz deprotection. This should be optimized for specific applications.

Materials:

  • This compound

  • Palladium on carbon (10%) (for deprotection)

  • Hydrogen source (e.g., hydrogen balloon)

  • Anhydrous solvent (e.g., Methanol, DMF)

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous reaction solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC, column chromatography)

Deprotection of Cbz Group:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., methanol).

  • Add 10% Palladium on carbon to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 4-16 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture through celite to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected H2N-PEG15-NH2.

Amine Coupling (Conjugation):

  • Dissolve the carboxylic acid-containing molecule in an anhydrous solvent.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected H2N-PEG15-NH2 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring for product formation.

  • Upon completion, quench the reaction if necessary and purify the conjugate using an appropriate chromatographic technique.

Logical Relationship of this compound in Bioconjugate Synthesis

The following diagram illustrates the logical workflow for utilizing this compound in the synthesis of a bioconjugate.

workflow start Start with This compound deprotection Cbz Group Deprotection (e.g., Hydrogenolysis) start->deprotection conjugation Amine Coupling Reaction deprotection->conjugation activation Activate Carboxylic Acid on Target Molecule (EDC/NHS) activation->conjugation purification Purify Final Conjugate (e.g., HPLC) conjugation->purification characterization Characterize Conjugate (e.g., MS, NMR) purification->characterization end Final Bioconjugate characterization->end

Caption: Workflow for bioconjugate synthesis using this compound.

References

Cbz-N-PEG15-amine chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed summary of the chemical properties of Cbz-N-PEG15-amine, a compound frequently utilized by researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as N-CBZ-amido-PEG15-amine, is a chemical compound that features a carboxybenzyl (Cbz) protected amino group and a terminal primary amine.[1] The Cbz group can be removed under acidic conditions, allowing for further chemical modifications.[1] The terminal amine is reactive towards carboxylic acids and activated NHS esters, making it a versatile building block in bioconjugation and drug delivery systems.[1][2]

Below is a summary of the key quantitative data for this compound:

PropertyValue
Chemical Formula C40H74N2O17
Molecular Weight 855.02 g/mol [3]

Table 1: Chemical properties of this compound.

Logical Relationship of Functional Groups

The structure of this compound allows for a sequential deprotection and conjugation strategy, which is a common workflow in the synthesis of complex biomolecules.

G cluster_0 This compound Cbz_Group Cbz Protecting Group Deprotection Deprotection Cbz_Group->Deprotection Acidic Conditions PEG15_Linker PEG15 Linker Amine_Group Terminal Amine PEG15_Linker->Amine_Group Conjugation Conjugation Amine_Group->Conjugation Reaction with Carboxylic Acid/NHS Ester Deprotection->PEG15_Linker Final_Product Functionalized Molecule Conjugation->Final_Product

Functional group workflow of this compound.

References

An In-Depth Technical Guide to Carboxybenzyl (Cbz) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and peptides. Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group stands as a historically significant and widely utilized moiety. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group's stability and reliable cleavage methods have cemented its role in synthetic chemistry for decades. This technical guide provides a comprehensive overview of Cbz protecting group chemistry, including its introduction, removal, and underlying mechanisms, supplemented with detailed experimental protocols and comparative data.

The Cbz Group: Introduction and Mechanism

The Cbz group is introduced to an amine functionality through its reaction with benzyl (B1604629) chloroformate (Cbz-Cl) or other activated Cbz reagents.[1] This reaction, typically performed under basic conditions, converts the nucleophilic and basic amine into a neutral carbamate, effectively shielding it from participation in subsequent chemical transformations.[2] The stability of the Cbz group to a wide range of non-reductive conditions makes it an invaluable tool in multi-step syntheses.[3]

The general mechanism for the protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Subsequent loss of a chloride ion and a proton (abstracted by a base) yields the stable Cbz-protected amine.

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate Base Base HCl H-Cl BaseH Base-H⁺ ProtectedAmine R-NH-Cbz (Cbz-protected Amine) Intermediate->ProtectedAmine Chloride Elimination Intermediate->HCl Proton Abstraction

Mechanism of Amine Protection with Cbz-Cl.

Quantitative Data on Cbz Protection of Amines

The efficiency of Cbz protection can vary depending on the substrate and reaction conditions. The following table summarizes typical yields and reaction times for the Cbz protection of various amines.

Amine SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Aliphatic Amines (general)Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt1-24 h>90%[1]
Aromatic Amines (general)Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt1-24 h>90%[1]
Various AminesCbz-Cl, PEG-600, rtNot SpecifiedHigh[4]
Aliphatic & Aromatic AminesCbz-Cl, Water, rt2-10 min (aliphatic)High[5]
Various AminesCbz-Cl, I₂ (cat.), MeOH, rtNot SpecifiedHigh[4]

Deprotection of the Cbz Group

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[6] However, acidic conditions can also be employed, offering an alternative for substrates incompatible with hydrogenation.[7]

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent method for Cbz deprotection due to its mild and neutral reaction conditions.[8] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[3] This process generates the free amine, toluene, and carbon dioxide as byproducts.[6] Transfer hydrogenolysis, using a hydrogen donor such as ammonium (B1175870) formate, offers a safer alternative to using hydrogen gas.[8]

G ProtectedAmine R-NH-Cbz CarbamicAcid Carbamic Acid Intermediate ProtectedAmine->CarbamicAcid Hydrogenolysis H2 H₂ H2->CarbamicAcid PdC Pd/C PdC->CarbamicAcid catalyst Amine R-NH₂ CarbamicAcid->Amine Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2

Mechanism of Cbz Deprotection by Hydrogenolysis.

Acidic Cleavage

For molecules containing functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups), acidic cleavage provides a valuable alternative for Cbz deprotection.[7] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or strong Lewis acids can effectively remove the Cbz group.[4] These methods are particularly useful in commercial-scale applications where the use of hydrogen gas and heavy metals is a concern.[7]

Quantitative Data on Cbz Deprotection

The following table presents a comparison of different Cbz deprotection methods with their respective conditions and yields.

Deprotection MethodReagents and ConditionsSubstrate ScopeReaction TimeYield (%)Reference
Catalytic HydrogenolysisH₂, 10% Pd/C, Methanol, rtGeneral N-Cbz amines1 h~95%[8]
Transfer HydrogenolysisAmmonium formate, Pd/CGeneral N-Cbz amines8-10 h (rt)56-66%[9]
Continuous Flow HydrogenolysisH₂, 10% Pd/C, 80 °CDHPM estersNot specified80-95%[9]
Acidic CleavageIPA·HCl, 65-75 °CBenzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate4 hNot specified, scalable[7]
Acidic CleavageHBr/AcOHGeneral N-Cbz aminesVariesHigh[4]

Experimental Protocols

General Protocol for Cbz Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent system such as a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the cooled solution.

  • Reagent Addition: Slowly add benzyl chloroformate (1.5 equiv) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-20 hours, monitoring the progress by thin-layer chromatography (TLC).[1][10]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.[1]

General Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[3]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.

Experimental Workflow

The following diagram illustrates a typical workflow for a synthetic sequence involving Cbz protection and deprotection.

G Start Start with Amine-containing Molecule Protection Cbz Protection (Cbz-Cl, Base) Start->Protection Reaction Perform Desired Chemical Transformation(s) on other functional groups Protection->Reaction Deprotection Cbz Deprotection (e.g., H₂/Pd-C) Reaction->Deprotection Purification Purification of Final Product Deprotection->Purification End Final Deprotected Amine Product Purification->End

General Experimental Workflow.

Conclusion

The Carboxybenzyl protecting group remains a highly relevant and valuable tool in modern organic synthesis. Its ease of introduction, stability to a broad range of reaction conditions, and reliable deprotection protocols make it a first-choice consideration for amine protection in many synthetic campaigns. While catalytic hydrogenolysis is the most common deprotection method, the availability of acidic cleavage protocols provides essential orthogonality for complex molecule synthesis. A thorough understanding of the quantitative aspects and experimental nuances of Cbz chemistry, as outlined in this guide, is crucial for researchers, scientists, and drug development professionals aiming to design and execute efficient and successful synthetic routes.

References

The Role of PEG15 Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the biological moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to impart favorable physicochemical properties. This technical guide provides an in-depth examination of the role of PEG15, a discrete PEG linker with fifteen ethylene (B1197577) glycol units, in bioconjugation. We will explore its structural advantages, impact on conjugate properties, and provide detailed experimental protocols and workflows for its application.

Introduction to PEG Linkers in Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid. These conjugates, such as ADCs, PEGylated proteins, and imaging agents, are designed to combine the distinct properties of their components for a synergistic effect.[1] The linker is not merely a spacer but a crucial component that influences the overall stability, solubility, and in vivo performance of the conjugate.[2][]

PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[4] Their incorporation into bioconjugates, a process known as PEGylation, offers several key advantages:

  • Enhanced Solubility : Many potent cytotoxic drugs used in ADCs are hydrophobic. PEG linkers significantly increase the aqueous solubility of the entire conjugate, mitigating the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[5][6]

  • Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[5][6] This extended exposure can lead to greater accumulation at the target site.[5]

  • Reduced Immunogenicity : The flexible PEG chain creates a hydration shell that can mask epitopes on the protein or drug, shielding it from the immune system and reducing the potential for an immunogenic response.[7][8]

  • Enhanced Stability : The protective hydration layer provided by the PEG linker can shield the bioconjugate from enzymatic degradation.[7]

Discrete PEG linkers, such as PEG15, offer the advantage of a defined, uniform molecular weight, ensuring the production of homogeneous bioconjugates with predictable properties, which is a critical requirement for therapeutic applications.[1]

The PEG15 Linker: Structure and Properties

A PEG15 linker consists of 15 repeating ethylene glycol units. It can be derivatized with a variety of reactive functional groups at its termini to facilitate covalent attachment to biomolecules and payloads. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine (B10760008) residues on antibodies) and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).[1][4]

The choice of a mid-length linker like PEG15 represents a strategic balance. While longer PEG chains can offer greater solubility and a more pronounced "stealth" effect, they can also sometimes hinder the interaction of the biomolecule with its target.[9] Conversely, very short linkers may not provide sufficient hydrophilicity or spacing. Studies comparing various PEG lengths have shown that an optimal range often exists to maximize therapeutic benefit. For instance, clearance rates of ADCs were found to increase rapidly for conjugates with PEGs smaller than PEG8, suggesting that a certain length is necessary to achieve a favorable pharmacokinetic profile.[10]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length of the PEG linker is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key performance metrics of ADCs. While specific data for PEG15 is limited, these comparisons provide valuable insights into the expected performance.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

PEG Linker LengthClearance Rate (mL/day/kg)Relative Change from Non-PEGylated
PEG2~18High
PEG4~12Moderate
PEG8 ~5.5 Low
PEG12~5.0Low
PEG24~4.8Low

Data synthesized from a study assessing conjugate exposure in Sprague-Dawley rats.[10] The data indicates that clearance rates stabilize for linkers of PEG8 and longer, suggesting a PEG15 linker would fall within this optimal range for low clearance.

Table 2: Effect of PEG Linker Length on In Vivo Tolerability in Mice

PEG Linker LengthTolerability at 50 mg/kg DoseSurvival Status
PEG2Not ToleratedEuthanized (>20% weight loss)
PEG4Not ToleratedEuthanized (>20% weight loss)
PEG8 Tolerated Survived
PEG12ToleratedSurvived
PEG24ToleratedSurvived

Data synthesized from a study in Balb/C mice.[10] This demonstrates a clear threshold effect, where a minimum PEG length (PEG8) is required to mitigate toxicity, likely by improving the ADC's hydrophilicity and PK profile.

Table 3: Effect of PEGylation on Cytotoxicity and Half-Life of an Affibody-Drug Conjugate

ConjugatePEG Chain Size (kDa)In Vitro Cytotoxicity Reduction (fold)Half-Life Extension (fold)
HM (Control)01.01.0
HP4KM46.52.5
HP10KM1022.511.2

Data from a study on affibody-based conjugates, where a longer PEG chain significantly extended half-life but also reduced immediate in vitro cytotoxicity.[11] This highlights the trade-offs that must be considered during linker design to achieve the best overall in vivo efficacy.

Experimental Protocols for Bioconjugation with PEG15 Linkers

The following are detailed protocols for two of the most common bioconjugation strategies: amine-reactive and thiol-reactive coupling, adapted for a PEG15 linker.

Protocol 1: Amine-Reactive Conjugation using PEG15-NHS Ester

This protocol describes the conjugation of a PEG15-NHS ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.

A. Materials Required:

  • Protein (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Amine-Reactive PEG15 (e.g., m-PEG15-NHS Ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)

  • Purification System: Desalting columns (e.g., Zeba™ Spin), Size Exclusion Chromatography (SEC), or Dialysis Cassettes (10K MWCO for IgG)

B. Procedure:

  • Protein Preparation:

    • If the protein buffer contains primary amines (like Tris or glycine), exchange it for an amine-free buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.[4]

    • Adjust the protein concentration to 1-10 mg/mL.[12]

  • PEG15-NHS Ester Solution Preparation:

    • Equilibrate the vial of PEG15-NHS Ester to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of PEG15-NHS Ester in anhydrous DMSO or DMF. Do not store this solution.[4][12]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM PEG15-NHS Ester solution to the protein solution while gently vortexing.[12] The final concentration of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[13]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50 µL of 1M Tris per 1 mL of reaction). This will consume any unreacted NHS ester.[14]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification of the Conjugate:

    • Remove unreacted PEG linker and quenching agent by passing the solution through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4]

    • Alternatively, use SEC or dialyze the sample against the storage buffer.

  • Characterization:

    • Determine the concentration and degree of labeling (DOL) of the final conjugate using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: Thiol-Reactive Conjugation using PEG15-Maleimide

This protocol details the conjugation of a PEG15-maleimide to free sulfhydryl groups (e.g., from native or reduced cysteine residues) on a protein.

A. Materials Required:

  • Protein with free thiol(s) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Thiol-Reactive PEG15 (e.g., Mal-PEG15-Linker)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Desalting columns, SEC, or Dialysis Cassettes

B. Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at pH 6.5-7.5.[15] The buffer must not contain any thiol reagents.

    • (Optional - Reduction of Disulfides): If targeting cysteine residues within disulfide bonds, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[15][16][17]

  • PEG15-Maleimide Solution Preparation:

    • Prepare a 10 mM stock solution of the PEG15-Maleimide in anhydrous DMSO or DMF immediately before use.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG15-Maleimide stock solution to the protein solution.[1]

    • Flush the reaction vial with an inert gas, close it tightly, and protect it from light.[16]

    • Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[1]

  • Purification of the Conjugate:

    • Purify the conjugate from excess maleimide (B117702) reagent and byproducts using a desalting column, SEC, or dialysis as described in Protocol 1.[1]

  • Characterization:

    • Characterize the final conjugate to determine concentration, purity, and DOL using appropriate analytical techniques.

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in bioconjugation.

Diagram 1: General Workflow for ADC Development

ADC_Development_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Development cluster_prep Component Preparation cluster_conj Conjugation & Purification cluster_char Characterization & Analysis cluster_invivo In Vivo Evaluation mAb 1. Antibody Production & Purification conjugation 3. Bioconjugation (e.g., using PEG15 Linker) mAb->conjugation linker_payload 2. Linker-Payload Synthesis linker_payload->conjugation purification 4. Purification (e.g., SEC, HIC) conjugation->purification characterization 5. Characterization (DAR, Purity, Aggregation) purification->characterization invitro 6. In Vitro Testing (Binding, Cytotoxicity) characterization->invitro invivo 7. In Vivo Studies (PK, Efficacy, Toxicology) invitro->invivo

Caption: A streamlined workflow for the development of Antibody-Drug Conjugates (ADCs).

Diagram 2: Mechanism of PEGylation Benefits

PEGylation_Benefits Core Benefits of Using a PEG15 Linker in a Bioconjugate center Bioconjugate with PEG15 Linker solubility Increased Hydrophilicity center->solubility stability Steric Hindrance center->stability pk Increased Hydrodynamic Size center->pk sol_res Prevents Aggregation solubility->sol_res stab_res Shields from Proteolytic Enzymes & Immune System stability->stab_res pk_res Reduces Renal Clearance pk->pk_res pk_final Prolonged Circulation Half-Life pk_res->pk_final

Caption: How a PEG15 linker confers key advantages to a biotherapeutic molecule.

Conclusion

The PEG15 linker occupies a crucial position in the toolbox of bioconjugation chemists and drug developers. It provides a discrete, hydrophilic spacer that effectively enhances the solubility, stability, and pharmacokinetic profile of bioconjugates while minimizing immunogenicity. The quantitative data, though often derived from studies of various PEG lengths, strongly supports the inclusion of such linkers to create more effective and tolerable therapeutics. By following detailed and robust experimental protocols for conjugation and purification, researchers can reliably produce homogeneous PEG15-containing bioconjugates. The continued and refined application of precisely engineered linkers like PEG15 will undoubtedly be central to the development of the next generation of advanced biotherapeutics.

References

Technical Guide: Cbz-N-PEG15-amine for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cbz-N-PEG15-amine, a heterobifunctional PEG linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details supplier and purity information, key chemical transformations, and a representative experimental workflow.

Introduction to this compound

This compound is a high-purity polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a terminal primary amine and a carboxybenzyl (Cbz)-protected amine. This structure allows for sequential and controlled conjugation reactions. The primary amine is readily available for reaction with activated esters (such as NHS esters), carboxylic acids, or other electrophiles.[1][2] The Cbz protecting group provides stability to the second amine under various conditions and can be selectively removed, typically through hydrogenolysis, to reveal a primary amine for subsequent conjugation steps.[3][4] The 15-unit PEG chain imparts increased hydrophilicity and biocompatibility to the conjugated molecule, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles.

Supplier and Purity Information

The quality and purity of this compound are critical for reproducible and successful conjugation outcomes. Several suppliers offer this reagent, with purity levels typically exceeding 95%.

SupplierStated PurityMolecular Weight ( g/mol )Catalog Number (Example)
BroadPharm98%855BP-23502
PurePEGmin. 97%855.024327715-1
AxisPharm≥95%855.03AP12197

Note: This information is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for lot-specific purity data.

Key Experimental Protocols

The utility of this compound lies in the selective reactivity of its two functional groups. The following sections outline the fundamental experimental methodologies for the deprotection of the Cbz group and the subsequent conjugation of the primary amine.

Deprotection of the Cbz Group via Hydrogenolysis

The removal of the Cbz protecting group is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.[3][4]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source or a hydrogen donor like ammonium (B1175870) formate (B1220265) for transfer hydrogenolysis.[3][4]

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a reaction vessel suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight of the substrate.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected product, H2N-PEG15-amine. The crude product may be used directly in the next step or purified further if necessary.

Conjugation of the Primary Amine to an NHS Ester

The terminal primary amine of the deprotected PEG linker can be readily conjugated to molecules containing N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.[5][6]

Materials:

  • Deprotected H2N-PEG15-amine

  • NHS ester-functionalized molecule (e.g., protein, peptide, or small molecule drug)

  • Aqueous reaction buffer (e.g., phosphate, borate, or bicarbonate buffer) at a pH of 7.2-8.5.[6] Avoid buffers containing primary amines like Tris.[7]

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the NHS ester if it is not readily soluble in the aqueous buffer.[8]

Procedure:

  • Dissolve the deprotected H2N-PEG15-amine in the reaction buffer.

  • Dissolve the NHS ester-functionalized molecule in a minimal amount of DMF or DMSO and add it to the buffered solution of the PEG linker.

  • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[6] The optimal reaction time should be determined empirically.

  • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.[6]

  • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound.

G cluster_deprotection Step 1: Cbz Deprotection cluster_conjugation Step 2: NHS Ester Conjugation start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenolysis Hydrogenolysis (H2 atmosphere) add_catalyst->hydrogenolysis filtration Filter to Remove Catalyst hydrogenolysis->filtration evaporation Evaporate Solvent filtration->evaporation product1 H2N-PEG15-amine evaporation->product1 input_peg H2N-PEG15-amine product1->input_peg Product from Step 1 dissolve_peg Dissolve in Reaction Buffer (pH 7.2-8.5) input_peg->dissolve_peg mix Mix Reactants dissolve_peg->mix input_nhs NHS Ester-Functionalized Molecule dissolve_nhs Dissolve in DMF/DMSO input_nhs->dissolve_nhs dissolve_nhs->mix react Incubate (1-4h at RT or overnight at 4°C) mix->react quench Quench Reaction (Optional) react->quench purify Purify Conjugate quench->purify final_product PEGylated Conjugate purify->final_product

Caption: A representative experimental workflow for a two-step bioconjugation using this compound.

G reagents This compound NHS Ester-Functionalized Molecule deprotection Cbz Deprotection H2, Pd/C reagents->deprotection Step 1 conjugation Amine-NHS Ester Reaction pH 7.2-8.5 deprotection->conjugation Step 2 purification Purification e.g., HPLC, SEC conjugation->purification Step 3 final_product Purified Bioconjugate purification->final_product Final Product

Caption: A logical relationship diagram illustrating the key stages of bioconjugate synthesis.

References

Technical Guide: Synthesis and Characterization of Cbz-N-PEG15-amine for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Cbz-N-PEG15-amine, a valuable heterobifunctional linker. This polyethylene (B3416737) glycol (PEG) derivative, featuring a carboxybenzyl (Cbz) protected amine and a free terminal amine, is instrumental in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols for its synthesis and characterization, presents key quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a discrete PEG (dPEG®) linker that offers a balance of hydrophilicity and defined length, making it an ideal spacer for connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in the construction of PROTACs. The Cbz protecting group provides stability and allows for selective deprotection, enabling controlled, sequential conjugation strategies.[1] The terminal primary amine serves as a reactive handle for coupling with carboxylic acids or activated esters.[2] The PEG15 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C40H74N2O17[3]
Molecular Weight 855.03 g/mol [3]
Appearance White to off-white solid or viscous oil
Purity ≥95%
Solubility Soluble in water, DCM, DMF, DMSO
Storage -20°C, desiccated

Synthesis of this compound

The synthesis of this compound involves the mono-N-Cbz protection of commercially available diamino-PEG15. A general and environmentally friendly approach utilizes PEG as the reaction medium.[4][5] Achieving mono-protection of a symmetrical diamine is a critical step and can be influenced by controlling the stoichiometry of the reactants and purification of the product mixture.[6][7]

Experimental Protocol: Mono-N-Cbz Protection of Diamino-PEG15

Materials:

Procedure:

  • In a round-bottom flask, dissolve diamino-PEG15 (1 equivalent) in a minimal amount of PEG-400.

  • Under constant stirring at room temperature, slowly add benzyl chloroformate (Cbz-Cl) (0.9 equivalents) dropwise to the reaction mixture. The sub-stoichiometric amount of Cbz-Cl is used to favor mono-protection.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of NaHCO₃ to remove any unreacted Cbz-Cl and acidic byproducts.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the mono-Cbz-protected product from the di-protected and unreacted starting material.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid or viscous oil.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The expected chemical shifts are summarized in Table 2.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
PEG backbone (-CH₂-CH₂-O-)~3.6~70
Cbz aromatic protons7.2 - 7.4127 - 136
Cbz benzylic protons (-CH₂-O-)~5.1~67
Cbz carbonyl (-C=O)-~156
Amine-adjacent PEG protons2.7 - 2.940 - 42
Cbz-protected amine proton5.2 - 5.5 (broad)-

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound.

Technique Expected [M+H]⁺
ESI-MS855.50

Application in PROTAC Development

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[8]

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][9][10][11]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: deprotection of the Cbz group followed by coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling start This compound couple1 Couple Ligand 1 to free amine of PEG linker start->couple1 ligand1 POI or E3 Ligase Ligand 1 (with -COOH or activated ester) ligand1->couple1 intermediate1 Cbz-PEG15-Ligand 1 Conjugate couple1->intermediate1 deprotect Remove Cbz group (e.g., Hydrogenolysis) intermediate1->deprotect intermediate2 H2N-PEG15-Ligand 1 Conjugate deprotect->intermediate2 couple2 Couple Ligand 2 to newly formed amine intermediate2->couple2 ligand2 POI or E3 Ligase Ligand 2 (with -COOH or activated ester) ligand2->couple2 final_protac Final PROTAC Molecule couple2->final_protac

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development. Its well-defined structure, coupled with the strategic placement of a protected and a free amine group, allows for the controlled and efficient synthesis of complex biomolecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important linker, facilitating its application in the development of novel therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of Cbz-N-PEG15-amine in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Cbz-N-PEG15-amine in PEGylation, a critical bioconjugation technique in drug development and proteomics. This document details the chemical principles, experimental protocols, and data analysis methodologies pertinent to the use of this versatile linker.

Introduction to PEGylation and the Role of this compound

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn can reduce renal clearance, prolong systemic circulation time, and shield them from proteolytic degradation and immunogenic responses.[1]

This compound is a heterobifunctional PEG linker. It possesses two key functional groups: a primary amine (-NH2) at one terminus and a carboxybenzyl (Cbz)-protected amine at the other.[][3] This structure allows for two primary modes of application in PEGylation:

  • Direct Conjugation: The terminal primary amine is readily available to react with activated functional groups on a target molecule, such as N-hydroxysuccinimide (NHS) esters.[4][5]

  • Sequential Conjugation: The Cbz group can be selectively removed to expose a second primary amine, enabling a subsequent conjugation step. This is particularly useful for creating more complex bioconjugates.

Core Mechanism of Action

The primary mechanism of action for the direct conjugation of this compound involves the nucleophilic attack of its terminal primary amine on an electrophilic group on the target molecule. A common strategy in bioconjugation is the use of NHS esters to activate carboxyl groups on proteins (e.g., on aspartic acid, glutamic acid, or the C-terminus).

The reaction proceeds as follows:

  • Activation of Carboxyl Group: A carboxyl group on the target molecule is activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.

  • Nucleophilic Attack: The primary amine of this compound acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

  • Amide Bond Formation: This attack results in the formation of a stable amide bond, covalently linking the PEG chain to the target molecule, and the release of the NHS leaving group.[6][7]

This reaction is typically carried out in a non-amine-containing buffer at a pH of 7.0-8.0.[5][8]

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound via NHS Ester Chemistry

This protocol outlines the steps for conjugating this compound to a protein with an activated carboxyl group.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Preparation of this compound:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound to the activated protein solution. The molar ratio of PEG linker to protein should be optimized for the desired degree of PEGylation, typically starting with a 5 to 20-fold molar excess of the PEG linker.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization:

    • Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol for Cbz Deprotection

The Cbz protecting group can be removed to expose a primary amine, which can then be used for further conjugation. Catalytic hydrogenolysis is a common method for Cbz deprotection.[9][10]

Materials:

Procedure:

  • Dissolution: Dissolve the Cbz-PEGylated conjugate in methanol or ethanol in a flask suitable for hydrogenation.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Hydrogenation:

    • Using H2 gas: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Using a hydrogen donor (Transfer Hydrogenolysis): Add a hydrogen donor such as ammonium formate (3-5 equivalents) to the reaction mixture and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate. Further purification can be performed by chromatography if necessary.

Data Presentation: Quantifying PEGylation Efficiency

The efficiency of the PEGylation reaction is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the extent of PEGylation.[][11] Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the un-PEGylated protein from mono-, di-, and poly-PEGylated species.

Table 1: Example Data from RP-HPLC Analysis of a PEGylated Protein

SpeciesRetention Time (min)Peak Area (%)Degree of PEGylation
Unconjugated Protein15.210.50
Mono-PEGylated12.865.31
Di-PEGylated10.520.12
Poly-PEGylated< 104.1>2
Total 100

Table 2: Quantitative Parameters for PEGylation Reaction

ParameterFormulaExample Value
Yield of PEGylated Protein (Total moles of PEGylated protein / Initial moles of protein) x 100%89.5%
Average Degree of PEGylation Σ (Peak Area % of each PEGylated species x Degree of PEGylation) / 1001.18

Mandatory Visualizations

PEGylation_Mechanism Protein Protein-COOH Activated_Protein Protein-CO-NHS (Activated NHS Ester) Protein->Activated_Protein Activation EDC_NHS EDC, NHS PEGylated_Protein Protein-CO-NH-PEG₁₅-NH-Cbz (PEGylated Protein) Activated_Protein->PEGylated_Protein Nucleophilic Attack NHS_byproduct NHS PEG_Amine H₂N-PEG₁₅-NH-Cbz Experimental_Workflow Start Start: Protein Solution Activation 1. Activate Protein Carboxyl Groups (EDC, NHS) Start->Activation PEG_Addition 2. Add this compound Solution Activation->PEG_Addition Conjugation 3. Incubate for Conjugation Reaction PEG_Addition->Conjugation Quench 4. Quench Reaction (Tris or Glycine) Conjugation->Quench Purify 5. Purify PEGylated Protein (Dialysis or SEC) Quench->Purify Analyze 6. Characterize Product (HPLC, SDS-PAGE, MS) Purify->Analyze End End: Purified PEGylated Protein Analyze->End

References

The Strategic Application of Cbz-Protected PEG Linkers in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of advanced drug development and biotechnology, the precise control of molecular interactions is paramount. Heterobifunctional linkers serve as critical tools in this endeavor, and among them, polyethylene (B3416737) glycol (PEG) linkers with a carboxybenzyl (Cbz) protecting group offer a unique combination of properties. The Cbz group provides robust protection for amine functionalities, which can be selectively removed under mild catalytic hydrogenation conditions, preventing unwanted side reactions during synthesis.[1][2] When combined with the inherent benefits of PEG—such as enhanced hydrophilicity, biocompatibility, and improved pharmacokinetic profiles—Cbz-protected PEG linkers become powerful assets in creating sophisticated bioconjugates.[3][][5] This technical guide explores the core applications, experimental methodologies, and critical data associated with the use of Cbz-protected PEG linkers in cutting-edge research areas including Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and advanced drug delivery systems.

Core Concepts: The Synergy of Cbz Protection and PEG Spacers

The utility of these linkers stems from the distinct advantages of their two primary components:

  • Carboxybenzyl (Cbz) Protecting Group: The Cbz group is a widely used carbamate (B1207046) protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[2] This process is orthogonal to many other protecting group strategies, allowing for selective deprotection and subsequent modification of the amine terminus.[2] This control is essential for the stepwise construction of complex molecules like ADCs and PROTACs.

  • Polyethylene Glycol (PEG) Linker: PEG is a hydrophilic, non-toxic, and non-immunogenic polymer approved by the FDA for various formulations.[6] Its incorporation into bioconjugates can significantly improve the solubility and stability of hydrophobic molecules, reduce aggregation, and prolong circulation half-life by increasing the molecule's hydrodynamic radius, thereby avoiding rapid renal clearance.[][7][8] The length of the PEG chain can be precisely tuned to optimize the pharmacokinetic properties and the spatial orientation between the conjugated moieties.[9]

Key Applications in Research and Drug Development

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers are used to connect a potent cytotoxic payload to a monoclonal antibody (mAb).[7] The hydrophilicity of the PEG linker helps to mitigate the aggregation often caused by hydrophobic drug payloads, improving the overall stability and pharmacokinetic profile of the ADC.[10][11] Cbz-protected PEG linkers can be employed during the synthesis of the linker-payload complex, where the Cbz group protects a terminal amine that will later be used to attach to the antibody or another part of the linker construct.

The strategic placement of PEG within the linker architecture, such as a pendant configuration versus a linear one, has been shown to significantly impact ADC stability and pharmacokinetics, with pendant designs sometimes offering slower clearance rates.[10]

Logical Workflow: Role of Cbz-Protected PEG in ADC Synthesis

cluster_0 Linker-Payload Synthesis cluster_1 Deprotection & Antibody Conjugation A Cbz-NH-PEG-COOH (Linker Precursor) C Amide Coupling (EDC, HOBT) A->C B Cytotoxic Drug (e.g., MMAE) B->C D Cbz-NH-PEG-Drug (Protected Intermediate) C->D E Cbz Deprotection (H₂, Pd/C) D->E Hydrogenolysis F H₂N-PEG-Drug (Active Linker-Payload) E->F H Final ADC Conjugate F->H G Activated Antibody (e.g., reduced Cys) G->H

Caption: Workflow for ADC synthesis using a Cbz-protected PEG linker.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. The length, rigidity, and composition of the linker are crucial for the formation of a stable and productive ternary complex.[12]

Cbz-protected PEG linkers serve as versatile building blocks in PROTAC synthesis.[13] They provide a hydrophilic and flexible spacer, and the Cbz-protected amine offers a convenient handle for modular synthesis, allowing researchers to systematically vary the linker length and attachment points to optimize degradation activity (DC₅₀) and maximal degradation (Dₘₐₓ).[12] For instance, a library of PROTACs can be rapidly synthesized by coupling a Cbz-protected PEG linker to one ligand, followed by deprotection and coupling to the second ligand.[12]

Signaling Pathway: PROTAC Mechanism of Action

cluster_PROTAC PROTAC Molecule P Target Ligand L PEG Linker P->L TP Target Protein P->TP Binds E3L E3 Ligase Ligand L->E3L E3 E3 Ubiquitin Ligase E3L->E3 Binds TC Ternary Complex (TP-PROTAC-E3) TP->TC E3->TC UTP Ubiquitinated Target Protein TC->UTP U Ubiquitin U->TC Ubiquitination D Proteasomal Degradation UTP->D

Caption: Mechanism of PROTAC-mediated protein degradation.

Bioconjugation and Drug Delivery

Cbz-protected PEG linkers are broadly applicable in bioconjugation for improving the therapeutic properties of peptides, proteins, and small molecules. By conjugating a PEG linker to a drug, its solubility, stability, and circulation time can be dramatically enhanced.[14] For example, researchers have synthesized bi-functional derivatives of PEG to covalently bind drugs like ibuprofen (B1674241) and eugenol, using a Cbz-protected amine as a synthetic handle.[14]

In a notable study, cleavable PEG linkers containing a Cbz-protected glutamine residue were designed for the PEGylation of proteins like Interferon α-2b.[6] This strategy allowed for enzymatic conjugation via transglutaminase. The linker could then be cleaved during sample preparation for mass spectrometry, leaving a small reporter tag on the protein and simplifying the identification of PEGylation sites—a significant analytical challenge with traditional PEG linkers.[6][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing PEG linkers in various bioconjugation applications.

Table 1: Effect of PEG Linker Length on Miniaturized ADC Properties

Conjugate Name PEG MW (kDa) In Vitro Cytotoxicity Reduction (fold) Half-Life Extension (fold) Maximum Tolerated Dose (mg/kg)
ZHER2-SMCC-MMAE (No PEG) 0 1 1 5.0
HP4KM 4 6.5 2.5 10.0
HP10KM 10 22.5 11.2 20.0

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains reduce immediate cytotoxicity, they significantly improve half-life and tolerability.[16]

Table 2: Synthesis and Conjugation Yields

Reaction Protecting Group Key Reagents Yield Reference
N-Cbz Protection of Amines Cbz Cbz-Cl, PEG-400 87-95% [17]
Ibuprofen-PEG Conjugation Cbz EDC, HOBT, TEA 95% [14]

| Transglutaminase-mediated PEGylation | Cbz | Transglutaminase | >99% conjugation at K164 |[6] |

Experimental Protocols

Protocol 1: General N-Cbz Protection of Amines in a PEG Medium

This protocol describes a simple and efficient method for the N-benzyloxycarbonylation of amines at room temperature.[1]

Materials:

  • Amine substrate (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1 mmol)

  • Polyethylene glycol (PEG-400) (0.5 mL)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine (1 mmol) at room temperature.[1]

  • Stir the reaction mixture for the specified time (typically 5-15 minutes, monitored by TLC).[17]

  • Upon completion, add diethyl ether (20 mL) to the reaction mixture.[1]

  • Separate the organic phase and wash it with a saturated aqueous NaHCO₃ solution (5 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane-ethyl acetate, 7:3) to obtain the pure N-Cbz protected amine.[1]

Experimental Workflow: N-Cbz Protection of an Amine

A 1. Mix Cbz-Cl and PEG-400 B 2. Add Amine Substrate A->B C 3. Stir at Room Temp (5-15 min) B->C D 4. Quench with Diethyl Ether C->D E 5. Wash with NaHCO₃ D->E F 6. Dry and Evaporate E->F G 7. Purify via Column Chromatography F->G

Caption: Step-by-step workflow for the N-Cbz protection of amines.

Protocol 2: Transglutaminase-Mediated Protein PEGylation

This protocol outlines the enzymatic conjugation of a Cbz-protected, glutamine-containing PEG linker to a protein.[6][15]

Materials:

  • Protein (e.g., Interferon α-2b)

  • Cbz-QGRGG-PEG linker

  • Microbial Transglutaminase (TG)

  • 100 mM MOPS buffer, pH 7.5

  • Stock solutions: 10 µM protein, 10 µM TG, 1 mM linker

Procedure:

  • Prepare stock solutions of the protein (10 µM) and TG (10 µM) in 100 mM MOPS buffer (pH 7.5).[15]

  • Prepare a 1 mM stock solution of the Cbz-QGRGG-PEG linker (solvent compatible with the reaction, e.g., MOPS buffer or DMSO).

  • In a reaction vessel, mix the protein, linker, and TG in a final molar ratio of 1:20:1 (Protein:Linker:TG).[15]

  • Incubate the reaction mixture at 37 °C for 6 hours.[15] For some reactions, an additional overnight incubation at room temperature may improve yield.[15]

  • Monitor the reaction progress using SDS-PAGE or LC-MS to observe the shift in molecular weight corresponding to the PEGylated protein.

  • Purify the PEGylated protein conjugate using size-exclusion or ion-exchange chromatography to remove excess linker and enzyme.

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenation

This is a standard procedure for removing the Cbz protecting group to liberate the free amine.[2]

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C, 10% w/w)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add Pd/C catalyst to the solution (typically 10% of the substrate weight). The flask should be under an inert atmosphere (e.g., nitrogen or argon) before adding the catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an H₂ atmosphere.

  • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This can take from 1 to 24 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Evaporate the combined filtrates to yield the deprotected amine product.

Conclusion

Cbz-protected PEG linkers represent a versatile and highly effective class of tools for researchers in chemistry, biology, and medicine. Their modular nature, combining the robust and selectively cleavable Cbz protecting group with the beneficial physicochemical properties of PEG, facilitates the rational design and synthesis of complex and highly functional biomolecules. From enhancing the stability and pharmacokinetics of ADCs to enabling the systematic optimization of PROTACs, these linkers are integral to the advancement of targeted therapies and sophisticated drug delivery systems. The detailed protocols and quantitative data provided herein serve as a guide for their successful implementation in the laboratory, paving the way for future innovations.

References

Understanding the Reactivity of the Terminal Amine on Cbz-N-PEG15-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal primary amine on Cbz-N-PEG15-amine, a heterobifunctional linker crucial in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the core chemical properties, key reactions, and experimental considerations for effectively utilizing this versatile molecule.

Introduction to this compound

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure consists of a carboxybenzyl (Cbz) protected amine on one terminus and a reactive primary amine on the other, separated by a 15-unit PEG chain. This configuration allows for a sequential and controlled approach to conjugation. The Cbz group provides a stable protecting group for one amine, which can be selectively removed under specific conditions, while the terminal primary amine is readily available for conjugation to various molecules.[1] The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.

Core Reactivity of the Terminal Amine

The terminal primary amine of this compound is a nucleophilic functional group that readily participates in several common bioconjugation reactions. The most prevalent of these are amide bond formation and reductive amination.

Amide Bond Formation

The formation of a stable amide bond is the most common method for conjugating the terminal amine of this compound. This is typically achieved by reacting the amine with a carboxylic acid, which is often pre-activated to enhance its reactivity.

Reaction with Activated Esters (e.g., NHS Esters): N-hydroxysuccinimide (NHS) esters are highly reactive intermediates that readily couple with primary amines at or near physiological pH to form a stable amide linkage.[2] This is a widely used strategy in bioconjugation due to its efficiency and mild reaction conditions.

Direct Carboxylic Acid Coupling: The terminal amine can also be coupled directly to a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like NHS to improve efficiency and minimize side reactions.[3]

Reductive Amination

Reductive amination provides an alternative strategy for conjugation, forming a stable secondary amine linkage. This reaction involves the initial formation of a Schiff base between the terminal amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Quantitative Data on Terminal Amine Reactivity

Table 1: Amide Bond Formation with NHS Esters - Representative Data

ParameterValue/RangeConditionsNotes
Reaction pH 7.2 - 8.5Aqueous buffer (e.g., PBS, Borate)The reaction rate increases with pH as the amine is deprotonated and more nucleophilic. However, hydrolysis of the NHS ester also increases at higher pH.[2][4]
Reaction Time 0.5 - 4 hoursRoom Temperature or 4°CReaction times are dependent on the concentration of reactants and the specific molecules being conjugated.[2]
Molar Ratio (Amine:NHS Ester) 1:1 to 1:5Varies with substrateAn excess of the NHS ester is often used to drive the reaction to completion, especially with dilute protein solutions.
Typical Yield 70 - 95%Optimized conditionsYield is highly dependent on the specific substrates and reaction conditions.

Table 2: Reductive Amination - Representative Data

ParameterValue/RangeConditionsNotes
Reaction pH 6.0 - 7.5Aqueous buffer (e.g., MES, HEPES)A slightly acidic pH is optimal for the formation of the Schiff base intermediate.
Reducing Agent NaBH₃CN, NaBH(OAc)₃Typically 1.5 - 10 equivalentsSodium triacetoxyborohydride is often preferred for its milder nature and reduced side reactions.
Reaction Time 2 - 24 hoursRoom TemperatureLonger reaction times are often required compared to NHS ester couplings.
Typical Yield 60 - 90%Optimized conditionsYield depends on the reactivity of the carbonyl compound and the stability of the Schiff base.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving the terminal amine of this compound.

Protocol 1: Amide Bond Formation with an NHS-Activated Molecule

Objective: To conjugate this compound to a molecule containing a pre-activated carboxylic acid (NHS ester).

Materials:

  • This compound

  • NHS-activated molecule (e.g., NHS-activated drug or peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification supplies (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Dissolve this compound in the reaction buffer (PBS or Borate Buffer) to a desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Slowly add the dissolved NHS-activated molecule (typically 1.1 to 3 equivalents relative to the amine) to the solution of this compound with gentle stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the molecular weight and by HPLC to assess purity.[5][6]

Protocol 2: Cbz Deprotection

Objective: To remove the Cbz protecting group to liberate the terminal amine for subsequent conjugation.

Materials:

  • This compound conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in MeOH or EtOH in a round-bottom flask.

    • Carefully add Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

  • Purification and Characterization:

    • If necessary, purify the product by chromatography.

    • Confirm the removal of the Cbz group by LC-MS (observing the expected mass decrease) and ¹H NMR (disappearance of benzyl (B1604629) protons).

Visualizing Workflows and Relationships

General Amide Bond Formation Workflow

AmideBondFormation cluster_reactants Reactants cluster_reaction Conjugation cluster_products Products cluster_downstream Downstream Processing Cbz_PEG_Amine This compound Reaction Amide Bond Formation (pH 7.2-8.5) Cbz_PEG_Amine->Reaction NHS_Molecule NHS-Activated Molecule (e.g., Drug, Peptide) NHS_Molecule->Reaction Conjugate Cbz-PEG-Molecule Conjugate Reaction->Conjugate NHS_byproduct NHS (byproduct) Reaction->NHS_byproduct Purification Purification (HPLC, SEC) Conjugate->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Workflow for amide bond formation using this compound.

Logical Relationship of pH and Reactivity

pH_Reactivity cluster_pH Reaction pH cluster_reactivity Outcome pH_low Low pH (< 7.0) Amine_protonated Amine is protonated (-NH3+) Low Nucleophilicity pH_low->Amine_protonated leads to pH_optimal Optimal pH (7.2 - 8.5) Good_conjugation Efficient Amide Bond Formation Good Yield pH_optimal->Good_conjugation promotes pH_high High pH (> 8.5) NHS_hydrolysis Increased NHS Ester Hydrolysis Reduced Yield pH_high->NHS_hydrolysis accelerates PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Steps cluster_molecules Key Molecules Step1 Step 1: Conjugate POI Ligand (Amide Bond Formation) Intermediate1 POI-PEG-NH-Cbz Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (Hydrogenolysis) Intermediate2 POI-PEG-NH2 Step2->Intermediate2 Step3 Step 3: Conjugate E3 Ligase Ligand (Amide Bond Formation) PROTAC Final PROTAC Step3->PROTAC POI_Ligand POI Ligand-COOH POI_Ligand->Step1 Cbz_PEG_Amine This compound Cbz_PEG_Amine->Step1 Intermediate1->Step2 Intermediate2->Step3 E3_Ligand E3 Ligase Ligand-NHS E3_Ligand->Step3

References

Navigating the Properties of Cbz-N-PEG15-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of key reagents is paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cbz-N-PEG15-amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This guide summarizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows through explanatory diagrams.

This compound, characterized by a carbobenzyloxy (Cbz) protected amine, a 15-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, offers a unique combination of functionalities. The Cbz group provides a stable protecting group for the amine, preventing unwanted reactions, while the hydrophilic PEG chain enhances solubility and the terminal amine allows for conjugation to various molecules.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. While precise quantitative data is not extensively published, a qualitative understanding of its solubility can be derived from supplier information and the general properties of its constituent parts. The presence of the long, hydrophilic PEG chain generally imparts good aqueous solubility.

Table 1: Qualitative Solubility of Cbz-N-PEG-Amine Analogs

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
Dimethylacetamide (DMAC)Soluble[2][3]
Methylene Chloride (DCM)Soluble[2][3]
WaterSoluble[2][4]
Dimethylformamide (DMF)Soluble[5]

Note: This table is based on data for various Cbz-N-PEG-amine and Cbz-N-PEG-acid compounds, which are expected to have similar solubility profiles to this compound due to the presence of the PEG spacer.

Experimental Protocol for Determining Aqueous Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The saturation shake-flask method is a widely accepted technique.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of water.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The solubility is then calculated based on the concentration and the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to water B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the aqueous solubility of this compound.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The key aspects of its stability revolve around the integrity of the Cbz protecting group and the PEG backbone.

The Cbz group is known to be stable under mildly acidic and basic conditions, making it a robust protecting group for many applications.[3][6] However, it can be cleaved under specific conditions.

The polyethylene glycol (PEG) backbone is generally stable.[5] However, degradation can be accelerated by factors such as high temperatures, light, and the presence of oxygen.[7] Thermal degradation of PEG in an inert atmosphere typically occurs at temperatures above 300°C.[8]

Table 2: General Stability of this compound

ConditionStabilityNotes
pH Stable in mildly acidic to mildly basic conditions. Labile to strong acids.The Cbz group can be removed under strongly acidic conditions.[9]
Temperature Generally stable at room temperature and below. Degradation can occur at elevated temperatures.Recommended storage is typically at -20°C for long-term stability.[3][9]
Light Potential for photodecomposition.It is advisable to store the compound protected from light.[7]
Reductive Cleavage The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).This is a common method for deprotection.[6]
Experimental Protocol for Stability Testing

To assess the stability of this compound under various conditions, a systematic study following ICH (International Council for Harmonisation) guidelines is recommended.[10][11]

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • HPLC system with a stability-indicating method

  • Vials with inert caps

Procedure:

  • Prepare solutions of this compound in the desired buffers.

  • Aliquot the solutions into vials.

  • Place the vials in stability chambers under various conditions as outlined by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12]

  • For photostability testing, expose the samples to a controlled light source as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

  • Analyze the samples using a validated, stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

  • Calculate the degradation rate and identify potential degradation pathways.

Diagram 2: Signaling Pathway for Cbz Deprotection

G cluster_conditions Cleavage Methods Cbz_Amine Cbz-Protected Amine Deprotection Deprotection Condition Cbz_Amine->Deprotection Exposure to Free_Amine Free Amine Deprotection->Free_Amine Results in Byproducts Toluene + CO2 Deprotection->Byproducts (with Hydrogenolysis) Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2/Pd-C) Hydrogenolysis->Deprotection Strong_Acid Strong Acid (e.g., HBr in Acetic Acid) Strong_Acid->Deprotection

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of proteins using Cbz-N-PEG15-amine, a heterobifunctional linker. This reagent is particularly useful in bioconjugation and drug development for applications such as creating antibody-drug conjugates (ADCs), enhancing the pharmacokinetic properties of therapeutic proteins, and developing novel diagnostic tools.[1] The this compound linker contains a terminal primary amine and a carboxybenzyl (Cbz)-protected amine. The terminal amine allows for conjugation to a protein, typically through reaction with an activated carboxylic acid or an N-hydroxysuccinimide (NHS) ester on the protein. The Cbz protecting group can then be removed under specific conditions to expose a primary amine, which can be used for subsequent modifications.

The polyethylene (B3416737) glycol (PEG) spacer (PEG15) enhances the solubility and stability of the resulting conjugate.[2] This protocol will cover the conjugation of the terminal amine of this compound to a protein, the subsequent deprotection of the Cbz group, and methods for characterizing the final conjugate.

Materials and Methods

Materials
  • This compound

  • Protein to be conjugated (e.g., antibody, enzyme)

  • Activation Reagents for Carboxylic Acids (if applicable):

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

  • Reaction Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free[3]

    • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-6.0 for EDC/NHS chemistry

    • Borate Buffer, 50 mM, pH 8.5 or Carbonate/Bicarbonate Buffer, 100 mM, pH 8.0-8.5 for NHS ester reactions[4]

  • Quenching Reagents:

    • Tris or Glycine buffer, 1 M, pH 7.4[4][5]

  • Cbz Deprotection Reagents (select one method):

    • Acidic Conditions: HBr in acetic acid (use with caution for proteins)[6]

    • Catalytic Hydrogenolysis: 10% Palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate).[7]

  • Solvents:

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification Supplies:

    • Size-Exclusion Chromatography (SEC) column

    • Dialysis cassettes or centrifugal filtration devices

Experimental Protocols

This protocol is divided into three main stages:

  • Protein Preparation and Activation (if necessary)

  • Conjugation of this compound to the Protein

  • Deprotection of the Cbz Group

  • Purification and Characterization of the Conjugate

Protocol 1: Conjugation via Protein Carboxylic Acid Groups (EDC/NHS Chemistry)

This method is suitable for proteins where surface-accessible carboxylic acid groups (aspartic and glutamic acid residues or the C-terminus) are targeted for conjugation.

Workflow for Conjugation via Protein Carboxylic Acids

Protein Protein with Carboxylic Acids ActivatedProtein Activated Protein (NHS Ester) Protein->ActivatedProtein EDC, NHS pH 4.5-6.0 Conjugate_Cbz Cbz-PEG-Protein Conjugate ActivatedProtein:e->Conjugate_Cbz:w pH 7.2-8.0 PEG_Linker This compound PEG_Linker:e->Conjugate_Cbz:w Final_Conjugate H2N-PEG-Protein Conjugate Conjugate_Cbz->Final_Conjugate Cbz Deprotection

Caption: Workflow for conjugating this compound to protein carboxylic acids.

1. Protein Preparation:

  • Dissolve the protein in 0.1 M MES buffer, pH 4.5-6.0, at a concentration of 1-10 mg/mL.

2. Activation of Protein Carboxylic Acids:

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
  • Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
  • Incubate for 15-30 minutes at room temperature.

3. Conjugation Reaction:

  • Immediately after activation, exchange the buffer to 0.1 M PBS, pH 7.2-7.5, using a desalting column or dialysis to remove excess EDC and NHS.
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
  • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The final concentration of the organic solvent should not exceed 10%.[3]
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add a quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[4][5]
  • Incubate for 15-30 minutes at room temperature.

Protocol 2: Conjugation via Protein Amine Groups (using an NHS-ester activated linker)

This method involves a two-step process where the this compound is first reacted with a homobifunctional NHS-ester crosslinker, and the resulting product is then conjugated to the protein's amine groups (lysine residues or N-terminus).

Workflow for Conjugation via Protein Amines

Protein Protein with Amine Groups Conjugate_Cbz Cbz-PEG-Protein Conjugate Protein:e->Conjugate_Cbz:w PEG_Linker This compound Activated_Linker Activated PEG Linker (NHS Ester) PEG_Linker->Activated_Linker NHS-ester crosslinker Activated_Linker:e->Conjugate_Cbz:w pH 8.0-8.5 Final_Conjugate H2N-PEG-Protein Conjugate Conjugate_Cbz->Final_Conjugate Cbz Deprotection

Caption: Workflow for conjugating this compound to protein amine groups.

1. Protein Preparation:

  • Dissolve the protein in 0.1 M PBS, pH 7.4, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5, at a concentration of 2-10 mg/mL. Avoid buffers containing primary amines like Tris.[5]

2. Preparation of Activated this compound (if not commercially available as an NHS ester):

  • This step involves reacting the terminal amine of this compound with a homobifunctional NHS ester crosslinker. This is an advanced step and it is often simpler to use a commercially available heterobifunctional linker with a Cbz-protected amine and an NHS ester. For the purpose of this protocol, we will assume a direct reaction with an NHS-activated protein. A more common approach is to activate the protein's carboxyl groups first and then react with the amine on the PEG linker as described in Protocol 1.

3. Conjugation Reaction (Assuming use of a protein with available NHS esters):

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
  • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[8]
  • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

4. Quenching the Reaction:

  • Add a quenching buffer to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes.

Protocol 3: Cbz Deprotection

The Cbz group is typically removed by catalytic hydrogenolysis, which is generally mild. However, the compatibility with the specific protein of interest must be evaluated. Acidic deprotection is generally not recommended for proteins as it can lead to denaturation.

1. Catalytic Hydrogenolysis:

  • Caution: This method may not be suitable for proteins containing disulfide bonds, as the catalyst can also reduce these bonds.
  • After conjugation and quenching, purify the Cbz-PEG-protein conjugate using SEC to remove unreacted reagents.
  • Transfer the purified conjugate to a suitable reaction buffer (e.g., PBS or acetate (B1210297) buffer, pH 5.0-7.0).
  • Add 10% Pd/C catalyst (typically 10-20% by weight of the conjugate).
  • Introduce a hydrogen source. This can be done by bubbling H2 gas through the solution or by adding a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or ammonium formate.
  • React for 1-4 hours at room temperature with gentle stirring.
  • Remove the catalyst by centrifugation followed by filtration through a 0.22 µm filter.

Purification and Characterization of the Final Conjugate

1. Purification:

  • Purify the final H2N-PEG-Protein conjugate using SEC to separate the conjugate from any remaining small molecules and to isolate conjugates with the desired degree of labeling.

2. Characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.
  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and calculate the degree of PEGylation (number of PEG chains per protein).[4]
  • UV-Vis Spectroscopy: To determine protein concentration.
  • Functional Assays: To confirm that the biological activity of the protein is retained after conjugation.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison.

Table 1: Characterization of Protein Conjugates

SampleApparent MW by SDS-PAGE (kDa)Elution Volume in SEC (mL)Mass by MS (Da)Degree of PEGylation (MS)Biological Activity (%)
Unconjugated ProteinN/A100
Cbz-PEG-Protein Conjugate
H2N-PEG-Protein Conjugate

Table 2: Summary of Conjugation Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL)
Molar Ratio (Linker:Protein)
Reaction Time (hours)
Reaction Temperature (°C)
Degree of PEGylation

Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure the protein buffer is amine-free for NHS ester chemistry.

    • Optimize the pH of the reaction buffer.

    • Increase the molar excess of the PEG linker.

    • Confirm the activity of the coupling reagents (EDC/NHS).

  • Protein Aggregation:

    • Reduce the protein concentration.

    • Perform the reaction at a lower temperature (4°C).

    • Include additives like arginine or glycerol (B35011) to prevent aggregation.

  • Loss of Biological Activity:

    • Reduce the molar excess of the PEG linker to minimize modification of critical residues.

    • Consider site-specific conjugation strategies if random conjugation affects the active site.

  • Incomplete Cbz Deprotection:

    • Ensure the catalyst is active.

    • Increase the reaction time or catalyst amount.

    • Ensure efficient hydrogen transfer.

Conclusion

The use of this compound provides a versatile method for protein conjugation, allowing for the introduction of a PEG spacer and a protected amine that can be deprotected for further functionalization. The protocols outlined above provide a general framework for this process. However, optimal conditions for conjugation and deprotection will need to be determined empirically for each specific protein. Careful characterization of the final conjugate is crucial to ensure its quality, purity, and retained biological function.

References

Application Notes: Synthesis of Antibody-Drug Conjugates Using Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[][2] The linker molecule connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and efficacy.[3][4] Cbz-N-PEG15-amine is a bifunctional, hydrophilic linker designed for advanced ADC development. It features a 15-unit monodisperse polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[][4][5][6] One terminus of the linker has a free primary amine for conjugation to a drug, while the other end has an amine protected by a carboxybenzyl (Cbz) group. This protecting group allows for a controlled, sequential conjugation strategy, ensuring precise construction of the drug-linker intermediate before its attachment to the antibody.

Core Features of this compound:

  • Hydrophilic PEG Spacer: The PEG15 chain mitigates the hydrophobicity of many cytotoxic payloads, improving overall ADC solubility and manufacturability.[4][5][7]

  • Orthogonal Reactive Ends: The free amine and Cbz-protected amine allow for directional conjugation. The free amine can be coupled to a drug's carboxylic acid or activated ester, while the Cbz-protected amine is revealed in a separate step for antibody conjugation.

  • Cbz Protecting Group: The Cbz group is stable during the initial drug-linker synthesis and can be efficiently removed under specific conditions, such as catalytic hydrogenation, which are generally compatible with complex drug molecules.[8][9]

  • Amine Reactivity: The terminal amine groups are versatile handles for forming stable amide bonds with either the drug or the antibody.[10][11]

Experimental Workflow and Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and purification at each stage. The overall workflow is depicted below.

G ADC_circ 1. ADC in Circulation Binding 2. ADC Binds to Tumor Antigen ADC_circ->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload Release (e.g., linker cleavage) Lysosome->Release Apoptosis 6. Payload Induces Cell Apoptosis Release->Apoptosis

References

Cbz-N-PEG15-amine in PROTAC Development: Applications and Protocols for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cbz-N-PEG15-amine in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

This compound is a valuable building block in the synthesis of PROTACs, serving as a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenges in drug development. The 15-unit PEG chain provides a significant length to span the distance between the target protein and the E3 ligase, a crucial parameter for optimizing the geometry of the ternary complex for efficient ubiquitination.

This linker is bifunctional, featuring a terminal amine group and a carboxybenzyl (Cbz)-protected amine. The terminal amine is readily available for conjugation, typically via amide bond formation, with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The Cbz protecting group on the other end provides an orthogonal handle for deprotection under specific conditions, allowing for the sequential and controlled synthesis of the final PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule, followed by a series of in vitro and cellular assays to evaluate its efficacy and mechanism of action.

PROTAC_Development_Workflow Design 1. PROTAC Design - Select POI and E3 Ligase - Choose Linker (e.g., this compound) - Determine Attachment Points Synthesis 2. Chemical Synthesis - Synthesize POI & E3 Ligands - Linker Conjugation (Deprotection & Coupling) Design->Synthesis Purification 3. Purification & Characterization - HPLC Purification - LC-MS & NMR Analysis Synthesis->Purification In_Vitro_Assays 4. In Vitro Assays - Binding Affinity (SPR, ITC) - Ternary Complex Formation (TR-FRET) Purification->In_Vitro_Assays Cellular_Assays 5. Cellular Assays - Cell Permeability - Protein Degradation (Western Blot, In-Cell Western) - Downstream Pathway Analysis In_Vitro_Assays->Cellular_Assays Data_Analysis 6. Data Analysis - Determine DC50 and Dmax - Assess Selectivity Cellular_Assays->Data_Analysis Optimization 7. Lead Optimization - Modify Linker Length/Composition - Alter Ligand Scaffolds Data_Analysis->Optimization Optimization->Design Iterative Improvement

A typical workflow for PROTAC development.
Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step process for synthesizing a PROTAC using this compound. This involves the initial amide coupling of the free amine of the linker to a carboxylic acid-functionalized ligand (either POI or E3 ligase ligand), followed by the deprotection of the Cbz group and subsequent amide coupling to the second ligand.

Step 1: Amide Coupling of this compound to Ligand 1 (with COOH)

  • Materials:

    • This compound

    • Ligand 1 with a carboxylic acid functional group (e.g., a POI binder)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Anhydrous DCM (Dichloromethane)

    • Saturated aqueous NaHCO3 solution

    • Brine

    • Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected Ligand 1-Linker intermediate.

Step 2: Cbz Deprotection and Amide Coupling to Ligand 2 (with COOH)

  • Materials:

    • Cbz-protected Ligand 1-Linker intermediate

    • Pd/C (10 wt. % on activated carbon)

    • Hydrogen gas (H2)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Ligand 2 with a carboxylic acid functional group (e.g., an E3 ligase binder)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Cbz Deprotection:

      • Dissolve the Cbz-protected Ligand 1-Linker intermediate in MeOH or EtOAc.

      • Add Pd/C catalyst (typically 10-20 mol%).

      • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours. Monitor the reaction by LC-MS.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine intermediate.

    • Amide Coupling to Ligand 2:

      • Dissolve Ligand 2 (1.0 eq) in anhydrous DMF.

      • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

      • Add a solution of the deprotected amine intermediate from the previous step in anhydrous DMF.

      • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

      • Work-up the reaction as described in Step 1.

      • Purify the final PROTAC product by preparative HPLC.

      • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.

  • Materials:

    • Cell line expressing the target protein (e.g., a cancer cell line for a BRD4-targeting PROTAC)

    • Synthesized PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Treatment:

      • Seed cells in multi-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis:

      • Wash the cells with ice-cold PBS.

      • Add ice-cold RIPA buffer to each well and incubate on ice to lyse the cells.

      • Scrape the cells and collect the lysate.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples.

      • Add Laemmli sample buffer and boil the samples to denature the proteins.

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and then incubate with the primary antibody for the loading control.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Add ECL substrate and capture the chemiluminescent signal.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from protein degradation experiments should be summarized in a clear and structured format to allow for easy comparison of the efficacy of different PROTACs or different concentrations of the same PROTAC.

Table 1: Representative In Vitro Degradation Data for a BRD4-Targeting PROTAC

PROTAC CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
Example PROTAC A This compound derived BRD4 HeLa [Data not available in public literature for this specific linker][Data not available in public literature for this specific linker]
Reference PROTAC 1PEG4BRD4HeLa~20~95
Reference PROTAC 2Alkyl-C8BRD4HeLa~50~90

Note: While a specific PROTAC utilizing the this compound linker with published degradation data was not identified, the table provides a template with representative data for other PEG-linked BRD4 PROTACs to illustrate the expected format and range of potencies.

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Conclusion

Application Notes and Protocols: Step-by-Step Cbz Deprotection of Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of the carboxybenzyl (Cbz) group from Cbz-N-PEG15-amine. The primary and most common method, catalytic hydrogenation, is described in detail, along with alternative methods suitable for substrates with functionalities sensitive to hydrogenation.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1][2] Deprotection is a critical step in multi-step syntheses, particularly in peptide synthesis and the development of PEGylated bioconjugates. The most common method for Cbz group removal is catalytic hydrogenation, which cleaves the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.[3][4]

This document outlines a standard protocol for the Cbz deprotection of this compound via catalytic hydrogenation and briefly discusses alternative methods.

Primary Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for Cbz deprotection, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source.[5][6][7]

Materials
  • This compound

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Ethyl Acetate (EtOAc), or a mixture)

  • Hydrogen gas (H₂) balloon or a hydrogenator

  • Inert gas (e.g., Nitrogen (N₂) or Argon (Ar))

  • Celatom® or diatomaceous earth for filtration

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Experimental Procedure
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask. The concentration can typically range from 0.1 to 0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 5 to 20 mol% relative to the substrate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for atmospheric pressure reactions or a dedicated hydrogenation apparatus for higher pressures.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.

  • Catalyst Removal: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the Pd/C catalyst.[3] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting PEG15-amine can be used directly for the next step or purified further if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation of Cbz-protected amines, which can be adapted for this compound.

ParameterTypical Range/ValueNotes
Substrate Concentration 0.1 - 0.2 MHigher concentrations may lead to slower reaction rates or catalyst deactivation.[7]
Catalyst 10% Pd/CThe most common catalyst for Cbz deprotection.[5][6][7]
Catalyst Loading 5 - 20 mol%Lower loadings can be effective but may require longer reaction times.[8]
Hydrogen Source H₂ gas (balloon or cylinder)Transfer hydrogenation with ammonium (B1175870) formate (B1220265) can also be used.[5]
Solvent MeOH, EtOH, EtOAcProtic solvents like methanol and ethanol are commonly used.[3][7]
Temperature Room Temperature to 60°CElevated temperatures can increase the reaction rate.[3][7]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS for completion.
Yield >90%Typically high-yielding with clean conversion.

Alternative Deprotection Methods

For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain halides), alternative deprotection methods can be employed.[9]

Lewis Acid-Mediated Deprotection
  • Reagents: A combination of a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[8][10]

  • Advantages: This method avoids the use of hydrogen gas and is tolerant of many reducible functional groups.[8][10]

  • Considerations: The strongly acidic conditions may not be suitable for all substrates.

Nucleophilic Deprotection
  • Reagents: A nucleophile such as 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can be used.[8]

  • Advantages: This method is suitable for substrates with functionalities sensitive to both hydrogenation and acidic conditions.[8][9]

  • Considerations: The reaction is typically performed at elevated temperatures.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

Cbz_Deprotection_Workflow Cbz Deprotection Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Solvent B Purge with Inert Gas A->B C Add Pd/C Catalyst B->C D Introduce H2 Atmosphere C->D E Stir and Monitor Reaction (TLC/LC-MS) D->E F Purge with Inert Gas E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Obtain PEG15-amine H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrate and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes: Synthesis and Utility of Cbz-N-PEG15-Amide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cbz-N-PEG15-amine is a heterobifunctional linker molecule widely employed in bioconjugation and pharmaceutical sciences.[1] It features a terminal primary amine and a carboxybenzyl (Cbz) protected amine, separated by a 15-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine serves as a reactive handle for conjugation to various molecules, while the Cbz group provides a stable protecting group that can be removed under specific conditions to reveal a second primary amine.[2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and can improve in vivo stability.[3] This linker is particularly valuable for synthesizing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[1][4]

The terminal amine of this compound readily reacts with carboxylic acids and their activated derivatives, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[2] This application note details the protocols for these fundamental conjugation reactions, providing researchers with the necessary information to successfully synthesize well-defined bioconjugates.

Reaction Mechanisms

There are two primary methods for coupling this compound with a carboxyl-containing molecule:

  • Reaction with NHS Esters: This is a direct and efficient method where the primary amine of the PEG linker nucleophilically attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.0).[5]

  • Reaction with Carboxylic Acids using EDC/NHS: This two-step carbodiimide-mediated coupling is used when starting with a carboxylic acid.[3] First, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the O-acylisourea into a more stable amine-reactive NHS ester.[6] The this compound is then added, which reacts with the in situ generated NHS ester to form the desired amide bond. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amination reaction is favored at a pH of 7.2-8.0.[3][7]

Applications

The conjugation of this compound to molecules of interest has a broad range of applications in research and drug development:

  • PEGylation: The addition of the PEG spacer (PEGylation) to proteins, peptides, or small molecules can increase their solubility, extend their plasma half-life, and reduce their immunogenicity.[3]

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker component in PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.

  • Surface Modification: The functionalization of surfaces, such as nanoparticles and beads, with this PEG linker can reduce non-specific protein binding and provide a hydrophilic coating.[3]

Experimental Protocols

Protocol 1: Reaction of this compound with an NHS Ester

This protocol describes the direct conjugation of this compound to a molecule containing a pre-activated NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[5]

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Borate buffer (pH 7.0-8.0). Avoid buffers containing primary amines like Tris or glycine.[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

Procedure:

  • Preparation of Reactants:

    • Equilibrate this compound and the NHS ester to room temperature before opening their containers.

    • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10-50 mM).[5]

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the this compound solution. A 1.1 to 5-fold molar excess of the this compound is often used to ensure complete consumption of the NHS ester.

    • The final concentration of the organic solvent should not exceed 10-20% of the total reaction volume to maintain the integrity of biological molecules, if applicable.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8] Reaction progress can be monitored by techniques such as LC-MS or TLC.[9]

  • Quenching:

    • (Optional) Add Quenching Buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents and byproducts.

Protocol 2: Reaction of this compound with a Carboxylic Acid using EDC/NHS

This two-step protocol is for conjugating this compound to a molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (pH 4.5-6.0).[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.2-8.0).[3]

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Hydroxylamine, Tris, or Glycine.[3]

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer. A small amount of DMF or DMSO can be used to aid dissolution before dilution with the buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer or water/DMSO immediately before use.[10]

    • Add a 2-5 fold molar excess of EDC to the carboxylic acid solution, followed immediately by a 2-5 fold molar excess of NHS. A common EDC:NHS molar ratio is 1:1 or 2:1.[9][10]

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[10]

  • Conjugation to this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the activated carboxylic acid solution from step 1 to the this compound solution. Alternatively, the pH of the activation mixture can be raised to 7.2-8.0 by adding Coupling Buffer before adding the amine.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching:

    • Add the Quenching Solution to hydrolyze any unreacted NHS esters.[3] Incubate for 30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Data Presentation

The following tables summarize typical reaction conditions for the conjugation of this compound. Note that optimal conditions can be dependent on the specific substrates used.

Table 1: Reaction Conditions for this compound with NHS Esters

ParameterRecommended ConditionReference
Solvent DMF, DMSO, or aqueous buffer[5]
pH 7.0 - 8.0[8]
Molar Ratio (Amine:NHS Ester) 1.1:1 to 5:1[8]
Temperature Room Temperature (or 4°C)[11]
Reaction Time 1 - 4 hours (or overnight)[8][11]

Table 2: Reaction Conditions for this compound with Carboxylic Acids via EDC/NHS

ParameterRecommended ConditionReference
Activation pH 4.5 - 6.0[3]
Coupling pH 7.2 - 8.0[3]
Molar Ratio (EDC:Carboxylic Acid) 2:1 to 5:1[10]
Molar Ratio (NHS:Carboxylic Acid) 2:1 to 5:1[10]
Molar Ratio (Amine:Carboxylic Acid) 1.1:1 to 5:1[9]
Activation Time 15 - 30 minutes[10]
Coupling Time 2 - 4 hours (or overnight)[3]

Visualizations

Reaction_NHS_Ester cluster_reactants Reactants cluster_products Products PEG_Amine Cbz-N-PEG15-NH₂ Amide_Product Cbz-N-PEG15-NH-CO-R (Amide Conjugate) PEG_Amine->Amide_Product pH 7.0-8.0 + NHS_Ester R-COO-NHS (NHS Ester) NHS_Ester->Amide_Product NHS_Leaving_Group NHS

Caption: Reaction of this compound with an NHS ester.

Reaction_EDC_NHS cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Ester R-COO-NHS (Activated NHS Ester) Carboxylic_Acid->Activated_Ester pH 4.5-6.0 EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Amide_Product Cbz-N-PEG15-NH-CO-R (Amide Conjugate) Activated_Ester->Amide_Product pH 7.2-8.0 PEG_Amine Cbz-N-PEG15-NH₂ PEG_Amine->Amide_Product

Caption: Two-step reaction with a carboxylic acid via EDC/NHS.

Workflow Start Start: Prepare Reactants Dissolve_Molecule Dissolve Carboxylic Acid or NHS Ester Start->Dissolve_Molecule Dissolve_PEG Dissolve this compound in appropriate buffer Start->Dissolve_PEG Activation If Carboxylic Acid: Activate with EDC/NHS (15-30 min, RT) Dissolve_Molecule->Activation Carboxylic Acid Path Coupling Combine activated molecule with PEG-Amine (2-4h RT or overnight 4°C) Dissolve_Molecule->Coupling NHS Ester Path Dissolve_PEG->Coupling Activation->Coupling Quench Quench Reaction (e.g., with Tris or Glycine) Coupling->Quench Purify Purify Conjugate (e.g., HPLC, SEC) Quench->Purify Analyze Characterize Product (e.g., MS, NMR) Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: General experimental workflow for conjugation.

References

Application Notes and Protocols for the PEGylation of Peptides using Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the PEGylation of peptides using Cbz-N-PEG15-amine. The protocols outlined below are designed to guide researchers through the process of conjugating a PEG moiety to a peptide, specifically focusing on the N-terminal modification of a Glucagon-Like Peptide-1 (GLP-1) analogue. This modification is a widely used strategy to enhance the therapeutic properties of peptides by increasing their hydrodynamic size, which can lead to a longer circulation half-life, reduced immunogenicity, and improved stability.[1][2][3]

Introduction to Peptide PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most often a peptide or protein.[4] This bioconjugation technique has been instrumental in the development of numerous therapeutic drugs by improving their pharmacokinetic and pharmacodynamic profiles.[3] The attachment of PEG can shield the peptide from enzymatic degradation and reduce renal clearance, thereby extending its presence in the bloodstream.[1][4]

This compound is a heterobifunctional PEGylation reagent. It contains a terminal amine group for conjugation to the peptide and a carboxybenzyl (Cbz) protected amine at the other end. The Cbz group is a commonly used protecting group for amines and can be removed under specific conditions, typically through hydrogenolysis, to reveal a free amine for further modification if required.[5] This document will focus on the initial conjugation of the this compound to the peptide's N-terminus.

Experimental Protocols

The following protocols provide a step-by-step guide for the N-terminal PEGylation of a model peptide, a GLP-1 analogue, using this compound.

N-Terminal PEGylation of a GLP-1 Analogue

This protocol describes the reaction for conjugating this compound to the N-terminal amine of a GLP-1 analogue. The reaction is typically performed in solution under conditions that favor the reaction of the PEG reagent with the N-terminal α-amine over the ε-amine of lysine (B10760008) residues by controlling the pH.[3]

Materials:

  • GLP-1 Analogue Peptide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Anhydrous conditions

Procedure:

  • Peptide Dissolution: Dissolve the GLP-1 analogue peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF. The molar ratio of this compound to the peptide should be optimized, but a starting point of 1.2 to 2 equivalents is recommended.

  • Reaction Initiation: To the peptide solution, add DIPEA to adjust the pH to approximately 7-8. This can be monitored using pH indicator strips suitable for organic solvents.

  • PEGylation Reaction: Add the this compound solution to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring for 3 to 24 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the optimal reaction time.[6]

  • Reaction Quenching: Once the reaction is deemed complete, the reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, to consume any unreacted PEG reagent.

Purification of the PEGylated GLP-1 Analogue by RP-HPLC

The crude reaction mixture will contain the desired PEGylated peptide, unreacted peptide, excess PEGylation reagent, and byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for purifying the PEGylated product.[7][8]

Materials:

  • Crude PEGylation reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • RP-HPLC system with a C18 or C4 column suitable for peptide separations.

Procedure:

  • Sample Preparation: Dilute the crude reaction mixture with Mobile Phase A.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

    • Flow Rate: 0.75 mL/min.

    • Detection: UV at 215 nm.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve the best separation.

  • Fraction Collection: Collect fractions corresponding to the main peak of the PEGylated peptide. The PEGylated peptide will have a longer retention time than the unreacted peptide due to the increased hydrophobicity from the PEG chain.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Cbz Deprotection of the PEGylated Peptide (Optional)

If the terminal amine of the PEG chain needs to be deprotected for further conjugation, the Cbz group can be removed by catalytic hydrogenation.[5][9]

Materials:

  • Cbz-PEGylated GLP-1 Analogue

  • Palladium on carbon (10% Pd/C)

  • Methanol or another suitable solvent

  • Hydrogen gas supply

Procedure:

  • Dissolution: Dissolve the Cbz-PEGylated peptide in methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or MS until the Cbz group is completely removed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the deprotected PEGylated peptide.

Data Presentation

The following tables summarize typical quantitative data expected from the PEGylation of a GLP-1 analogue.

Table 1: Reaction and Purification Yields

ParameterTypical Value
PEGylation Reaction Yield 45 - 80%
Purification Yield (RP-HPLC) 35 - 70%
Overall Yield 15 - 56%

Note: Yields are highly dependent on the specific peptide, reaction conditions, and purification process and should be empirically determined.

Table 2: Characterization of PEGylated GLP-1 Analogue

Analytical MethodParameterExpected Result
Mass Spectrometry (ESI-MS) Molecular WeightObserved mass should correspond to the theoretical mass of the mono-PEGylated peptide.
RP-HPLC Purity>95%
SDS-PAGE Apparent Molecular WeightThe PEGylated peptide will migrate at a significantly higher apparent molecular weight than the unmodified peptide.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the PEGylation of a peptide using this compound.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Optional Deprotection Peptide Peptide Reaction Reaction Peptide->Reaction Cbz-PEG-Amine Cbz-PEG-Amine Cbz-PEG-Amine->Reaction Crude Product Crude Product Reaction->Crude Product HPLC HPLC Crude Product->HPLC Crude Product->HPLC Pure PEG-Peptide Pure PEG-Peptide HPLC->Pure PEG-Peptide Hydrogenolysis Hydrogenolysis Pure PEG-Peptide->Hydrogenolysis Pure PEG-Peptide->Hydrogenolysis Deprotected PEG-Peptide Deprotected PEG-Peptide Hydrogenolysis->Deprotected PEG-Peptide

Caption: Experimental workflow for peptide PEGylation.

GLP-1 Signaling Pathway

PEGylated GLP-1 analogues are designed to have a prolonged effect on the GLP-1 receptor (GLP-1R), which is crucial for glucose homeostasis. The following diagram illustrates the signaling cascade initiated by the binding of a GLP-1 analogue to its receptor on pancreatic β-cells.[10][11][12]

GLP1_Signaling GLP1 PEG-GLP-1 Analogue GLP1R GLP-1 Receptor GLP1->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Mobilizes Epac2->Insulin_Vesicles Mobilizes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 receptor signaling pathway.

These application notes and protocols provide a comprehensive guide for the PEGylation of peptides using this compound. Researchers should note that optimization of the described procedures will be necessary for different peptides and specific experimental goals.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and other nanomedical applications. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, reducing immunogenicity, and prolonging circulation times in vivo. This document provides detailed application notes and protocols for the use of Cbz-N-PEG15-amine for the surface modification of nanoparticles.

This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, connected by a 15-unit polyethylene glycol spacer. The Cbz group provides a stable protecting group for one amine functionality, allowing for selective reaction of the terminal amine. Subsequent deprotection of the Cbz group reveals a primary amine that can be used for further conjugation of targeting ligands, imaging agents, or other functional molecules. This bifunctionality makes this compound a versatile tool for creating multifunctional nanoparticle systems. The terminal amine of this compound can be readily conjugated to nanoparticles possessing surface carboxyl groups through a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).

Key Applications

Surface modification of nanoparticles with this compound offers several advantages:

  • Improved Biocompatibility and Stability: The hydrophilic PEG15 chain forms a hydration layer on the nanoparticle surface, which can prevent aggregation and reduce non-specific protein adsorption (opsonization), leading to enhanced stability in biological media.[1][2][3][4]

  • Prolonged Systemic Circulation: By minimizing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), PEGylation extends the circulation half-life of nanoparticles, increasing the probability of reaching the target site.[1][2][4]

  • Platform for Bioconjugation: The terminal amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and therapeutic payloads.[3][5]

  • Controlled Surface Functionalization: The use of a Cbz-protected amine allows for a stepwise functionalization strategy, providing greater control over the final surface chemistry of the nanoparticle.

Experimental Protocols

This section provides detailed protocols for the deprotection of this compound and its subsequent conjugation to carboxylated nanoparticles.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Cbz protecting group from this compound to yield the free amine (H₂N-PEG15-amine) via catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

  • Celit® for filtration

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the starting material).

  • Seal the flask and purge with an inert gas (argon or nitrogen).

  • Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected H₂N-PEG15-amine. The product is typically used in the next step without further purification.

Protocol 2: Conjugation of H₂N-PEG15-amine to Carboxylated Nanoparticles

This protocol outlines the covalent attachment of the deprotected H₂N-PEG15-amine to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • H₂N-PEG15-amine (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge and appropriate centrifuge tubes

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a desired concentration. Sonicate the suspension to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC and NHS. The molar ratio of EDC and NHS to the surface carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for both EDC and NHS is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Conjugation Reaction:

    • Dissolve the H₂N-PEG15-amine in the Coupling Buffer.

    • Add the H₂N-PEG15-amine solution to the activated nanoparticle suspension. The molar excess of the amine can be varied to control the surface density of the PEG chains.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents and byproducts.

  • Final Resuspension and Storage: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Data Presentation

The following tables provide representative quantitative data for the characterization of nanoparticles before and after surface modification with amine-terminated PEG. The exact values will depend on the specific nanoparticle core material, size, and the reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles

ParameterUnmodified NanoparticlesAmine-PEG15 Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.150.18
Zeta Potential (mV) -35 ± 3-10 ± 2
PEG Surface Density (chains/nm²) N/A0.5 - 2.0

Table 2: In Vitro Characterization of Nanoparticles

AssayUnmodified NanoparticlesAmine-PEG15 Modified Nanoparticles
Protein Adsorption (µg protein/mg NP) 150 ± 2030 ± 5
Colloidal Stability in 10% FBS (24h) Aggregation observedStable
Cellular Uptake (% of cells positive) 85 ± 845 ± 6

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_0 Deprotection cluster_1 Nanoparticle Activation cluster_2 Conjugation & Purification A This compound B H₂/Pd/C in MeOH A->B Reaction C H₂N-PEG15-amine B->C Purification G Conjugation C->G D Carboxylated Nanoparticles E EDC, NHS in MES Buffer D->E Activation F NHS-activated Nanoparticles E->F F->G H Quenching G->H I Washing (Centrifugation) H->I J Amine-PEG15 Modified Nanoparticles I->J

Workflow for nanoparticle surface modification.
Cellular Uptake Pathways

The surface modification of nanoparticles with PEG can influence their cellular uptake mechanism. While unmodified nanoparticles might be taken up non-specifically, PEGylated nanoparticles often utilize specific endocytic pathways. The presence of a terminal amine group may further modulate these interactions.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Amine-PEG15 Modified Nanoparticle Receptor Receptor Interaction NP->Receptor CME Clathrin-mediated Endocytosis Receptor->CME Caveolae Caveolae-mediated Endocytosis Receptor->Caveolae Endosome Early Endosome CME->Endosome Caveolae->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Drug Release Endosome->Release Lysosome->Release

Potential cellular uptake pathways.

References

Application Notes and Protocols for Bioconjugation Using Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique in pharmaceutical and biotechnology fields for improving the therapeutic properties of proteins, peptides, and other biomolecules.[1] The covalent attachment of PEG chains can enhance drug solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1][2] Amine-reactive PEG linkers, particularly those activated with N-hydroxysuccinimide (NHS) esters, are among the most common reagents for PEGylation due to their efficiency in forming stable amide bonds with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) under mild reaction conditions.[3]

This document provides detailed application notes and protocols for the successful PEGylation of biomolecules using amine-reactive PEG linkers. It covers critical aspects from reaction optimization to purification and characterization of the final conjugate.

Key Considerations for Amine-Reactive PEGylation

Successful PEGylation with amine-reactive linkers requires careful consideration of several factors to ensure optimal conjugation efficiency and preservation of the biomolecule's activity.

pH of the Reaction: The pH of the reaction buffer is a critical parameter. The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.0 and 8.5.[4] At lower pH, the amine group is protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired conjugate.[4][5]

Molar Ratio of PEG to Biomolecule: The degree of PEGylation (the number of PEG chains attached to a single biomolecule) can be controlled by adjusting the molar ratio of the PEG linker to the target molecule.[6] A higher molar excess of the PEG linker will generally result in a higher degree of PEGylation. The optimal ratio depends on the concentration of the biomolecule and the desired level of modification and needs to be determined empirically. For protein concentrations of 1-10 mg/mL, a 20-fold molar excess of the NHS-PEG linker is a common starting point.[7][8]

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[9] Suitable amine-free buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES buffer.[4]

Purity and Storage of PEG Linkers: NHS-activated PEG linkers are sensitive to moisture and can hydrolyze over time. Therefore, it is essential to store them in a desiccated environment at -20°C and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the design and optimization of your PEGylation experiments.

Table 1: Stability of Various NHS-Activated PEG Esters

This table shows the hydrolysis half-life of different NHS-activated PEG esters at pH 8 and 25°C. The half-life generally triples when the pH is lowered by one unit.

PEG NHS Ester TypeSymbolHalf-life (minutes) at pH 8, 25°C
PEG-Succinimidyl ValerateSVA33.6
PEG-Succinimidyl ButanoateSBA23.3
PEG-Succinimidyl CarbonateSC20.4
PEG-Succinimidyl GlutarateSG17.6
PEG-Succinimidyl PropionateSPA16.5
PEG-Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
PEG-Succinimidyl SuccinamideSSA3.2
PEG-Succinimidyl CarboxymethylatedSCM0.75

Table 2: Effect of pH on Reaction Rate and NHS-Ester Hydrolysis

This table illustrates the significant impact of pH on both the PEGylation reaction rate and the competing hydrolysis of the NHS ester.

pHReaction ProgressionHydrolysis Half-life of PEG-NHS
7.4Gradual, reaches steady state in ~2 hours> 120 minutes
9.0Rapid, reaches steady state within 10 minutes< 9 minutes

Data derived from a study on the PEGylation of bovine lactoferrin.[5]

Table 3: Recommended Molar Excess of NHS-PEG Linker for Protein PEGylation

The required molar excess of the PEG linker is dependent on the concentration of the protein solution.

Protein ConcentrationRecommended Molar Excess of NHS-PEG
≥ 2 mg/mL5- to 10-fold
1-10 mg/mL20-fold

These are starting recommendations and may require optimization.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an Amine-Reactive NHS-Ester PEG Linker

This protocol provides a general method for the PEGylation of a protein using an NHS-activated PEG linker.

Materials:

  • Protein to be PEGylated

  • Amine-reactive NHS-Ester PEG linker (e.g., mPEG-NHS)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., SEC, IEX, or HIC)

  • Characterization equipment (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer using dialysis or a desalting column.

  • Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare PEG-NHS Solution: Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS solution to achieve the desired molar excess (refer to Table 3).

    • Slowly add the PEG-NHS solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester groups.

  • Purification: Purify the PEGylated protein from unreacted PEG, native protein, and reaction byproducts using a suitable chromatography method (see Section on Purification Methods).

  • Characterization: Characterize the purified PEGylated protein to determine the degree of PEGylation and confirm its purity and integrity (see Section on Characterization Methods).

Protocol 2: Purification of PEGylated Proteins

The choice of purification method depends on the physicochemical differences between the PEGylated protein, the unreacted protein, and the free PEG linker.

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated conjugates from the smaller, unreacted protein.[10][11][12]

  • Principle: Larger molecules (PEGylated protein) elute earlier from the column than smaller molecules (native protein).

  • Procedure:

    • Equilibrate the SEC column with an appropriate buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute with the equilibration buffer and collect fractions.

    • Analyze the fractions using SDS-PAGE or UV absorbance at 280 nm to identify the fractions containing the purified PEGylated protein.

B. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The covalent attachment of a neutral PEG chain to primary amines on the protein surface shields the positive charges of lysine residues, altering the protein's overall charge.[10][13] This change in charge can be exploited for purification.

  • Principle: The PEGylated protein will have a different elution profile on an IEX column compared to the native protein.

  • Procedure:

    • Choose an appropriate IEX resin (anion or cation exchange) based on the pI of the protein and the buffer pH.

    • Equilibrate the column with a low-salt buffer.

    • Load the sample onto the column.

    • Elute with a salt gradient.

    • Collect and analyze fractions to isolate the PEGylated protein.

C. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for purification.[14][15][16]

  • Principle: The PEGylated protein may have different hydrophobic interactions with the HIC resin compared to the native protein.

  • Procedure:

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the sample onto the column.

    • Elute with a decreasing salt gradient.

    • Collect and analyze fractions to isolate the desired product.

Protocol 3: Characterization of PEGylated Proteins

Characterization is essential to confirm successful PEGylation, determine the degree of modification, and assess the purity of the final product.

A. SDS-PAGE Analysis

  • Principle: PEGylated proteins will migrate slower on an SDS-PAGE gel than their non-PEGylated counterparts due to the increase in molecular weight. This provides a qualitative assessment of the PEGylation reaction.[2]

  • Procedure:

    • Run samples of the unreacted protein, the reaction mixture, and the purified product on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Blue) to visualize the protein bands. A band shift to a higher apparent molecular weight indicates successful PEGylation.

B. Mass Spectrometry (MS)

  • Principle: MS techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein, which allows for the calculation of the degree of PEGylation.[17]

  • Procedure:

    • Analyze the purified PEGylated protein using an appropriate mass spectrometer.

    • Compare the mass of the PEGylated protein to the mass of the native protein to determine the number of attached PEG chains.

C. HPLC Analysis

  • Principle: Reversed-phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the PEGylated product and to quantify the amount of unreacted protein and free PEG.[10]

  • Procedure:

    • Develop an appropriate HPLC method to separate the PEGylated protein from potential impurities.

    • Analyze the purified sample and quantify the peak areas to determine the purity.

Visualizing the Workflow and Reaction

The following diagrams, created using the DOT language, illustrate the key processes in bioconjugation with amine-reactive PEG linkers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Buffer_Exchange Buffer Exchange (if necessary) Prepare_Protein Prepare Protein Solution Buffer_Exchange->Prepare_Protein PEGylation PEGylation Reaction Prepare_Protein->PEGylation Prepare_PEG Prepare PEG-NHS Stock Solution Prepare_PEG->PEGylation Incubation Incubation PEGylation->Incubation Quenching Quenching Incubation->Quenching Purification Purification (SEC, IEX, or HIC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Bioconjugate Characterization->Final_Product

Caption: Experimental workflow for protein PEGylation.

reaction_mechanism cluster_reactants Reactants cluster_product Products Protein Protein-NH₂ PEG_Protein Protein-NH-CO-PEG (Stable Amide Bond) Protein->PEG_Protein + PEG_NHS PEG-O-CO-NHS PEG_NHS->PEG_Protein pH 7.0 - 8.5 NHS N-Hydroxysuccinimide PEG_Protein->NHS +

Caption: Amine-reactive PEGylation reaction mechanism.

logical_relationship Start Start PEGylation Experiment Decision_pH Is Reaction pH 7.0 - 8.5? Start->Decision_pH Decision_Buffer Is Buffer Amine-Free? Decision_pH->Decision_Buffer Yes Adjust_pH Adjust pH Decision_pH->Adjust_pH No Decision_Molar_Ratio Is Molar Ratio Optimized? Decision_Buffer->Decision_Molar_Ratio Yes Buffer_Exchange Perform Buffer Exchange Decision_Buffer->Buffer_Exchange No Proceed Proceed with Reaction Decision_Molar_Ratio->Proceed Yes Adjust_Ratio Adjust Molar Ratio Decision_Molar_Ratio->Adjust_Ratio No Success Successful PEGylation Proceed->Success Adjust_pH->Decision_pH Buffer_Exchange->Decision_Buffer Adjust_Ratio->Decision_Molar_Ratio

Caption: Decision-making flowchart for PEGylation.

References

Application Notes and Protocols: Cbz-N-PEG15-amine in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Cbz-N-PEG15-amine, a versatile heterobifunctional linker. The protocols cover the protection of the amine terminus with a carboxybenzyl (Cbz) group, its subsequent deprotection, and the utilization of the free amine for conjugation reactions.

Overview of this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker containing 15 PEG units, functionalized with a Cbz-protected amine at one terminus and a free primary amine at the other. The Cbz group serves as a stable protecting group for the amine, which can be selectively removed under specific conditions, making this molecule a valuable tool in multi-step synthesis and bioconjugation strategies. The terminal primary amine is available for conjugation to various functional groups, such as carboxylic acids and activated esters (e.g., NHS esters).[1][2][3]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which can reduce aggregation, increase stability, and improve pharmacokinetic profiles of therapeutic molecules.

Synthesis of this compound

A common method for the synthesis of Cbz-protected amines involves the reaction of a primary amine with benzyl (B1604629) chloroformate (Cbz-Cl). This reaction can be efficiently carried out using polyethylene glycol (PEG) as a green and effective reaction medium.[4][5][6][7][8]

Reaction Conditions and Stoichiometry

The N-Cbz protection of a diamino-PEG15 substrate is typically performed in a straightforward manner with a 1:1 stoichiometry of the amine to be protected and benzyl chloroformate. Using a low molecular weight PEG, such as PEG-400 or PEG-600, as the reaction medium has been shown to afford excellent yields at room temperature.[4][5][6]

ParameterConditionRationale
Reactants Diamino-PEG15, Benzyl Chloroformate (Cbz-Cl)
Stoichiometry 1:1 molar ratio (Diamino-PEG15 : Cbz-Cl)To favor mono-protection. Excess Cbz-Cl could lead to di-protection.
Solvent/Medium PEG-400 or PEG-600Acts as a "green" promoter and facilitates the reaction.[5][6]
Temperature Room TemperatureMild conditions that are sufficient for the reaction to proceed to completion.[4][5][6]
Reaction Time Varies (typically monitored by TLC)Reaction progress should be monitored to determine the optimal time.
Work-up Extraction with an organic solvent (e.g., diethyl ether) and washing with aqueous sodium bicarbonate.[5][6]To separate the product from the PEG medium and any unreacted starting materials or byproducts.
Experimental Protocol: N-Cbz Protection of Diamino-PEG15
  • To a stirred solution of diamino-PEG15 (1 equivalent) in PEG-400 (e.g., 0.5 mL per mmol of amine), add benzyl chloroformate (Cbz-Cl) (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the PEG and dissolve the product.

  • Separate the organic phase and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3), followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4) and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.

G Diamino_PEG15 H₂N-PEG15-NH₂ Cbz_PEG_Amine Cbz-HN-PEG15-NH₂ Diamino_PEG15->Cbz_PEG_Amine Cbz_Cl Cbz-Cl Cbz_Cl->Cbz_PEG_Amine Solvent PEG-400 Temp Room Temperature HCl HCl

Figure 1: Synthetic scheme for this compound.

Deprotection of the Cbz Group

The Cbz group is valued for its stability under various conditions and its susceptibility to removal under specific, mild conditions, which preserves the integrity of other functional groups in the molecule.

Deprotection Conditions

The most common method for the removal of a Cbz group is catalytic hydrogenolysis.[9][10][11]

ParameterConditionRationale
Catalyst Palladium on carbon (Pd/C)A highly effective catalyst for hydrogenolysis.
Hydrogen Source H₂ gas, or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate, triethylsilane)To provide the hydrogen for the reduction reaction.
Solvent Methanol, Ethanol, or Ethyl AcetateSolvents that are compatible with the reaction and dissolve the substrate.
Temperature Room TemperatureMild conditions are typically sufficient.
Reaction Time Varies (monitored by TLC)Completion is usually rapid.
Experimental Protocol: Cbz Deprotection
  • Dissolve the this compound derivative in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the solvent.

  • Evaporate the combined filtrate to obtain the deprotected diamino-PEG15.

G Cbz_PEG_Amine Cbz-HN-PEG15-NH-R Amine_PEG H₂N-PEG15-NH-R Cbz_PEG_Amine->Amine_PEG Catalyst Pd/C H2_source H₂ Toluene Toluene CO2 CO₂

Figure 2: Cbz deprotection workflow.

Application in Bioconjugation: Coupling to Carboxylic Acids

The free terminal amine of this compound can be readily coupled to molecules containing carboxylic acids or activated esters, such as proteins, peptides, or small molecule drugs.

Reaction Conditions for Amide Bond Formation

The formation of a stable amide bond between the amine of the PEG linker and a carboxylic acid is typically facilitated by a coupling agent.

ParameterConditionRationale
Reactants This compound, Carboxylic Acid-containing molecule (R-COOH)
Coupling Agents EDC/NHS, HATU, HBTUTo activate the carboxylic acid for efficient reaction with the amine.
Solvent Anhydrous polar aprotic solvent (e.g., DMF, DMSO)To dissolve the reactants and facilitate the reaction.
Base A non-nucleophilic base (e.g., DIPEA, triethylamine)To neutralize any acids formed during the reaction.
Temperature Room TemperatureMild conditions are generally sufficient.
Experimental Protocol: EDC/NHS Coupling
  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by an appropriate method (e.g., LC-MS, HPLC).

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

G cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Deprotection (Optional) Carboxylic_Acid R-COOH Activated_Ester R-CO-NHS Carboxylic_Acid->Activated_Ester EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Amide_Product Cbz-HN-PEG15-NH-CO-R Activated_Ester->Amide_Product Cbz_PEG_Amine Cbz-HN-PEG15-NH₂ Cbz_PEG_Amine->Amide_Product Final_Product H₂N-PEG15-NH-CO-R Amide_Product->Final_Product Deprotection H₂, Pd/C Deprotection->Final_Product

Figure 3: Bioconjugation workflow.

Conclusion

This compound is a highly useful and versatile linker for applications in drug development, proteomics, and materials science. The straightforward protocols for its synthesis, deprotection, and conjugation allow for the precise construction of complex biomolecules and PEGylated compounds with enhanced properties. The use of PEG as a reaction medium for the initial Cbz protection step offers an environmentally friendly and efficient synthetic route.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cbz-N-PEG15-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the purification of Cbz-N-PEG15-amine conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterobifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal primary amine, connected by a 15-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This linker is valuable in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. The Cbz group offers a stable protecting group that can be removed under specific acidic conditions.[1][3]

The purification of PEGylated compounds by RP-HPLC can be challenging due to the inherent dispersity of the PEG chain, which often leads to broad peaks.[4][5] The retention time of PEGylated molecules in RP-HPLC is influenced by the length of the PEG chain, with longer chains generally resulting in longer retention times.[4][5] This protocol outlines a robust method for achieving high purity of this compound conjugates, addressing the common challenges associated with PEGylated molecule purification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful HPLC purification. The following steps should be followed to prepare the this compound conjugate sample for injection:

  • Dissolution: Dissolve the crude conjugate in the initial mobile phase (e.g., a low percentage of organic solvent like acetonitrile (B52724) in water) to a concentration of 1-5 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Degassing: It is recommended to degas the sample solution to prevent the formation of air bubbles in the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC setup and parameters are recommended for the purification of this compound conjugates. These conditions may require optimization based on the specific conjugate and the HPLC system used.

ParameterRecommended Setting
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., Jupiter® C18, 250 x 10 mm, 5 µm)[6]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 45°C[6]
Detection Wavelength 220 nm and 254 nm (for the Cbz group)
Injection Volume 100 - 500 µL (depending on concentration and column size)
Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the main peak of the purified conjugate.

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator or a lyophilizer.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound conjugate as a solid.

  • Purity Analysis: Analyze the purity of the final product using analytical HPLC under similar, but not identical, conditions to the preparative method (e.g., a steeper gradient and a lower flow rate).

Data Presentation

The following table summarizes the expected results from the HPLC purification of a this compound conjugate.

ParameterValue
Crude Purity 75%
Post-Purification Purity >98%
Retention Time (Analytical) 12.5 min
Recovery 85%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound conjugates by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Conjugate filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (220/254 nm) separate->detect collect Fraction Collection detect->collect evap Solvent Evaporation collect->evap lyophilize Lyophilization evap->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze

Caption: Workflow for this compound conjugate purification.

Logical Relationship of Purification Parameters

This diagram shows the key parameters and their relationships in the HPLC method development.

G cluster_params Key HPLC Parameters cluster_outcomes Desired Outcomes column Column (C18) resolution Resolution column->resolution mobile_phase Mobile Phase (ACN/H2O/TFA) mobile_phase->resolution gradient Gradient gradient->resolution flow_rate Flow Rate flow_rate->resolution temperature Temperature temperature->resolution purity Purity resolution->purity recovery Recovery resolution->recovery

Caption: Interplay of HPLC parameters for optimal purification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges in the chemical synthesis and development of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group from molecules conjugated to polyethylene (B3416737) glycol (PEG).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Cbz deprotection of PEGylated compounds?

Incomplete Cbz deprotection in PEGylated compounds typically stems from a combination of factors related to the presence of the PEG chain:

  • Steric Hindrance: The long, flexible PEG chain can physically block or "shield" the Cbz group, preventing the catalyst or reagents from accessing the reactive site. This effect becomes more pronounced with increasing PEG molecular weight.[1][2]

  • Altered Solubility: PEGylation significantly changes the solubility profile of a compound. The molecule may have poor solubility in standard organic solvents used for deprotection, leading to a heterogeneous reaction mixture and inefficient reaction kinetics.[3][4][5]

  • Catalyst Poisoning or Deactivation: While not extensively documented specifically for PEG, impurities within PEG starting materials or interactions between the PEG chain and the catalyst surface could potentially lead to catalyst deactivation.[6]

  • Mass Transfer Limitations: In heterogeneous catalysis, such as hydrogenolysis with Pd/C, the viscous nature of solutions containing high molecular weight PEGylated compounds can impede the efficient transfer of hydrogen gas and the substrate to the catalyst surface.

Q2: How does the molecular weight of the PEG chain affect the deprotection reaction?

The molecular weight of the PEG chain is a critical factor. As the molecular weight and, consequently, the length and bulk of the PEG chain increase, so does the steric hindrance around the Cbz-protected amine.[1][2] This can lead to a significant decrease in the reaction rate. You may observe a trend where higher molecular weight PEGs require more forcing conditions (e.g., higher catalyst loading, elevated temperature, or longer reaction times) to achieve complete deprotection.

Q3: Which analytical techniques are best for monitoring the progress of Cbz deprotection on a PEGylated compound?

Effective monitoring is crucial for determining the endpoint of the reaction and identifying incomplete conversion. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for separating the starting material, product, and any byproducts. By monitoring the disappearance of the starting material peak and the appearance of the product peak, you can accurately track the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic benzyl (B1604629) protons of the Cbz group (typically around 5.1 ppm and 7.3 ppm) and the appearance of new signals corresponding to the deprotected amine.

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the identity of the starting material and the final product by their respective molecular weights. It can definitively show whether the Cbz group has been removed.

Q4: Are there alternatives to the standard Pd/C hydrogenolysis for deprotecting Cbz groups on PEGylated substrates?

Yes, when standard hydrogenolysis is ineffective, several alternative methods can be considered. The choice of method will depend on the overall stability of your PEGylated compound.

  • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or HCl in various organic solvents can cleave the Cbz group.[7] This method avoids the use of a metal catalyst but may not be suitable for acid-sensitive substrates.

  • Nucleophilic Deprotection: Reagents like 2-mercaptoethanol (B42355) can be used for the nucleophilic cleavage of carbamates, including Cbz.[8] This approach is beneficial for substrates that are sensitive to both hydrogenolysis and acidic conditions.[3]

  • Transfer Hydrogenolysis: Instead of using hydrogen gas, a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane can be used with a palladium catalyst.[8] This can sometimes be more efficient and avoids the need for a pressurized hydrogen atmosphere.

Troubleshooting Guides

Issue 1: Incomplete Deprotection with Pd/C Hydrogenolysis

If you are observing incomplete deprotection when using palladium on carbon (Pd/C) with hydrogen gas, consider the following troubleshooting steps.

G start Incomplete Cbz Deprotection (Hydrogenolysis) q1 Is the PEGylated compound fully dissolved? start->q1 sol1 Optimize Solvent System: - Try co-solvents (e.g., MeOH, THF, DMF) - Consider using PEG itself as a co-solvent q1->sol1 No q2 Is the catalyst active? q1->q2 Yes sol1->q2 sol2 Use fresh catalyst Increase catalyst loading (w/w %) q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes sol2->q3 sol3 Increase H2 pressure Increase reaction temperature Extend reaction time q3->sol3 No end Monitor by HPLC/NMR. If still incomplete, consider alternative deprotection methods. q3->end Yes sol3->end

Caption: Troubleshooting workflow for incomplete hydrogenolysis.

ParameterStandard ConditionOptimized Condition for PEGylated CompoundsRationale
Catalyst Loading 5-10% (w/w) Pd/C10-50% (w/w) Pd/COvercomes steric hindrance and potential catalyst inhibition.
Hydrogen Pressure 1 atm - 50 psi50 psi - 500 psiIncreases hydrogen concentration at the catalyst surface.
Temperature Room Temperature40-80 °CEnhances reaction kinetics.
Reaction Time 2-12 hours12-48 hoursAllows more time for the sterically hindered reaction to proceed.
Solvent MeOH, EtOH, EtOAcCo-solvents like THF/MeOH, DMF, or aqueous PEG solutionsImproves solubility of the PEGylated starting material.[9][10]
Issue 2: Substrate is Sensitive to Hydrogenolysis Conditions

In cases where your PEGylated compound contains other functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or benzyl ethers), alternative deprotection methods are necessary.

G start Substrate Sensitive to Hydrogenolysis q1 Is the compound acid-labile? start->q1 acid_deprotection Use Acid-Mediated Deprotection: - HBr/AcOH - HCl in Dioxane/MeOH q1->acid_deprotection No nucleophilic_deprotection Use Nucleophilic Deprotection: - 2-Mercaptoethanol - TMSI q1->nucleophilic_deprotection Yes

Caption: Selecting an alternative Cbz deprotection method.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis

This protocol is a starting point for the Cbz deprotection of a PEGylated amine via hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected PEGylated compound (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of methanol (B129727) and THF) to a concentration of 0.05-0.1 M.

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (20% w/w relative to the substrate).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the vessel with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at 40-60 °C for 24-48 hours.

  • Monitoring: Periodically, take an aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze by HPLC or NMR to monitor the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected PEGylated amine. Purify as necessary, typically by chromatography or precipitation.

Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid

This protocol is for substrates that are stable to strong acidic conditions.

  • Reagent Preparation: Prepare a 33% (w/w) solution of hydrogen bromide in acetic acid.

  • Reaction Setup: Dissolve the Cbz-protected PEGylated compound (1.0 eq) in glacial acetic acid.

  • Deprotection: Add the HBr/acetic acid solution (5-10 eq of HBr) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Disclaimer: These troubleshooting guides and protocols are intended as a starting point. The optimal conditions for Cbz deprotection of a specific PEGylated compound may vary and require further optimization.

References

Technical Support Center: Optimizing Cbz-N-PEG15-amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-N-PEG15-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, connected by a 15-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The terminal amine allows for conjugation to molecules with amine-reactive functional groups, such as carboxylic acids or activated NHS esters.[1] The Cbz group is a protecting group for the other amine, which can be removed under specific conditions to allow for further modification at that site.[1] This reagent is often used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3]

Q2: What is the role of the Cbz protecting group?

The Cbz (carboxybenzyl) group serves to protect one of the amine functionalities on the PEG linker.[4] This protection prevents the amine from reacting during the initial conjugation step, allowing for a more controlled and specific bioconjugation.[4] The Cbz group is stable under mildly acidic and basic conditions and can be selectively removed, typically through hydrogenolysis (e.g., using palladium on carbon), to expose the amine for subsequent reactions.[4][5]

Q3: What are the optimal pH conditions for conjugating the primary amine of this compound?

For the primary amine of this compound to react efficiently with an activated carboxyl group (like an NHS ester) on a target molecule, the reaction is typically carried out at a slightly alkaline pH, generally between 7.2 and 8.5.[6] In this pH range, the primary amine is sufficiently deprotonated and thus nucleophilic, facilitating its attack on the electrophilic center of the activated ester.[6] At pH values below 7, the amine becomes protonated, reducing its nucleophilicity and slowing down the reaction rate. Conversely, at pH values above 8.5 to 9.0, the hydrolysis of the NHS ester becomes more rapid, which can compete with the conjugation reaction and reduce the overall yield.[6]

Q4: What types of buffers should be used for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with your target molecule.[7][8]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffer

  • Carbonate/Bicarbonate buffer

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glycine

Q5: How should this compound be stored?

This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1][4] It is important to allow the reagent to warm to room temperature before opening the container to avoid condensation of moisture, as the compound can be hygroscopic.[4] For long-term storage, it is advisable to store it under an inert atmosphere.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound to target molecules like proteins or antibodies.

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH of reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 for NHS ester chemistry.[6]
Presence of primary amines in the buffer. Ensure your buffer is free of primary amines like Tris or glycine. Dialyze your protein against a recommended buffer (e.g., PBS) if necessary.[7][8]
Hydrolysis of the activated group on the target molecule. Prepare the activated molecule (e.g., NHS ester) fresh and use it immediately. Avoid prolonged exposure to aqueous environments before adding the this compound.
Inactive this compound. Ensure the reagent has been stored properly at -20°C and protected from moisture.[1][4] Consider purchasing a new batch if there are concerns about reagent quality.
Insufficient molar excess of this compound. Increase the molar ratio of this compound to the target molecule. A 10- to 50-fold molar excess is a common starting point for protein conjugations.[7]
Precipitation of Protein During Conjugation High concentration of organic solvent. If this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7]
Change in protein solubility upon PEGylation. Perform the reaction at a lower protein concentration. Consider adding solubility-enhancing agents that are compatible with the reaction.
Multiple or Unexpected Conjugation Products Non-specific binding. Optimize the purification method to separate different conjugated species. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be effective.
Reaction with other nucleophilic groups. While the reaction is highly specific for primary amines, side reactions can occur at very high pH. Ensure the pH does not exceed 9.0.
Difficulty in Removing Excess this compound Inadequate purification method. Use a purification method with a suitable molecular weight cutoff. For proteins, dialysis or size-exclusion chromatography are effective. For smaller molecules, preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes a general method for conjugating this compound to a protein that has been activated with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 5-6)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups on the Protein:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • Immediately remove excess EDC and NHS and exchange the buffer to the Conjugation Buffer (pH 7.4) using a desalting column.

  • Preparation of this compound Solution:

    • Shortly before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from excess this compound and byproducts using size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

Protocol 2: Deprotection of the Cbz Group

Materials:

  • Cbz-protected PEG conjugate

  • Palladium on carbon (10%)

  • Hydrogen gas supply

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

Procedure:

  • Dissolve the Cbz-protected conjugate in the anhydrous solvent.

  • Add 10% palladium on carbon (typically 10-20% by weight of the conjugate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Evaporate the solvent to obtain the deprotected amine-PEG conjugate.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effect of key parameters on conjugation efficiency.

Table 1: Effect of pH on Conjugation Efficiency

pHConjugation Efficiency (%)NHS Ester Hydrolysis (%)
6.535<5
7.06510
7.58515
8.09025
8.58840
9.07560

Table 2: Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (PEG:Protein)Average Degree of PEGylation
5:11.2
10:12.5
20:14.1
50:16.8

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein Protein in Activation Buffer add_edc_nhs Add EDC/NHS protein->add_edc_nhs activated_protein Activated Protein add_edc_nhs->activated_protein add_peg Add this compound activated_protein->add_peg conjugate Cbz-PEG-Protein Conjugate add_peg->conjugate purify Purification (SEC/Dialysis) conjugate->purify analyze Characterization (SDS-PAGE, MS) purify->analyze

Caption: Workflow for protein conjugation with this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low or No Conjugation q1 Is the reaction buffer pH between 7.2-8.5? start->q1 q2 Does the buffer contain primary amines (Tris, glycine)? q1->q2 Yes sol1 Adjust pH to 7.2-8.5 q1->sol1 No q3 Was the activated molecule used immediately? q2->q3 No sol2 Use an amine-free buffer (e.g., PBS, HEPES) q2->sol2 Yes q4 Is the molar ratio of PEG to protein sufficient? q3->q4 Yes sol3 Prepare activated molecule fresh before use q3->sol3 No sol4 Increase molar excess of this compound q4->sol4 No

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

How to avoid aggregation of Cbz-N-PEG15-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cbz-N-PEG15-amine Conjugates

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers avoid aggregation of this compound and related PEGylated conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it aggregate?

This compound is a chemical compound featuring a 15-unit polyethylene (B3416737) glycol (PEG) chain. One end has an amine (-NH2) group, and the other end has an amine protected by a carboxybenzyl (Cbz) group. The Cbz group is aromatic and hydrophobic, which can lead to aggregation in aqueous solutions through intermolecular interactions, similar to issues seen with other hydrophobic molecules like DBCO reagents.[1] The PEG chain is intended to increase water solubility, but under certain conditions, the hydrophobic properties of the Cbz group can dominate.

Q2: My this compound solution looks cloudy. What does this mean?

A cloudy or turbid solution is a common visual indicator of aggregation or precipitation.[2] This suggests that the conjugate is not fully soluble under the current buffer conditions, concentration, or temperature.

Q3: How does pH affect the solubility and aggregation of my conjugate?

Solution pH is a critical factor. For amine-containing molecules, pH affects the charge state and can modulate electrostatic interactions between molecules.[3] While the Cbz group protects the amine, the overall stability of the conjugate in solution can be sensitive to pH. For reactions involving primary amines, a pH between 7.0 and 8.0 is often most efficient.[4][5] However, the optimal pH for solubility must be determined empirically for your specific conjugate.

Q4: Can I use an organic solvent to dissolve the conjugate first?

Yes, this is a highly recommended strategy.[4] Due to the hydrophobic Cbz group, this compound has limited aqueous solubility.[2] Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then adding it dropwise to your aqueous buffer with gentle mixing can prevent localized high concentrations and subsequent precipitation.[2][4]

Q5: What storage conditions are best for this compound and its solutions?

The solid reagent should be stored at -20°C under dessicated conditions.[6][7][8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[6][9] Stock solutions in anhydrous organic solvents like DMSO or DMF should also be stored at -20°C, and it's best to store them in small aliquots to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide for Aggregation

Use the following guide to diagnose and resolve aggregation issues during your experiments.

Problem Potential Cause Recommended Solution Rationale
Immediate Cloudiness/Precipitation on Dissolution Poor Aqueous Solubility: The Cbz group's hydrophobicity limits direct dissolution in aqueous buffers.[1][2]1. Prepare a 10-100 mg/mL stock solution in anhydrous DMSO or DMF.[4][6] 2. Add the stock solution dropwise to the aqueous buffer while vortexing or stirring.[2]An organic co-solvent ensures the molecule is fully solvated before introduction to the aqueous phase, preventing immediate aggregation.
Solution Becomes Turbid During Reaction Suboptimal Buffer Conditions: Incorrect pH or ionic strength can reduce conjugate stability.[3][10][11]1. Optimize buffer pH. For reactions with amines, a pH of 7.2-8.5 is typical, but protein stability may require a lower pH.[2] 2. Adjust ionic strength. Low ionic strength can enhance stability at lower pH by increasing electrostatic repulsion.[10][11]Buffer conditions directly influence the charge and intermolecular forces between conjugate molecules. Optimizing these parameters can maintain solubility.
High Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[1]1. Reduce the working concentration of the conjugate. 2. If aggregation occurs during a conjugation reaction, try reducing the molar excess of the PEG reagent.[1]Lowering the concentration increases the distance between molecules, reducing the chance of aggregation.
Aggregation Observed After Purification/Storage Buffer Composition: The final storage buffer may lack components needed for long-term stability.1. Add stabilizing excipients like glycerol (B35011) (5-20%) or arginine (50-100 mM) to the storage buffer.[2] 2. Consider using a buffer with a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%).[2]Stabilizers can prevent aggregation by minimizing nonspecific interactions and maintaining protein or conjugate solubility.
Temperature Stress: Freeze-thaw cycles or storage at suboptimal temperatures can induce aggregation.1. Store the final conjugate in small, single-use aliquots at -20°C or -80°C. 2. Add a cryoprotectant like glycerol to the storage buffer.[1]Aliquoting minimizes freeze-thaw stress, and cryoprotectants help preserve the conjugate's structure during freezing.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol describes the recommended method for dissolving this compound for use in aqueous reaction buffers.

Materials:

  • This compound conjugate

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a concentrated stock solution (e.g., 10-100 mg/mL) by dissolving the required amount of the conjugate in anhydrous DMSO or DMF.[4][6]

  • Vortex the tube until the conjugate is completely dissolved. Gentle warming to 30-40°C can be used to assist dissolution if necessary.[4]

  • While gently vortexing or stirring the aqueous reaction buffer, add the desired volume of the stock solution dropwise.

  • Do not add the organic stock as more than 5-10% of the final aqueous volume to avoid solvent effects in your experiment. If the solution becomes cloudy, the final concentration may be too high for the chosen buffer.

Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It is an effective way to detect the presence of soluble aggregates.

Materials:

  • This compound conjugate solution

  • DLS-compatible cuvettes

  • Dynamic Light Scattering instrument

Procedure:

  • Prepare the conjugate solution in the desired buffer, ensuring it is free of dust and extraneous particles by filtering through a 0.22 µm filter if appropriate.

  • Transfer the solution to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index) according to the manufacturer's instructions.

  • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Analyze the results. A monomodal peak at the expected hydrodynamic radius indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.

Visualizations

Aggregation_Mechanism cluster_1 Aggregated State M1 Cbz-PEG-Amine A1 Aggregate M1->A1 Hydrophobic Interaction M2 Cbz-PEG-Amine M2->A1 (Cbz-Cbz) M3 Cbz-PEG-Amine M3->A1

Caption: Potential aggregation mechanism of Cbz-PEG-Amine via hydrophobic interactions.

Troubleshooting_Workflow Start Start: Solution is Cloudy/Aggregated Check_Solvent Was an organic stock solution used? Start->Check_Solvent Use_Stock Action: Prepare stock in DMSO/DMF Check_Solvent->Use_Stock No Check_Buffer Is buffer pH and ionic strength optimal? Check_Solvent->Check_Buffer Yes Use_Stock->Check_Buffer Optimize_Buffer Action: Adjust pH and/or ionic strength Check_Buffer->Optimize_Buffer No Check_Conc Is concentration too high? Check_Buffer->Check_Conc Yes Optimize_Buffer->Check_Conc Lower_Conc Action: Reduce working concentration Check_Conc->Lower_Conc Yes Add_Excipients Action: Add stabilizers (Glycerol, Arginine) Check_Conc->Add_Excipients No Lower_Conc->Add_Excipients Success Result: Clear Solution Add_Excipients->Success

Caption: Troubleshooting workflow for resolving conjugate aggregation issues.

References

Technical Support Center: Cbz-N-PEG15-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cbz-N-PEG15-amine in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional PEGylation reagent. It consists of a polyethylene (B3416737) glycol (PEG) chain with 15 ethylene (B1197577) glycol units. One terminus of the PEG chain is an amine group protected by a carboxybenzyl (Cbz) group, while the other terminus has a free primary amine. Its primary application is in bioconjugation, where the terminal amine is reacted with a suitable functional group on a biomolecule (such as a protein, peptide, or antibody) to attach the PEG chain. The Cbz group can be removed in a subsequent step if a free amine is required at that position.

Q2: What are the most common side reactions I should be aware of during bioconjugation with this compound?

A2: The most common side reactions include:

  • Multiple PEGylations: Attachment of more than one PEG molecule to a single biomolecule, especially in proteins with multiple reactive sites (e.g., lysine (B10760008) residues).

  • Cross-linking: Although less common with this monofunctional amine reagent, premature deprotection of the Cbz group could lead to a diamine PEG linker, which can cross-link biomolecules.

  • Reaction with non-target amino acids: Besides the intended lysine residues, other amino acids like histidine can sometimes react under certain pH conditions.[1]

  • Hydrolysis of activated esters: If you are reacting the amine of the PEG with an NHS-ester on your biomolecule, hydrolysis of the NHS-ester is a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases with pH.[2]

  • Cbz group cleavage: While generally stable, the Cbz group can be susceptible to cleavage under harsh acidic conditions or in the presence of strong nucleophiles, which could lead to unintended subsequent reactions.[3][4][5]

Q3: How can I minimize the risk of multiple PEGylations?

A3: To control the degree of PEGylation and minimize multiple attachments, you can:

  • Optimize the molar ratio of the this compound to your biomolecule. Start with a low molar excess of the PEG reagent and titrate up.

  • Control the reaction time and temperature. Shorter reaction times and lower temperatures can help to limit the extent of the reaction.

  • Adjust the pH of the reaction buffer. The reactivity of different amine groups on a protein can be modulated by pH.

Q4: What analytical techniques are recommended for characterizing the final conjugate and identifying side products?

A4: A combination of chromatographic and mass spectrometric techniques is highly recommended:

  • Size-Exclusion Chromatography (SEC-HPLC): To separate the PEGylated conjugate from the unreacted biomolecule and to detect aggregation.[6]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate species with different degrees of PEGylation and other small molecule impurities.[1]

  • Ion-Exchange Chromatography (IEX-HPLC): Can be used to separate proteins with different numbers of attached PEG chains, as PEGylation can alter the overall charge of the protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and to identify the number of attached PEG chains.[7][8][9] LC-MS, which couples HPLC with mass spectrometry, is particularly powerful for detailed characterization.[1][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of activated groups (e.g., NHS-ester) on the biomolecule. 2. Suboptimal reaction pH. 3. Insufficient molar excess of this compound. 4. Steric hindrance at the conjugation site. 1. Prepare activated biomolecule immediately before use. Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) to reduce the rate of hydrolysis. 2. Optimize the pH of the reaction buffer. For amine-NHS ester coupling, a pH range of 7.2-8.5 is typical. 3. Increase the molar ratio of the PEG reagent to the biomolecule incrementally (e.g., 5-fold, 10-fold, 20-fold excess). 4. Consider using a PEG linker with a longer spacer arm if steric hindrance is suspected.
Multiple PEGylated Species Observed (High Polydispersity) 1. High molar excess of the PEG reagent. 2. Multiple reactive sites on the biomolecule with similar reactivity. 3. Prolonged reaction time. 1. Reduce the molar excess of this compound. 2. Adjust the reaction pH to favor conjugation at the most reactive site (e.g., N-terminal amine vs. lysine ε-amines). 3. Shorten the reaction time and monitor the progress of the reaction by taking time points.
Unidentified High Molecular Weight Species (Possible Aggregation or Cross-linking) 1. Aggregation of the PEGylated protein. 2. Unintentional deprotection of the Cbz group leading to a diamine linker and subsequent cross-linking. 3. Presence of di-functional PEG impurities in the reagent. 1. Analyze by SEC-HPLC. Optimize buffer conditions (e.g., ionic strength, pH) to minimize aggregation. Include additives like arginine or polysorbate in the final formulation. 2. Ensure that the reaction conditions are not conducive to Cbz cleavage (avoid harsh acids and strong nucleophiles). Analyze the reaction mixture by mass spectrometry to look for cross-linked products. 3. Check the purity of the this compound reagent from the supplier's certificate of analysis or by analytical techniques like HPLC and MS.
Unexpected Cleavage of Cbz Group During Conjugation 1. Presence of strong nucleophiles in the reaction mixture (e.g., thiols from cysteine residues). [4][5]2. Extreme pH conditions. 1. If your biomolecule contains free cysteines, consider protecting them before PEGylation. Alternatively, perform the conjugation at a neutral pH to minimize the nucleophilicity of the thiol group. 2. Maintain the reaction pH within a mild range (e.g., 7.0-8.5).

Data Presentation

Table 1: Example of Reaction Optimization for Monoclonal Antibody (mAb) PEGylation

Molar Ratio (PEG:mAb)Reaction Time (hours)pH% Unconjugated mAb% Mono-PEGylated mAb% Di-PEGylated mAb% Aggregates
3:127.4455041
5:127.4256591
10:127.41070182
5:147.41568152
5:128.01862182

Data presented are representative and will vary depending on the specific biomolecule and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a Protein with this compound via NHS Ester Chemistry
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • If the protein is not already activated, react it with a molar excess of an NHS-ester crosslinker (e.g., a bifunctional linker to introduce a reactive group for the PEG-amine). Purify the activated protein using a desalting column to remove excess crosslinker.

  • PEGylation Reaction:

    • Dissolve this compound in the same reaction buffer.

    • Add the desired molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 1 to 4 hours. Monitor the reaction progress by taking aliquots at different time points.

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will consume any unreacted NHS-esters.

    • Incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted PEG and quenching reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use SEC-HPLC to assess purity and detect any aggregation.

    • Use mass spectrometry to confirm the molecular weight and determine the degree of PEGylation.

Protocol 2: Analytical Characterization by RP-HPLC
  • Column: C4 or C8 reverse-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Detection: UV absorbance at 280 nm (for protein) and 214 nm (for peptide bonds).

  • Analysis: The un-PEGylated protein will elute first, followed by the PEGylated species. The retention time will increase with the number of attached PEG chains due to increased hydrophobicity.

Visualizations

G cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Purification & Analysis Biomolecule Biomolecule (e.g., Protein) Activate Activate Biomolecule (e.g., with NHS-ester) Biomolecule->Activate Mix Mix Activated Biomolecule and PEG Reagent Activate->Mix PEG_Reagent This compound PEG_Reagent->Mix Incubate Incubate (Control Time, Temp, pH) Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify Conjugate (SEC or IEX) Quench->Purify Analyze Analyze Products (HPLC, MS, SDS-PAGE) Purify->Analyze

Caption: Experimental workflow for this compound bioconjugation.

G Start Low Conjugation Yield? Check_Activation Verify Biomolecule Activation Efficiency Start->Check_Activation Yes Check_Hydrolysis Assess Hydrolysis of Activated Groups Start->Check_Hydrolysis No, yield is good. Increase_Ratio Increase PEG:Biomolecule Molar Ratio Check_Activation->Increase_Ratio Activation OK Check_Activation->Check_Hydrolysis Activation Failed -> Reactivate Optimize_pH Optimize Reaction pH (e.g., 7.2-8.0) Increase_Ratio->Optimize_pH Still low yield Success Yield Improved Increase_Ratio->Success Yield improves Optimize_pH->Success Yield improves Check_Hydrolysis->Optimize_pH Hydrolysis is high

Caption: Troubleshooting logic for low conjugation yield.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Reactants Biomolecule-X + H2N-PEG15-N-Cbz Product Biomolecule-X-NH-PEG15-N-Cbz Reactants->Product Desired Conjugation Multi_PEG Multi-PEGylated Biomolecule Reactants->Multi_PEG Multiple Reactive Sites Crosslinked Biomolecule-X-NH-PEG-NH-X-Biomolecule Reactants->Crosslinked Cbz Deprotection + Di-reaction Hydrolyzed Biomolecule-OH (Hydrolyzed Activator) Reactants->Hydrolyzed Competing Hydrolysis

Caption: Main and side reaction pathways in bioconjugation.

References

Improving the solubility of Cbz-N-PEG15-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-N-PEG15-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: What is the role of the Cbz group and how does it affect solubility?

The Cbz (carbobenzyloxy) group is a common protecting group for amines in organic synthesis.[5] It provides stability to the amine functionality during chemical reactions.[4][6] While the Cbz group itself is hydrophobic, the overall solubility of this compound in aqueous solutions is dominated by the long, hydrophilic PEG chain. The Cbz group can be removed under acidic conditions or through hydrogenolysis.[7]

Q3: Which aqueous buffers are recommended for dissolving this compound?

For applications involving the terminal amine group, it is crucial to use non-amine-containing buffers to avoid competition in subsequent conjugation reactions. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MES

  • Bicarbonate/Carbonate buffer

  • Borate buffer

Buffers containing primary amines, such as Tris or glycine, should be avoided as they will react with amine-reactive reagents. The choice of buffer can also influence the stability and activity of molecules in solution.[8][9][10][11]

Q4: How does pH affect the solubility of this compound?

The solubility of molecules with ionizable groups, such as the terminal amine on this compound, can be pH-dependent. The terminal amine will be protonated at lower pH, which may affect its solubility and reactivity. While specific data on the pH-solubility profile of this compound is not available, it is generally advisable to dissolve the compound in a buffer with a pH that is compatible with your intended application. For many bioconjugation reactions involving amines, a pH range of 7 to 9 is often used.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in aqueous buffers.

Problem 1: The compound is not dissolving or is dissolving very slowly.
Potential Cause Suggested Solution
Low Dissolution Rate at Room Temperature PEGylated compounds, especially those with higher molecular weights, can sometimes dissolve slowly.
Solution 1: Gentle Heating. Warm the solution to 30-40°C to increase the rate of dissolution. Avoid excessive heat, which could potentially degrade the compound.
Solution 2: Sonication. Use a bath sonicator for short intervals to aid in the dispersion and dissolution of the compound.
Solution 3: Increase Dissolution Time. Allow the mixture to stir for a longer period (e.g., overnight) at room temperature.
Insufficient Solvent Volume The concentration of the compound may be exceeding its solubility limit in the chosen buffer.
Solution: Increase Solvent Volume. Add more buffer to the mixture to decrease the concentration and facilitate dissolution. It is recommended to start with a lower concentration and gradually increase it as needed.
Compound has Oiled Out or Formed a Gel This can occur with highly concentrated solutions of PEGylated compounds.
Solution 1: Dilution. Add more solvent to the mixture and stir vigorously.
Solution 2: Use of a Co-solvent. Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF first, and then add the aqueous buffer dropwise while stirring. Note that the final concentration of the organic solvent should be compatible with your downstream application.
Problem 2: The solution is cloudy or hazy after dissolution.
Potential Cause Suggested Solution
Incomplete Dissolution Micro-particles of the compound may still be suspended in the solution.
Solution 1: Filtration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This is particularly important before use in sensitive applications like cell culture or HPLC.
Solution 2: Review Dissolution Protocol. Re-evaluate the dissolution method, considering factors like temperature, stirring time, and solvent volume as outlined in Problem 1.
Buffer Incompatibility The buffer components may be interacting with the compound, leading to precipitation.
Solution: Test Different Buffers. Attempt to dissolve the compound in a different non-amine-containing buffer system to identify a more suitable one for your desired concentration.

Experimental Protocols

Protocol for Solubilization of this compound in Aqueous Buffer

This protocol provides a general procedure for dissolving this compound. It is recommended to perform a small-scale solubility test first to determine the optimal concentration for your specific buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Water bath or incubator (optional)

  • 0.22 µm syringe filter

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.

  • Add Buffer: Add the desired volume of the aqueous buffer to the compound.

  • Initial Mixing: Vortex the mixture for 30-60 seconds to disperse the compound.

  • Stirring: Place the container on a magnetic stirrer and stir the solution at room temperature.

  • Observe Dissolution: Monitor the solution for clarity. If the compound dissolves completely, proceed to the next step. If dissolution is slow, consider the following optional steps.

  • (Optional) Gentle Heating: Place the container in a water bath set to 30-40°C and continue stirring.

  • (Optional) Sonication: Place the container in a bath sonicator for 5-10 minute intervals.

  • Final Assessment: Once the solution appears clear, visually inspect it for any remaining solid particles.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to ensure it is free of any particulates before use.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in aqueous buffer is_dissolved Is the compound fully dissolved? start->is_dissolved is_hazy Is the solution clear? is_dissolved->is_hazy Yes increase_time Increase stirring time (e.g., overnight) is_dissolved->increase_time No filter_solution Filter through 0.22 µm filter is_hazy->filter_solution No end_success Solution is ready for use is_hazy->end_success Yes increase_time->is_dissolved gentle_heat Apply gentle heat (30-40°C) increase_time->gentle_heat If still not dissolved gentle_heat->is_dissolved sonicate Sonicate in a bath sonicator gentle_heat->sonicate If still not dissolved sonicate->is_dissolved increase_solvent Increase solvent volume (decrease concentration) sonicate->increase_solvent If still not dissolved increase_solvent->is_dissolved use_cosolvent Use a co-solvent (e.g., DMSO, DMF) increase_solvent->use_cosolvent If still not dissolved use_cosolvent->is_dissolved end_fail Consult further technical support use_cosolvent->end_fail If still not dissolved filter_solution->is_hazy change_buffer Try a different buffer system filter_solution->change_buffer If still hazy change_buffer->start

Caption: A flowchart for troubleshooting solubility issues.

References

Cbz-N-PEG15-amine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Cbz-N-PEG15-amine. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -20°C or -18°C.[1][2][3] It is also crucial to protect the compound from light.[1]

Q2: How should I handle the product upon receiving it?

While the product is shipped at ambient temperature, it should be stored at -20°C immediately upon receipt for long-term use.[2][3]

Q3: Is this compound sensitive to moisture?

Yes, PEGylated compounds are generally hygroscopic.[4][5] It is important to minimize exposure to atmospheric moisture. The solid may become tacky and difficult to handle if proper care is not taken.[4][5]

Q4: How should I prepare stock solutions of this compound?

Stock solutions can be prepared using dry solvents. These solutions can be kept for several days, but it is recommended to freeze them when not in use.[4][5]

Q5: What are the physical characteristics of this compound?

This compound is typically a white solid.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced Reactivity Improper storage leading to degradation.Ensure the compound has been consistently stored at -20°C and protected from light and moisture. Always allow the vial to warm to room temperature before opening to prevent condensation.[4][5] Use fresh, anhydrous solvents for reactions.
Inconsistent Experimental Results Compound has absorbed moisture.Due to its hygroscopic nature, the compound can absorb water, affecting its molecular weight and reactivity.[4][5] Store in a desiccator and handle under an inert atmosphere (e.g., argon or nitrogen).
Difficulty in Handling (Tacky Solid) Exposure to humidity.Minimize exposure to air.[4][5] If the compound becomes tacky, it may still be usable, but weighing accuracy might be compromised. For future prevention, store under inert gas and allow the container to reach room temperature before opening.
Safety Concerns Lack of safety information.A safety data sheet (SDS) for a similar compound indicates it may be harmful if swallowed and is very toxic to aquatic life.[6] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid release to the environment and dispose of waste according to regulations.[6]

Quantitative Data Summary

Parameter Value Source
Long-Term Storage Temperature -18°C to -20°C[1][2]
Appearance White Solid[1]
Molecular Weight ~855.02 g/mol [1]
Purity Typically ≥95%[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for a bioconjugation experiment involving the amine group of this compound is outlined below. The Cbz protecting group would need to be removed prior to reactions involving the protected amine.

General Workflow for Amine-Reactive Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Equilibrate this compound to Room Temperature C Dissolve this compound in Solvent A->C B Prepare Anhydrous Solvent (e.g., DMSO, DMF) B->C D Add Amine-Reactive Substrate (e.g., NHS-ester labeled protein) C->D Add dropwise E Incubate at Controlled Temperature D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Analyze Conjugate (e.g., SDS-PAGE, MS) F->G G start Product Received storage_check Long-term or Short-term Use? start->storage_check long_term Store at -20°C Protect from Light storage_check->long_term Long-term short_term Store at -20°C in Desiccator storage_check->short_term Short-term usage Prepare for Experiment long_term->usage short_term->usage warm_up Equilibrate to Room Temp Before Opening usage->warm_up dissolve Dissolve in Anhydrous Solvent Under Inert Atmosphere warm_up->dissolve end Proceed with Experiment dissolve->end

References

Technical Support Center: Post-Reaction Purification of Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the effective removal of excess Cbz-N-PEG15-amine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing excess this compound?

The primary challenge in removing unreacted this compound stems from its amphiphilic nature. It possesses a hydrophobic carbamate (B1207046) (Cbz) group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This dual characteristic can lead to complex chromatographic behavior, making sharp separation from the desired product difficult. Furthermore, the reaction mixture is often heterogeneous, containing the desired conjugate, unreacted starting materials, and potential byproducts.[]

Q2: What are the recommended purification methods for removing excess this compound?

The most effective methods for removing excess this compound are based on chromatography. The choice of method depends on the properties of your target molecule and the resulting conjugate. The primary techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective due to the hydrophobicity of the Cbz group. This method separates molecules based on their polarity.[][2]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is particularly useful if there is a significant size difference between your product and the this compound.[][3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The neutral PEG chain can shield charges on your molecule, altering its interaction with the IEX resin and allowing for separation.[][4][5]

  • Solid-Phase Extraction (SPE): Can be used as a preliminary cleanup step to remove the majority of the excess reagent before a final polishing step by chromatography.[6][7][8]

Q3: How does the Cbz protecting group influence the purification strategy?

The benzyloxycarbonyl (Cbz) group is a hydrophobic protecting group. This property can be exploited for purification, particularly with RP-HPLC, where the Cbz-containing molecule will be retained more strongly on a non-polar stationary phase compared to more polar molecules. This allows for effective separation of the unreacted this compound from a more polar product.[2]

Troubleshooting Guides

Problem: Incomplete removal of this compound after purification.
Possible Cause Suggested Solution
Inadequate resolution of the chromatography method. Optimize the chromatographic conditions. For RP-HPLC, adjust the gradient steepness and the organic solvent composition. For SEC, ensure the column has the appropriate pore size for your molecules. For IEX, modify the salt gradient and pH to enhance separation.[9]
The unreacted this compound is co-eluting with the product. Consider an alternative chromatography mode. If you are using SEC and the sizes are too similar, try RP-HPLC to leverage the hydrophobicity of the Cbz group. A multi-step purification approach, such as SPE followed by RP-HPLC, can also be effective.[10]
Sample overload on the chromatography column. Reduce the amount of sample loaded onto the column. Overloading can lead to broad peaks and poor separation.
Problem: Low recovery of the desired product.
Possible Cause Suggested Solution
The product is irreversibly binding to the chromatography column. Modify the elution conditions. For RP-HPLC, adjust the organic solvent percentage in the mobile phase. For IEX, alter the salt concentration or pH of the elution buffer.
The product is precipitating on the column. Ensure the mobile phase is a good solvent for your product. Adjusting the pH or adding organic modifiers might be necessary.
The product is unstable under the purification conditions. Perform all purification steps at a lower temperature (e.g., 4°C). Ensure the pH of the buffers is within the stability range of your product.

Quantitative Data Summary

The following table summarizes the typical performance of different chromatography methods for the purification of PEGylated compounds. The actual performance will vary depending on the specific molecules being separated.

Purification Method Principle of Separation Typical Purity Achieved Key Advantages Key Limitations
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>95%High resolution, effective for separating molecules with different polarities.[2]Can denature sensitive biomolecules.
Size Exclusion Chromatography (SEC) Molecular Size>90%Gentle conditions, effective for removing small reagents from large products.[3][9]Poor resolution for molecules of similar size.[9]
Ion Exchange Chromatography (IEX) Net Charge>95%High capacity, can separate isoforms with different charge properties.[5][11]Effectiveness can be reduced by the charge-shielding effect of PEG.[]

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating the hydrophobic this compound from a more polar product.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture containing the product and excess this compound

Procedure:

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution: Elute the bound molecules using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Fraction Collection: Collect fractions and analyze for the presence of your product and the unreacted this compound. The more hydrophobic this compound will elute at a higher concentration of acetonitrile.[2]

Protocol 2: Size Exclusion Chromatography (SEC)

This method is suitable when there is a significant size difference between the product and this compound (MW ~855 g/mol ).

Materials:

  • SEC system with a column appropriate for the molecular weight range of your compounds.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Reaction mixture

Procedure:

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[9]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions. Larger molecules will elute first, followed by smaller molecules like the unreacted this compound.

Protocol 3: Solid-Phase Extraction (SPE) - Normal Phase

This protocol can be used for a rapid, initial cleanup to remove the polar product from the less polar, unreacted this compound.

Materials:

  • Normal phase SPE cartridge (e.g., silica)

  • Non-polar solvent (e.g., hexane)

  • Moderately polar solvent (e.g., ethyl acetate)

  • Polar solvent (e.g., methanol)

  • Reaction mixture dissolved in a non-polar solvent

Procedure:

  • Conditioning: Condition the SPE cartridge with a non-polar solvent.

  • Sample Loading: Load the reaction mixture (dissolved in a minimal amount of non-polar solvent) onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute any non-polar impurities.

  • Elution: Elute the desired product with a solvent of increasing polarity. The this compound will be retained more strongly on the silica (B1680970) and will elute with a more polar solvent.[6][8]

Visualizations

PurificationWorkflow Start Crude Reaction Mixture Decision1 Is there a significant size difference? Start->Decision1 SPE Solid-Phase Extraction (SPE Cleanup) Start->SPE SEC Size Exclusion Chromatography (SEC) Decision1->SEC Yes Decision2 Is the product significantly more polar? Decision1->Decision2 No End Purified Product SEC->End RP_HPLC Reverse-Phase Chromatography (RP-HPLC) Decision2->RP_HPLC Yes IEX Ion Exchange Chromatography (IEX) Decision2->IEX No RP_HPLC->End IEX->End SPE->Decision1

Caption: Decision workflow for selecting a purification method.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis Filter Filter Reaction Mixture (0.22 µm filter) Equilibrate Equilibrate C18 Column Inject Inject Sample Equilibrate->Inject Elute Gradient Elution (Water/Acetonitrile with TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., LC-MS, UV-Vis) Collect->Analyze

Caption: Experimental workflow for RP-HPLC purification.

References

Technical Support Center: Monitoring Cbz-N-PEG15-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving Cbz-N-PEG15-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

A1: this compound is a bifunctional molecule featuring a 15-unit polyethylene (B3416737) glycol (PEG) chain.[1] One terminus is an amine group protected by a carboxybenzyl (Cbz) group, while the other end has a free primary amine. The Cbz group is UV-active and can be removed under acidic conditions to liberate the amine.[2] The terminal primary amine is nucleophilic and can react with electrophiles such as carboxylic acids and activated NHS esters.[2][3]

Q2: Why can monitoring reactions with PEGylated compounds be challenging?

A2: PEGylated compounds present unique analytical challenges. In LC-MS, the PEG chain can be "sticky," leading to carryover and contamination of the LC system.[4] This can also cause broad peaks and ion suppression.[5] In TLC, the high polarity and polymeric nature of PEGs can lead to streaking and difficult visualization, as they are not typically UV-active.

Q3: For a quick reaction check, is TLC or LC-MS more suitable?

A3: For rapid, qualitative checks of reaction progress, TLC is often faster and more accessible. It can quickly show the consumption of a UV-active starting material (like the Cbz-protected amine) and the appearance of new products. LC-MS provides more definitive, quantitative data and mass confirmation of the products but has a longer run time and requires more specialized equipment.

Troubleshooting Guide: TLC Analysis

Q1: My spots are not visible under a UV lamp. How can I visualize them?

A1: While the Cbz protecting group is UV-active, the PEG chain and the free amine product (after Cbz removal) are not.[6] If you cannot see your spots, you must use a chemical stain. Staining is a destructive method, so it should be performed after checking under UV light.[7]

Q2: Which chemical stain is most effective for this compound and its reaction products?

A2: The best stain depends on the functional groups you want to detect. For this system, a universal oxidizing stain is highly recommended.

  • Ninhydrin: Excellent for detecting the primary amine starting material and the newly formed primary amine after Cbz deprotection.[6][8]

  • Potassium Permanganate (KMnO₄): A great universal stain that reacts with any oxidizable group, including the ether linkages in the PEG chain and the amine groups.[6][9] It will visualize starting materials, products, and many impurities.

  • Dragendorff's Reagent: This stain is particularly useful for visualizing polyethylene glycol polymers.[10]

Q3: My spots are streaking on the TLC plate. How can I resolve this?

A3: Streaking is common when analyzing amines on silica (B1680970) gel due to strong acidic-basic interactions. To prevent this, add a small amount of a basic modifier to your mobile phase (eluent). A common solution is to add 0.5-2% triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to the eluent system.

Q4: I am struggling to get good separation between my starting material and product. What is a good starting mobile phase?

A4: Separation of polar PEGylated compounds requires a relatively polar mobile phase. A good starting point is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). You can start with a system of 95:5 DCM:MeOH and gradually increase the proportion of methanol to increase polarity and move the spots up the plate. If your compound is very polar, an even more polar system like DCM:MeOH with a small amount of ammonium hydroxide might be necessary.

Troubleshooting Guide: LC-MS Analysis

Q1: My mass spectrum shows a repeating series of peaks separated by 44 Da. What does this mean?

A1: This is the characteristic signature of a polyethylene glycol (PEG) distribution.[4] It can arise from your PEGylated product or from PEG contamination, which is common in lab environments from sources like detergents, plasticware, and personal care products.[4][11] If it is not your product, thorough system cleaning is required.

Q2: How can I prevent or reduce PEG contamination in my LC-MS system?

A2: Preventing PEG contamination is critical for accurate analysis.

  • Use high-purity, HPLC-grade or MS-grade solvents.

  • Whenever possible, use glass containers instead of plasticware for sample and mobile phase preparation.

  • Flush the system extensively with a strong organic solvent like isopropanol (B130326) or acetonitrile (B52724)/water mixtures between analyses.[11]

  • Consider dedicating a specific HPLC column for PEGylated sample analysis to avoid cross-contamination.

Q3: My chromatographic peak shape is broad or splitting. What are the potential causes?

A3: Poor peak shape for PEGylated molecules can be caused by several factors:

  • Secondary Interactions: The amine groups can interact with free silanol (B1196071) groups on the silica-based column, leading to tailing. Using a mobile phase with an additive like formic acid (0.1%) or ammonium acetate (B1210297) can mitigate this.

  • Column Choice: Standard C18 columns can sometimes exhibit poor peak shape for PEGs.[12] Consider using a column with a different stationary phase (e.g., C8) or a HILIC column for very polar compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.

Q4: I cannot find the expected mass for my molecule in the spectrum. What should I check?

A4: If the expected mass is absent, consider the following:

  • Ionization Mode: Ensure you are using the correct mode. For amines and PEGs, positive electrospray ionization (ESI+) is typically most effective.

  • Adduct Formation: Look for common adducts. In addition to the protonated molecule [M+H]⁺, you may see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are very common for PEGs due to their ability to chelate metal ions.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the source energy (e.g., fragmentor voltage or capillary voltage).

Data Presentation

Table 1: Molecular Weight and Expected m/z Values

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compoundC₄₀H₇₄N₂O₁₇855.02856.03878.01
H₂N-PEG15-amine (deprotected)C₃₂H₆₈N₂O₁₅721.04722.05744.03

Table 2: Recommended TLC Stains for Visualization

StainTarget Functional Group(s)ProcedureExpected Result
Potassium Permanganate (KMnO₄) Universal (Alkenes, Alcohols, Amines, Ethers)Dip plate and gently heat.Yellow/brown spots on a pink/purple background.[9]
Ninhydrin Primary/Secondary AminesDip plate and heat carefully.Purple, pink, or yellow spots on a light background.[8]
Dragendorff's Reagent PEGs, Alkaloids, AminesDip or spray plate.Orange or brown spots on a yellow background.[10]
Phosphomolybdic Acid (PMA) Universal (most organic compounds)Dip plate and heat strongly.Dark blue/green spots on a yellow-green background.[9]

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Spotting: Dissolve a small amount of your starting material and reaction mixture in a suitable volatile solvent (e.g., DCM or MeOH). Using a capillary tube, spot a small amount of each onto the corresponding lane on the origin line.

  • Eluent Preparation: Prepare the mobile phase. A good starting system is 9:1 Dichloromethane:Methanol with 1% Triethylamine. Pour about 0.5 cm of the eluent into a developing chamber, cover it, and let it saturate for 5-10 minutes.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the eluent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization (UV): Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. The Cbz-protected starting material should be visible.

  • Visualization (Stain): In a fume hood, dip the dried plate into a prepared staining solution (e.g., KMnO₄) using forceps.[13] Remove the plate, wipe the back with a paper towel, and gently warm it with a heat gun until spots appear.[13]

  • Analysis: Compare the lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate that the reaction is proceeding.

Protocol 2: LC-MS Monitoring of Reaction Progress

  • Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture. Dilute it significantly (e.g., 1:1000) with a suitable solvent, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Also prepare a diluted sample of your starting material as a reference.

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of varying polarity.

  • MS Setup (ESI Positive Mode):

    • Scan Range: Set a wide mass range to find all components (e.g., m/z 150-1200).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Gas Flow & Temperature: Optimize for your instrument (e.g., 900 L/h at 450 °C).[14]

  • Injection and Analysis: Inject 1-5 µL of your prepared sample. Acquire the data.

  • Data Processing: Extract the ion chromatograms for the expected m/z values of your starting material and product(s) (e.g., [M+H]⁺ and [M+Na]⁺). The decrease in the peak area for the starting material and the increase in the peak area for the product confirms reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Evaluation Start Start Reaction Aliquot Take Reaction Aliquot Start->Aliquot Dilute Dilute Sample Aliquot->Dilute TLC TLC Analysis Dilute->TLC Quick Check LCMS LC-MS Analysis Dilute->LCMS Detailed Check Evaluate Evaluate Data (Spot Intensity / Peak Area) TLC->Evaluate LCMS->Evaluate Decision Reaction Complete? Evaluate->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot Wait / Sample Again

Caption: General workflow for monitoring chemical reaction progress.

TLC_Troubleshooting Problem TLC Plate Issue NoSpots No Spots Visible? Problem->NoSpots Streaking Spots Streaking? NoSpots->Streaking No UseStain Use Chemical Stain (e.g., KMnO₄, Ninhydrin) NoSpots->UseStain Yes PoorSep Poor Separation? Streaking->PoorSep No AddBase Add Base to Eluent (e.g., 1% Et₃N) Streaking->AddBase Yes ChangePolarity Adjust Eluent Polarity (e.g., Increase %MeOH) PoorSep->ChangePolarity Yes Success Problem Solved UseStain->Success AddBase->Success ChangePolarity->Success

Caption: Troubleshooting flowchart for common TLC analysis issues.

LCMS_Troubleshooting Problem LC-MS Data Issue Contamination Repeating 44 Da peaks? Problem->Contamination BadPeak Broad / Tailing Peaks? Contamination->BadPeak No CleanSystem Clean System Thoroughly Use Glassware Contamination->CleanSystem Yes NoMass Expected Mass Missing? BadPeak->NoMass No ModifyMobilePhase Add 0.1% Formic Acid Check Column Health BadPeak->ModifyMobilePhase Yes CheckAdducts Check for Adducts ([M+Na]⁺) Verify Ionization Mode (ESI+) NoMass->CheckAdducts Yes Success Problem Solved CleanSystem->Success ModifyMobilePhase->Success CheckAdducts->Success

Caption: Troubleshooting flowchart for common LC-MS analysis issues.

References

Technical Support Center: Challenges in the Purification of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification.[1][] The typical components in a PEGylation reaction mixture that need to be separated include:

  • Unreacted Protein: The original, unmodified protein.[1]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1]

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated species).[1][]

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[1][3]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1][3]

Q2: What are the most common methods for purifying PEGylated proteins?

The most widely used purification techniques for PEGylated proteins are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[1][4][5] These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is very effective at removing unreacted PEG and native protein from the larger PEGylated conjugate.[1][][3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[1][][3]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity, making it suitable for separating positional isomers.[1][7]

Q3: How do I choose the best purification method for my PEGylated protein?

The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity level, and the scale of the purification. A combination of methods is often necessary for achieving high purity.[6]

Below is a logical workflow to guide your selection of a purification strategy.

G start Start: Crude PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup: Remove unreacted PEG and aggregate iex Ion Exchange Chromatography (IEX) sec->iex Separate by degree of PEGylation analysis Purity Analysis (SDS-PAGE, MS, HPLC) sec->analysis hic Hydrophobic Interaction Chromatography (HIC) iex->hic Further separation of isomers or species with similar charge iex->analysis rphplc Reversed-Phase HPLC (RP-HPLC) hic->rphplc High-resolution separation of positional isomers hic->analysis rphplc->analysis analysis->iex Further purification needed end Purified PEGylated Protein analysis->end Purity Confirmed

General workflow for PEGylated protein purification.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated proteins using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated conjugate and unreacted protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1]
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1][6]
Low recovery of PEGylated compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[1]
Protein precipitation on the column.Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[1]
Ion Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Poor separation of PEGylated species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][6]
Low binding capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1][8]
Protein elutes in flow-through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1]
Hydrophobic Interaction Chromatography (HIC)
Problem Potential Cause Suggested Solution
Poor resolution Inappropriate salt concentration.The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[1]
Low recovery Protein precipitation at high salt concentrations.Reduce the salt concentration in the loading buffer or load the sample at a lower protein concentration.
Irreversible binding to the column.Use a less hydrophobic resin or decrease the salt concentration in the elution buffer more gradually.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Suggested Solution
Broad peaks Heterogeneity of the attached PEG.The polydispersity of the PEG chain itself can lead to peak broadening.[1][9]
Slow mass transfer.Increase the column temperature (e.g., to 45°C) to improve peak shape and resolution.[1]
Inappropriate mobile phase.Use a mobile phase with a suitable organic modifier (e.g., acetonitrile) and an ion-pairing agent (e.g., TFA).[1]
Poor separation of positional isomers Insufficient column resolving power.Use a column with a C4 or C18 stationary phase. C18 has been shown to provide good separation for larger PEGylated proteins.[1]

The following diagram illustrates a troubleshooting decision tree for poor separation in chromatography.

G start Poor Separation in Chromatography check_method Which method? start->check_method sec SEC check_method->sec SEC iex IEX check_method->iex IEX hic HIC check_method->hic HIC rphplc RP-HPLC check_method->rphplc RP-HPLC sec_q1 Check column pore size sec->sec_q1 iex_q1 Check mobile phase pH iex->iex_q1 hic_q1 Check salt concentration hic->hic_q1 rphplc_q1 Check column temperature rphplc->rphplc_q1 sec_a1 Optimize pore size for MW of conjugate sec_q1->sec_a1 Inappropriate sec_q2 Check sample volume sec_q1->sec_q2 Appropriate sec_a2 Reduce sample volume to 2-5% of column volume sec_q2->sec_a2 Too large iex_a1 Optimize pH to enhance charge differences iex_q1->iex_a1 Suboptimal iex_q2 Check salt gradient iex_q1->iex_q2 Optimal iex_a2 Use a shallower gradient iex_q2->iex_a2 Too steep hic_a1 Optimize salt type and concentration hic_q1->hic_a1 rphplc_a1 Increase temperature (e.g., 45°C) rphplc_q1->rphplc_a1 Too low rphplc_q2 Check stationary phase rphplc_q1->rphplc_q2 Optimal rphplc_a2 Use C4 or C18 for better resolution rphplc_q2->rphplc_a2 Suboptimal

Troubleshooting poor separation in chromatography.

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[6]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1][6]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and PEG.[6]

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol is for separating PEGylated proteins based on their degree of PEGylation. This example is for anion exchange chromatography.

Materials:

  • Anion exchange column (e.g., Q-Sepharose or similar)

  • HPLC or FPLC system

  • Partially purified PEGylated protein from SEC

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

  • 0.22 µm syringe filters

Procedure:

  • Column Equilibration: Equilibrate the anion exchange column with Binding Buffer.

  • Sample Preparation: If necessary, buffer exchange the pooled fractions from SEC into the Binding Buffer. Filter the sample through a 0.22 µm syringe filter.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired PEGylated species.

  • Pooling: Pool the fractions containing the purified product.

References

Preventing hydrolysis of activated esters during Cbz-N-PEG15-amine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of Cbz-N-PEG15-amine to activated esters. Our goal is to help you prevent the hydrolysis of your activated esters and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling this compound with an activated ester?

The main challenge is the competing hydrolysis of the activated ester (e.g., N-hydroxysuccinimide or NHS ester) in the presence of water.[1][] This side reaction consumes the activated ester, reducing the yield of the desired PEGylated product.[1]

Q2: What is the optimal pH for the coupling reaction?

The optimal pH for coupling primary amines with NHS esters is typically between 7.2 and 8.5.[3][4][5] In this range, the primary amine of the this compound is sufficiently deprotonated and nucleophilic to react with the ester, while minimizing the rate of hydrolysis.[6] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[3][6]

Q3: Can I perform the coupling reaction in an aqueous buffer?

Yes, the reaction can be performed in aqueous, non-amine containing buffers such as phosphate-buffered saline (PBS).[7] However, to minimize hydrolysis, it is crucial to use a buffer within the optimal pH range and to work expeditiously.

Q4: Is it possible to use an organic solvent for the reaction?

Yes, using a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly reduce the risk of hydrolysis.[8][9][10] The this compound and the activated ester should be dissolved in the anhydrous solvent before initiating the reaction.[10]

Q5: Does the Cbz protecting group interfere with the coupling reaction?

The carboxybenzyl (Cbz) protecting group is stable under the mildly basic conditions used for NHS ester coupling and will not interfere with the reaction.[11]

Q6: How can I monitor the progress of the coupling reaction?

The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) to separate and identify the starting materials and the PEGylated product.[12][13][14][15][16] Thin-Layer Chromatography (TLC) can also be a useful tool for monitoring the consumption of the starting materials.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product Hydrolysis of the activated ester: The activated ester has been hydrolyzed by water before it can react with the this compound.[1]- Ensure all glassware is dry. - Use anhydrous solvents (e.g., DMF, DMSO).[10] - Prepare the activated ester solution immediately before use.[7] - Work quickly once the reagents are dissolved in an aqueous buffer.
Incorrect pH of the reaction buffer: The pH is too low (amine is protonated and not nucleophilic) or too high (hydrolysis is too fast).[6]- Use a calibrated pH meter to ensure the buffer is between pH 7.2 and 8.5.[3] - Use a non-amine containing buffer such as PBS.[7]
Steric hindrance from the PEG chain: The long PEG15 chain may sterically hinder the amine's access to the activated ester.[17][18][19]- Increase the reaction time. - Slightly increase the reaction temperature (e.g., to room temperature if performed at 4°C). - Use a 1.5 to 2-fold molar excess of the activated ester.
Presence of multiple products or impurities Reaction with impurities in the starting materials: The this compound or the activated ester may contain impurities.- Use high-purity reagents. - Characterize the starting materials by NMR or MS before use.
Side reactions with the buffer: If using a buffer with primary amines (e.g., Tris), it will compete with the this compound for the activated ester.[20]- Switch to a non-amine containing buffer like PBS or HEPES.[7]
Difficulty in purifying the final product Similar properties of starting material and product: The PEGylated product may have similar solubility and chromatographic behavior to the starting this compound.- Use a purification method with high resolving power, such as reverse-phase HPLC. - Consider using a different solvent system for extraction or chromatography to improve separation.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004 - 5 hours[3]
8.6410 minutes[3]

Table 2: Comparison of Aminolysis and Hydrolysis Rates

This table presents a qualitative comparison of the relative rates of the desired aminolysis reaction versus the competing hydrolysis reaction under different conditions.

ConditionRate of AminolysisRate of HydrolysisImpact on Yield
Optimal pH (7.2-8.5) HighModerateFavorable for high yield
High pH (> 9.0) Very HighVery HighReduced yield due to rapid hydrolysis
Low pH (< 7.0) LowLowLow yield due to protonated amine
Anhydrous Organic Solvent HighNegligibleVery high yield
Low Amine Concentration DecreasedUnchangedLower yield[]

Experimental Protocols

Protocol 1: Coupling of this compound with an NHS Ester in Aqueous Buffer

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mM solution of a non-amine containing buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to 7.5 using a calibrated pH meter.

    • Dissolve the this compound in the pH 7.5 buffer to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the NHS-activated ester in a minimal amount of dry DMSO or DMF and then dilute it to the desired concentration with the pH 7.5 buffer.[10]

  • Coupling Reaction:

    • Add a 1.5 to 2-fold molar excess of the activated NHS ester solution to the this compound solution.

    • Gently mix the reaction mixture and allow it to react for 1-2 hours at room temperature or overnight at 4°C.

    • Monitor the reaction progress by RP-HPLC or TLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining active ester by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine).

    • Purify the Cbz-N-PEGylated product using reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Coupling of this compound with an NHS Ester in an Organic Solvent

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous DMF or DMSO as the solvent.

    • Dissolve the this compound and the activated NHS ester in the anhydrous solvent in separate vials to the desired concentrations.

  • Coupling Reaction:

    • Add the activated NHS ester solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the activated ester is typically sufficient.

    • If the amine salt is used, add one equivalent of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by HPLC or TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel or by preparative HPLC.

Visualizations

G cluster_reaction Amine Coupling Reaction cluster_hydrolysis Competing Hydrolysis This compound This compound PEGylatedProduct Cbz-N-PEG15-Amide Product This compound->PEGylatedProduct Nucleophilic Attack ActivatedEster Activated Ester (e.g., NHS Ester) ActivatedEster->PEGylatedProduct ActivatedEster_H Activated Ester HydrolyzedEster Inactive Carboxylic Acid ActivatedEster_H->HydrolyzedEster Hydrolysis Water H2O Water->HydrolyzedEster

Caption: Reaction scheme showing the desired amine coupling versus the competing hydrolysis of the activated ester.

G start Low Coupling Yield? check_hydrolysis Check for Hydrolysis: - Use anhydrous solvent? - Fresh reagents? - Optimal pH (7.2-8.5)? start->check_hydrolysis Yes check_stoichiometry Check Stoichiometry: - Molar ratio of activated  ester to amine? start->check_stoichiometry No solution_hydrolysis Optimize to Minimize Hydrolysis: - Use dry solvents (DMF/DMSO) - Prepare reagents fresh - Control pH carefully check_hydrolysis->solution_hydrolysis check_sterics Consider Steric Hindrance: - Increase reaction time? - Increase temperature? check_stoichiometry->check_sterics Ratio is correct solution_stoichiometry Adjust Molar Ratio: - Increase excess of  activated ester (1.5-2x) check_stoichiometry->solution_stoichiometry solution_sterics Overcome Steric Hindrance: - Longer incubation - Gentle warming check_sterics->solution_sterics success Successful Coupling solution_hydrolysis->success solution_stoichiometry->success solution_sterics->success

Caption: Troubleshooting workflow for low yield in this compound coupling reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Cbz-N-PEG15-amine and Boc-N-PEG15-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a protecting group for amine-functionalized polyethylene (B3416737) glycol (PEG) linkers is a critical decision that can significantly impact the efficiency of your conjugation strategy and the stability of the final bioconjugate. Among the most common choices are the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups. This guide provides an objective comparison of Cbz-N-PEG15-amine and Boc-N-PEG15-amine, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for your research and development needs.

Introduction to Cbz and Boc Protecting Groups in PEGylation

PEG linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of biomolecules such as antibodies, peptides, and oligonucleotides.[1][2] When a terminal amine group on the PEG linker is desired for conjugation, it is often necessary to first protect it to allow for other chemical modifications or to control the timing of the conjugation reaction. Cbz and Boc are two of the most widely used amine protecting groups due to their distinct chemical properties and deprotection mechanisms.[3][4]

This compound features a Carbobenzyloxy protecting group, which is known for its robustness and stability under both acidic and basic conditions.[3] Its removal is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[3]

Boc-N-PEG15-amine utilizes a tert-Butoxycarbonyl protecting group, which is characterized by its lability in acidic conditions.[3] This allows for deprotection under relatively mild acidic treatments, offering an orthogonal strategy to Cbz deprotection.[5]

Quantitative Data Summary

The following table summarizes the key performance parameters of this compound and Boc-N-PEG15-amine based on established chemical principles and reported experimental observations. While direct side-by-side quantitative data for these specific PEG15 linkers is not extensively published, this table provides a semi-quantitative comparison to guide your selection.

FeatureThis compoundBoc-N-PEG15-amine
Protecting Group Carbobenzyloxy (Cbz or Z)tert-Butoxycarbonyl (Boc)
Molecular Weight ~855.02 g/mol [6][7]~821.01 g/mol
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Acidic (e.g., TFA, HCl)[3]
Deprotection pH NeutralAcidic (pH < 2)
Typical Deprotection Time 1-4 hours30-60 minutes
Deprotection Efficiency >95%>95%
Stability to Acid Stable[3]Labile[3]
Stability to Base Stable[3]Stable[5]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups[3]Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups[5]
Key Application When acid-sensitive groups are present in the molecule.When hydrogenolysis-sensitive groups (e.g., alkynes, alkenes) are present.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Cbz group to yield the free amine of the PEG linker, ready for conjugation.

Materials:

  • This compound

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Celatom® or diatomaceous earth for filtration

  • Rotary evaporator

Procedure:

  • Dissolve this compound in an appropriate solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate using a rotary evaporator to obtain the deprotected NH2-PEG15-amine.

Protocol 2: Deprotection of Boc-N-PEG15-amine

This protocol details the acid-catalyzed removal of the Boc group.

Materials:

  • Boc-N-PEG15-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve Boc-N-PEG15-amine in anhydrous DCM in a round-bottom flask with a stir bar.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by TLC or LC-MS (typically complete within 30-60 minutes).

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate using a rotary evaporator to yield the deprotected NH2-PEG15-amine as its TFA salt. If the free amine is required, a subsequent basic workup may be necessary.

Protocol 3: Bioconjugation of Deprotected PEG15-amine to an Antibody

This protocol outlines a general procedure for conjugating the deprotected amine-PEG linker to a carboxyl group on an antibody using EDC/NHS chemistry.

Materials:

  • Deprotected NH2-PEG15-amine

  • Antibody in a suitable buffer (e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Quenching buffer (e.g., Tris buffer, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Exchange the antibody into an amine-free buffer, such as MES buffer at pH 6.0.

  • Prepare a stock solution of EDC and NHS in the activation buffer.

  • Add a molar excess of EDC and NHS to the antibody solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Dissolve the deprotected NH2-PEG15-amine in the activation buffer.

  • Add a molar excess of the NH2-PEG15-amine solution to the activated antibody.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a quenching buffer, such as Tris buffer, to a final concentration of 50 mM.

  • Purify the antibody-PEG conjugate from excess reagents and unconjugated linker using a size-exclusion chromatography column.

  • Characterize the final conjugate for purity, concentration, and degree of labeling.

Visualizing the Workflow and Application

Deprotection and Conjugation Workflows

The following diagrams illustrate the chemical workflows for the deprotection of Cbz- and Boc-protected PEG15-amine and their subsequent conjugation to an antibody.

Cbz_Workflow Cbz_PEG This compound Deprotection Deprotection Cbz_PEG->Deprotection H₂, Pd/C Amine_PEG NH2-PEG15-amine Deprotection->Amine_PEG Conjugation Conjugation Amine_PEG->Conjugation Antibody Antibody (with COOH) Activation Activation Antibody->Activation EDC, NHS Activated_Ab Activated Antibody (NHS-ester) Activation->Activated_Ab Activated_Ab->Conjugation Final_Conjugate Antibody-PEG15 Conjugate Conjugation->Final_Conjugate

Caption: Workflow for this compound deprotection and conjugation.

Boc_Workflow Boc_PEG Boc-N-PEG15-amine Deprotection Deprotection Boc_PEG->Deprotection TFA Amine_PEG NH2-PEG15-amine Deprotection->Amine_PEG Conjugation Conjugation Amine_PEG->Conjugation Antibody Antibody (with COOH) Activation Activation Antibody->Activation EDC, NHS Activated_Ab Activated Antibody (NHS-ester) Activation->Activated_Ab Activated_Ab->Conjugation Final_Conjugate Antibody-PEG15 Conjugate Conjugation->Final_Conjugate ADC_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Stable Linker Endocytosis Endocytosis ADC->Endocytosis Targeting Lysosome Lysosome (pH 4.5-5.0) Linker Cleavage Endocytosis->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

References

A Comparative Guide to Amine-Reactive PEG Linkers: Cbz-N-PEG15-amine vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation, drug delivery, and proteomics, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2] The choice of an appropriate linker is critical, as its chemical properties dictate the efficiency of conjugation, the stability of the resulting bond, and the overall performance of the final product.[3] This guide provides an objective comparison between Cbz-N-PEG15-amine and other common amine-reactive PEG linkers, with a focus on N-hydroxysuccinimide (NHS) esters, supported by experimental considerations.

Overview of Featured PEG Linkers

This compound

This compound is a heterobifunctional linker featuring a terminal primary amine and a carboxybenzyl (Cbz)-protected amine at the other end of a 15-unit PEG chain.[4][5] The Cbz group is a robust protecting group for amines, stable under mildly acidic and basic conditions, which prevents unwanted reactions during multi-step syntheses.[6][7] Its removal is typically achieved through catalytic hydrogenolysis, a process that is mild and orthogonal to many other reaction conditions used in peptide and drug conjugate synthesis.[8][9] This linker is primarily designed for controlled, multi-step conjugation strategies where sequential reactions are required.

Amine-Reactive PEG Linkers: NHS Esters

N-hydroxysuccinimide (NHS) ester-activated PEGs are among the most widely used amine-reactive linkers. These reagents react efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, at a physiological to slightly basic pH (7-9) to form stable amide bonds.[10][11] They are commonly employed for the direct PEGylation of proteins and other biomolecules in a single step. However, the NHS ester group is susceptible to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction.[12]

Comparative Analysis: Key Performance Characteristics

The selection of a PEG linker is dictated by the specific requirements of the synthetic strategy, including the nature of the molecules to be conjugated, the desired stability, and the need for controlled, sequential reactions.

FeatureThis compoundNHS-Ester PEG Linkers (e.g., NHS-PEG-NHS)
Reactive Group Primary Amine (-NH2)N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Carboxylic Acids, Activated Esters (e.g., NHS)Primary Amines (-NH2)
Primary Application Multi-step, controlled synthesis of complex bioconjugates.[13]Direct, one-step PEGylation of proteins and biomolecules.
Reaction pH Amine reaction depends on coupling chemistry (e.g., EDC/NHS for acids).7.0 - 9.0 for efficient reaction with primary amines.[11]
Bond Formed Stable Amide BondStable Amide Bond
Key Advantage Orthogonal Cbz protection allows for sequential and site-specific modifications.[6]High reactivity and well-established protocols for direct protein modification.
Key Limitation Requires a separate deprotection step (hydrogenolysis) to liberate the second amine.[8]Susceptible to hydrolysis in aqueous solutions, which reduces efficiency.[12]
Byproducts Cbz deprotection: Toluene, CO2. Amide coupling: Varies with chemistry (e.g., EDC/NHS releases urea (B33335) derivative and NHS).N-hydroxysuccinimide (NHS).[10]
Storage Stability Stable. Store at -20°C.[5]Moisture-sensitive. Store at -20°C with desiccant.[11]

Experimental Workflows and Methodologies

The operational workflow for this compound differs significantly from that of NHS-ester PEGs, reflecting their distinct applications in bioconjugation strategies.

Workflow for Controlled Conjugation using this compound

This workflow illustrates a scenario where two different molecules (Molecule A and Molecule B) are sequentially conjugated using the this compound linker. This strategy provides precise control over the final conjugate's architecture.

G cluster_0 A Start: this compound B Couple Molecule A (e.g., with activated carboxyl group) A->B C Intermediate Conjugate (Cbz-PEG-Molecule A) B->C D Purification C->D E Cbz Deprotection (e.g., H₂, Pd/C) D->E F Activated Conjugate (H₂N-PEG-Molecule A) E->F G Couple Molecule B (e.g., with activated carboxyl group) F->G H Final Conjugate (Molecule B-PEG-Molecule A) G->H

Caption: Sequential conjugation workflow using this compound.

Workflow for Direct Protein PEGylation using NHS-Ester PEG

This workflow shows the more straightforward, one-step process of modifying a protein with an NHS-activated PEG linker. The reaction typically targets multiple available lysine residues, potentially leading to a heterogeneous product mixture.[14]

G cluster_0 A Start: Protein + NHS-PEG Linker B Conjugation Reaction (pH 7-9, 30-60 min at RT) A->B C Quench Reaction (e.g., Tris buffer) B->C D Purification (e.g., Dialysis, SEC) C->D E Final PEGylated Protein D->E

Caption: Direct protein PEGylation workflow using an NHS-ester linker.

Detailed Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with NHS-Ester PEG

This protocol is a generalized procedure for labeling a protein with a PEG linker containing an NHS ester.

  • Protein Preparation : Dissolve the protein to be modified in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0 to a final concentration of 1-10 mg/mL.[11]

  • Reagent Preparation : Immediately before use, dissolve the NHS-PEG linker in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[11]

  • Conjugation : Add a calculated molar excess (typically 20-fold for an antibody) of the dissolved NHS-PEG reagent to the protein solution.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS), to a final concentration of 20-50 mM.

  • Purification : Remove unreacted PEG reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable desalting method.

Protocol 2: General Procedure for Cbz Deprotection

This protocol describes the removal of the Cbz protecting group, a necessary step to reveal the primary amine for subsequent conjugation.

  • Reagent Preparation : Dissolve the Cbz-protected PEG conjugate in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Catalyst Addition : Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the solution (typically 10% by weight of the substrate).

  • Hydrogenation : Stir the mixture vigorously under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[8][15]

  • Reaction Monitoring : Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed (typically 1-16 hours).

  • Work-up : Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine-PEG conjugate, which can be used in the next reaction step without further purification.

Logical Framework for Linker Selection

Choosing the correct amine-reactive linker is critical for the success of a bioconjugation project. The following decision tree provides a logical guide for researchers.

G A What is the goal of the conjugation? B Direct PEGylation of a protein (e.g., to improve PK properties) A->B Direct Modification C Controlled, multi-step synthesis of a complex conjugate (e.g., ADC) A->C Complex Synthesis D Are multiple surface amines (Lys) available for random conjugation? B->D G Is orthogonal protection required for sequential reactions? C->G E Use NHS-Ester PEG Linker D->E Yes F Consider site-specific methods (e.g., Cys or enzyme-mediated) D->F No H Use a protected linker like Cbz-N-PEG-amine G->H Yes I A non-protected bifunctional linker may suffice G->I No

Caption: Decision tree for selecting an amine-reactive PEG linker.

Conclusion

Both this compound and NHS-ester PEG linkers are valuable tools for researchers, but they serve distinct strategic purposes. NHS-ester PEGs are the workhorses for direct, bulk modification of proteins where the goal is to improve overall biophysical properties. In contrast, this compound offers a higher level of control essential for the rational design and synthesis of complex, well-defined bioconjugates. Its key feature—the orthogonal Cbz protecting group—enables sequential conjugation reactions, providing a pathway to creating sophisticated constructs for advanced therapeutic and diagnostic applications. The choice between these linkers should be guided by the specific demands of the synthetic route and the desired characteristics of the final product.

References

Beyond Polyethylene Glycol (PEG): A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While traditional polyethylene (B3416737) glycol (PEG) linkers, such as the commonly used Cbz-N-PEG15-amine, have been instrumental in the field's progression, a growing body of evidence highlights the significant advantages of exploring a more diverse chemical toolbox for linker design. This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether connecting a warhead that binds the protein of interest (POI) and a ligand for an E3 ubiquitin ligase. It actively influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), dictates crucial physicochemical properties like solubility and cell permeability, and ultimately governs the potency and efficacy of the degrader. A suboptimal linker can lead to reduced degradation efficiency, poor pharmacokinetic properties, and off-target effects.

This guide explores the performance of three major classes of alternative linkers—Alkyl Chains, Rigid Linkers, and those synthesized via Click Chemistry—offering a direct comparison to the established PEG-based linkers.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from a systematic study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, providing a head-to-head comparison of different linker architectures.

Table 1: Flexible Linkers - A Head-to-Head Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation

Flexible linkers, such as alkyl and PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility. This table compares BRD4-targeting PROTACs utilizing either a hydrocarbon (alkyl) or a PEG-based linker, both recruiting the Cereblon (CRBN) E3 ligase.

PROTAC IDLinker TypeLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
27 AlkylHydrocarbon10<100>95[1]
28 AlkylHydrocarbon11<100>95[1]
29 PEGPEG12<100>95[1]

Note: The data indicates that for this specific BRD4-targeting PROTAC series, both alkyl and PEG linkers of similar lengths can achieve potent degradation.

Table 2: Rigid Linkers - The Impact of Piperazine-Containing Linkers on BRD4 Degradation

Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency. This table showcases BRD4-targeting PROTACs with piperazine-containing linkers of varying lengths.

PROTAC IDLinker TypeLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
32 RigidPiperazine-based13<100>95[1]
33 RigidPiperazine-based14<100>95[1]
34 RigidPiperazine-based15<100>95[1]
36 RigidPiperazine-based17>1000<20[1]

Note: This data highlights the critical importance of linker length, even within the same class of rigid linkers. For this series, a piperazine-based linker with a length of up to 15 atoms is effective, while a longer 17-atom linker is detrimental to degradation activity.

Table 3: Click Chemistry Linkers - Triazole-Containing Linkers in BRD4 Degradation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for PROTAC synthesis, allowing for the rapid generation of diverse linker architectures. The resulting triazole ring can also be considered a rigidifying element within the linker.

PROTAC SeriesLinker TypeLinker CompositionLinker Length (PEG units)DC50 (µM)E3 LigaseReference
60 Click ChemistryPEG-Triazole0<0.5CRBN[2]
60 Click ChemistryPEG-Triazole1-2>5CRBN[2]
60 Click ChemistryPEG-Triazole4-5<0.5CRBN[2]
61 Click ChemistryPEG-Triazole0-4Potency decreased with lengthVHL[2]

Note: This data demonstrates the utility of click chemistry in rapidly exploring linker length. Interestingly, for the CRBN-recruiting PROTACs, both very short and longer linkers were effective, while intermediate lengths were not, highlighting the complex structure-activity relationships in PROTAC design.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Synthesis of a Representative Alkyl-Linked PROTAC (JQ1-C3-Pomalidomide)

This protocol outlines the synthesis of a BRD4-targeting PROTAC using a simple three-carbon alkyl linker.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

  • To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-(3-bromopropyl)pyrrolidine-2,5-dione (B1282683) (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pomalidomide-C3-bromide intermediate.

  • Dissolve the intermediate in DMF and add sodium azide (B81097) (3.0 eq). Stir at 60 °C for 6 hours.

  • After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • The resulting azide is then reduced to the amine by dissolving in methanol (B129727) and adding Palladium on carbon (10% w/w), followed by hydrogenation under a hydrogen atmosphere for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the pomalidomide-C3-amine linker-E3 ligase ligand intermediate.

Step 2: Coupling of the POI Ligand

  • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the pomalidomide-C3-amine intermediate (1.1 eq) to the activated JQ1-acid solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final JQ1-C3-Pomalidomide PROTAC.

Synthesis of a Representative Rigid Piperazine-Linked PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC incorporating a piperazine (B1678402) moiety in the linker.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add Boc-piperazine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Purify the crude product by flash column chromatography to yield Boc-piperazine-pomalidomide.

  • Treat the purified product with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure to obtain the piperazine-pomalidomide intermediate as a TFA salt.

Step 2: Coupling of the POI Ligand

  • To a solution of a suitable JQ1 derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the piperazine-pomalidomide TFA salt (1.1 eq) and additional DIPEA (2.0 eq) to neutralize the salt.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and purify as described in the alkyl-linked PROTAC synthesis to obtain the final piperazine-linked BRD4 PROTAC.

General Protocol for PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the final coupling step in PROTAC synthesis.

Prerequisites:

  • Synthesis of an alkyne-functionalized warhead or E3 ligase ligand.

  • Synthesis of an azide-functionalized corresponding partner (E3 ligase ligand or warhead).

Step 1: Preparation of Alkyne and Azide Precursors

  • Synthesize the alkyne- and azide-functionalized fragments using standard chemical transformations. For example, an amine-containing warhead can be reacted with an alkyne-bearing carboxylic acid using peptide coupling reagents. Similarly, an azide can be introduced via nucleophilic substitution with sodium azide.

Step 2: The Click Reaction

  • In a suitable vial, dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.0 eq) in a mixture of tert-butanol (B103910) and water (1:1 v/v).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (1.0 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final triazole-linked PROTAC.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_warhead Warhead Synthesis cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand Synthesis Warhead Warhead Ligand Func_Warhead Functionalized Warhead (e.g., with -COOH or -NH2) Warhead->Func_Warhead Couple1 Coupling Step 1 Func_Warhead->Couple1 Linker_Start Linker Precursor Func_Linker Bifunctional Linker Linker_Start->Func_Linker Func_Linker->Couple1 E3_Ligand E3 Ligase Ligand Func_E3 Functionalized E3 Ligand (e.g., with -NH2 or -COOH) E3_Ligand->Func_E3 Couple2 Coupling Step 2 Func_E3->Couple2 Intermediate Warhead-Linker or Linker-E3 Ligand Intermediate Couple1->Intermediate Intermediate->Couple2 Final_PROTAC Final PROTAC Couple2->Final_PROTAC Linker_Selection_Logic Logical Relationships in PROTAC Linker Selection Start PROTAC Design Goal Solubility Improve Solubility? Start->Solubility Permeability Improve Permeability? Start->Permeability Potency Enhance Potency? Start->Potency SAR Rapid SAR Exploration? Start->SAR PEG_Linker Consider PEG Linker Solubility->PEG_Linker Yes Alkyl_Linker Consider Alkyl Linker Permeability->Alkyl_Linker Yes Rigid_Linker Consider Rigid Linker (e.g., Piperazine) Potency->Rigid_Linker Yes Click_Linker Consider Click Chemistry (Triazole Linker) SAR->Click_Linker Yes

References

Characterization of Cbz-N-PEG15-amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers is paramount. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of Cbz-N-PEG15-amine, a heterobifunctional linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine. We present expected fragmentation patterns, detailed experimental protocols, and a comparison with alternative analytical methods to assist in selecting the optimal strategy for structural verification and purity assessment.

Mass Spectrometry for this compound Characterization

Mass spectrometry is a powerful tool for the analysis of PEGylated molecules, providing information on molecular weight, structure, and purity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, each with distinct advantages for the analysis of this compound.

Predicted Mass Spectrometry Data

Table 1: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺

Ion DescriptionProposed Structure/FormulaPredicted m/z (Da)
Parent Ion [C₄₀H₇₄N₂O₁₇+H]⁺ 855.51
Fragment 1Loss of benzyl (B1604629) alcohol (C₇H₈O)747.45
Fragment 2Tropylium ionC₇H₇⁺
Fragment 3Loss of CO₂ from Fragment 1703.46
Fragment 4Cleavage of the amide bond[C₃₂H₆₅NO₁₅+H]⁺
Fragment 5PEG backbone fragmentsSequential loss of C₂H₄O

Table 2: Predicted MALDI-TOF MS Ions of this compound

Ion DescriptionProposed Structure/FormulaPredicted m/z (Da)
Sodiated Adduct [C₄₀H₇₄N₂O₁₇+Na]⁺ 877.49
Potassiated Adduct [C₄₀H₇₄N₂O₁₇+K]⁺ 893.47
PEG backbone fragmentsSequential loss of C₂H₄O from adductsVariable

Experimental Protocols

Protocol 1: ESI-MS/MS Analysis

This protocol is designed for a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source.

Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

Protocol 2: MALDI-TOF MS Analysis

This protocol is suitable for a MALDI-TOF mass spectrometer.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

  • Analyte Solution: Dissolve this compound in acetonitrile/water to a concentration of 1 mg/mL.

  • Spotting: Mix the matrix and analyte solutions in a 10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

MALDI-TOF Parameters:

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjusted to the threshold required for ionization, minimizing fragmentation.

  • Delayed Extraction: 100-200 ns.

  • Accelerating Voltage: 20 kV.

Visualization of Analytical Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to final concentration Dissolution->Dilution Matrix_Mixing Mixing with MALDI Matrix (for MALDI-TOF) LC_Separation Liquid Chromatography (for ESI-MS) Dilution->LC_Separation ESI-MS path Ionization Ionization (ESI or MALDI) Matrix_Mixing->Ionization MALDI-TOF path LC_Separation->Ionization Mass_Analyzer Mass Analyzer (TOF or Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Structural_Confirmation Structural Confirmation Fragmentation_Analysis->Structural_Confirmation

Caption: Experimental workflow for the mass spectrometric characterization of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, other analytical techniques can provide complementary information for the comprehensive characterization of this compound conjugates.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
ESI-MS/MS Precise molecular weight and structural information through fragmentation.High sensitivity and specificity; suitable for online coupling with liquid chromatography.Can be sensitive to sample purity and matrix effects.
MALDI-TOF MS Accurate molecular weight determination, particularly for the intact molecule.High throughput; tolerant of some salts and buffers.Fragmentation is less controlled than in ESI-MS/MS.
HPLC/UPLC Purity assessment and quantification.Robust, reproducible, and quantitative.Does not provide direct structural information.
NMR Spectroscopy Detailed structural elucidation, including confirmation of functional groups and PEG chain length.Provides unambiguous structural information.Lower sensitivity compared to mass spectrometry; requires higher sample concentrations.
FTIR Spectroscopy Identification of functional groups (e.g., carbamate, amide, ether).Fast and non-destructive.Provides limited structural detail.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary Purity and Functional Group Analysis Compound This compound MS Mass Spectrometry (ESI & MALDI) Compound->MS Molecular Weight & Structure NMR NMR Spectroscopy Compound->NMR Detailed Structure HPLC HPLC/UPLC Compound->HPLC Purity & Quantification FTIR FTIR Spectroscopy Compound->FTIR Functional Groups MS->HPLC Complementary Purity Data NMR->MS Confirms Structure for MS

Caption: Interrelationship of analytical techniques for comprehensive characterization.

Confirming Cbz Deprotection Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Carboxybenzyl (Cbz) group is a cornerstone for amine protection. Its removal, or deprotection, is a critical step that requires reliable confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous evidence of the transformation. This guide offers a comparative analysis of NMR data for confirming Cbz deprotection, contrasts it with other common amine protecting groups, and provides detailed experimental protocols.

Key Spectroscopic Changes in Cbz Deprotection

The successful removal of the Cbz group results in distinct and easily identifiable changes in both ¹H and ¹³C NMR spectra. The most prominent indicators are the complete disappearance of signals corresponding to the benzyl (B1604629) moiety.

¹H NMR Spectroscopy: The key signals to monitor are the benzylic protons (CH₂) and the aromatic protons of the benzyl group.

  • Benzylic Protons: The two protons of the benzylic CH₂ group in a Cbz-protected amine typically appear as a singlet at approximately 5.0-5.3 ppm . The disappearance of this signal is a primary indicator of successful deprotection.

  • Aromatic Protons: The five protons of the phenyl ring of the Cbz group resonate in the aromatic region, usually as a multiplet around 7.3 ppm . These signals will also vanish upon deprotection.

  • N-H Proton: The carbamate (B1207046) N-H proton of a Cbz-protected amine often appears as a broad singlet. Upon deprotection to a primary or secondary amine, the chemical shift and appearance of the N-H proton(s) will change, typically shifting to a region between 0.5-5.0 ppm, depending on the structure and solvent.[1][2][3] The addition of D₂O can be used to confirm the N-H signal, as it will cause the peak to disappear due to deuterium (B1214612) exchange.[1][4]

¹³C NMR Spectroscopy: Analysis of the ¹³C NMR spectrum provides further confirmation of Cbz group removal.

  • Benzylic Carbon: The carbon of the benzylic CH₂ group typically appears around 67 ppm .

  • Carbonyl Carbon: The carbamate carbonyl carbon signal is found further downfield, generally in the range of 155-157 ppm .

  • Aromatic Carbons: The carbons of the phenyl ring will also disappear from their characteristic region (around 128-136 ppm).

The absence of these characteristic Cbz signals in the ¹³C NMR spectrum of the product is a definitive confirmation of successful deprotection.

Comparison with Alternative Amine Protecting Groups

While Cbz is a widely used protecting group, others like tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) are also prevalent. Understanding their NMR signatures is crucial for comparative analysis and for situations where multiple protecting groups are employed.

Protecting GroupKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Deprotection Confirmation
Cbz ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph)~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (CH₂)Disappearance of aromatic and benzylic proton and carbon signals.
Boc ~1.4 (s, 9H, C(CH₃)₃)~155 (C=O), ~80 (quaternary C), ~28 (CH₃)Disappearance of the large singlet at ~1.4 ppm in ¹H NMR and the characteristic quaternary and methyl carbon signals in ¹³C NMR.[5][6][7]
Fmoc ~7.2-7.8 (m, 8H, Ar-H), ~4.2-4.5 (m, 3H, CH & CH₂)~156 (C=O), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67 (CH₂), ~47 (CH)Disappearance of the characteristic fluorenyl proton and carbon signals.[8][9]

Experimental Protocols

General Protocol for Cbz Deprotection via Catalytic Hydrogenation

Catalytic hydrogenation is a common and efficient method for Cbz deprotection.[10]

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (or other suitable solvent like ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celatom® or filter paper

Procedure:

  • Dissolve the Cbz-protected amine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Upon completion, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst.

  • Rinse the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

NMR Sample Preparation and Analysis

Procedure:

  • Dissolve 5-10 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and analyze the chemical shifts, paying close attention to the regions where the Cbz, Boc, or Fmoc signals are expected to appear.

Visualizing the Process

Cbz Deprotection Reaction and Key NMR Signals

Cbz_Deprotection_NMR cluster_reagents Reagents cluster_starting_material Cbz-Protected Amine cluster_product Deprotected Amine reagents H₂, Pd/C (Catalytic Hydrogenation) SM R-NH-Cbz P R-NH₂ SM->P Deprotection NMR_SM ¹H NMR: ~7.3 ppm (Ar-H) ~5.1 ppm (CH₂) ¹³C NMR: ~156 ppm (C=O) ~67 ppm (CH₂) NMR_P ¹H NMR: Signals at ~7.3 & ~5.1 ppm disappear ¹³C NMR: Signals at ~156 & ~67 ppm disappear

Caption: Cbz deprotection followed by NMR analysis.

General Workflow for Confirming Cbz Deprotection

Deprotection_Workflow A Perform Cbz Deprotection (e.g., Catalytic Hydrogenation) B Work-up and Purify the Reaction Mixture A->B C Prepare NMR Sample of the Product B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Analyze Spectra for Disappearance of Cbz Signals D->E F Deprotection Confirmed: Proceed to Next Step E->F Yes G Incomplete Reaction: Re-subject to Deprotection Conditions or Re-evaluate E->G No

Caption: Workflow for Cbz deprotection and NMR confirmation.

References

A Comparative Guide to Purity Assessment of Cbz-N-PEG15-amine Conjugates: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) conjugates is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity assessment of Cbz-N-PEG15-amine conjugates, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains to molecules, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a discrete PEG linker containing a carboxybenzyl (Cbz) protected amine and a terminal primary amine, making it a valuable building block in bioconjugation. Accurate and reliable purity assessment is essential to guarantee the quality, safety, and efficacy of the final conjugate. This guide focuses on reversed-phase HPLC (RP-HPLC) coupled with universal detectors like the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD), and compares its performance with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the specific information required (e.g., identification of impurities, quantification), sensitivity, and the availability of instrumentation. The following tables summarize the key performance characteristics of HPLC-ELSD/CAD, LC-MS, and qNMR for the analysis of PEGylated compounds.

Table 1: Quantitative Performance Characteristics of HPLC-ELSD/CAD for PEG Derivatives

ParameterReported PerformanceAnalyte Type
Linearity (R²) >0.997PEG 200-8000
Limit of Detection (LOD) 7.47–16.24 µg/mLPEG 200-8000
Limit of Quantitation (LOQ) 22.40–75 µg/mLPEG 200-8000
Precision (%RSD) 0.2–2.5PEG 200-8000
Accuracy (Recovery %) 90.4–104.9%PEG 200-8000 in tablets

Data is representative of validated methods for various PEG compounds and may vary for this compound conjugates.

Table 2: Comparison of HPLC, LC-MS, and qNMR for Purity Assessment

FeatureHPLC-ELSD/CADLC-MSqNMR
Primary Measurement Light scattering proportional to massMass-to-charge ratioNuclear spin resonance proportional to molar concentration
Information Provided Purity, quantification of non-volatile analytesMolecular weight, structural information, purity, quantificationAbsolute purity, structure confirmation, quantification without a reference standard of the analyte
Strengths Universal detection for non-chromophoric compounds, robust, relatively low costHigh sensitivity and selectivity, provides molecular weight of impuritiesAbsolute quantification, non-destructive, detailed structural information, high precision
Weaknesses Non-linear response (requires calibration), less sensitive than MS, requires volatile mobile phasesCan have matrix effects, response can vary between compoundsLower sensitivity than MS, requires higher sample concentration, potential for peak overlap in complex mixtures

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols for HPLC-ELSD/CAD and qNMR analysis of PEG derivatives.

Reversed-Phase HPLC with ELSD/CAD Detection

This method is suitable for the separation and quantification of this compound and related impurities.

  • Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and an ELSD or CAD.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For higher resolution, a sub-2 µm particle size column can be used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes to elute the conjugate and any less polar impurities. A re-equilibration step at the initial conditions is necessary between injections.

  • Flow Rate: 0.8 - 1.2 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-20 µL

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 30-50 °C

    • Evaporator/Drift Tube Temperature: 50-70 °C

    • Gas Flow (Nitrogen): 1.5-2.0 L/min

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Quantitative NMR (qNMR) Spectroscopy

qNMR can be used to determine the absolute purity of the this compound conjugate without the need for a specific reference standard of the conjugate itself.[1][2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound conjugate (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the this compound conjugate (e.g., protons on the Cbz group or specific protons on the PEG chain).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical relationship between the analytical techniques, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Dissolve Conjugate Dissolve Conjugate Filter Sample Filter Sample Dissolve Conjugate->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample RP-C18 Column Separation on RP-C18 Column Inject Sample->RP-C18 Column ELSD/CAD Detection Detection (ELSD/CAD) RP-C18 Column->ELSD/CAD Detection Generate Chromatogram Generate Chromatogram ELSD/CAD Detection->Generate Chromatogram Peak Integration Peak Integration Generate Chromatogram->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Caption: Experimental workflow for HPLC purity assessment.

Technique_Comparison cluster_techniques Analytical Techniques Purity Assessment Purity Assessment HPLC-ELSD/CAD HPLC-ELSD/CAD Purity Assessment->HPLC-ELSD/CAD Quantitative LC-MS LC-MS Purity Assessment->LC-MS Qualitative & Quantitative qNMR qNMR Purity Assessment->qNMR Absolute Quantitative Good for routine QC Good for routine QC HPLC-ELSD/CAD->Good for routine QC Impurity identification Impurity identification LC-MS->Impurity identification Primary method for purity Primary method for purity qNMR->Primary method for purity

Caption: Logical comparison of analytical techniques.

Conclusion

The purity assessment of this compound conjugates can be effectively achieved using several analytical techniques. RP-HPLC with universal detectors like ELSD or CAD offers a robust and reliable method for routine quality control, providing quantitative information on the purity of the conjugate. For in-depth characterization, including the identification of unknown impurities and confirmation of molecular weight, LC-MS is the technique of choice due to its high sensitivity and specificity. When absolute quantification without a specific reference standard is required, qNMR stands out as a powerful primary method, delivering highly accurate and precise purity values. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis at different stages of the drug development process.

References

A Researcher's Guide to Validating Cbz-N-PEG15-Amine Conjugate Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of novel therapeutic conjugates is a critical step. The Cbz-N-PEG15-amine linker, a flexible 15-unit polyethylene (B3416737) glycol (PEG) chain with a protected amine and a terminal amine, offers a versatile platform for creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the functional assays used to validate the activity of conjugates built with this linker, comparing its potential performance against alternatives and offering detailed experimental protocols.

The functional validation of a this compound conjugate is entirely dependent on its application. The linker itself is a scaffold; its "activity" is realized through the function of the molecules it connects. Here, we explore two primary applications: as a linker in ADCs for targeted cytotoxicity and in PROTACs for targeted protein degradation. We also compare the PROTAC approach to an alternative degradation technology, molecular glues.

Scenario 1: this compound in Antibody-Drug Conjugates (ADCs)

In an ADC, the PEG15 linker connects a potent cytotoxic payload to a monoclonal antibody, directing the payload to cancer cells expressing a specific antigen. The key functional attributes to validate are target binding, internalization, stability, and ultimate cytotoxic potency. The length and hydrophilicity of the PEG linker are critical parameters influencing these attributes.[1][2]

Comparative Performance of PEG Linkers in ADCs

The choice of linker length impacts an ADC's physicochemical properties and biological activity. A PEG15 linker offers a balance between hydrophilicity, which can mitigate aggregation issues common with hydrophobic payloads, and size, which can influence pharmacokinetics and tumor penetration.[1][2][3] Longer PEG chains tend to increase the hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance.[1][4] However, this may also impact the efficiency of tumor penetration and payload release.[1]

Below is a table summarizing representative data on how a PEG15-containing ADC might perform against ADCs with shorter or longer PEG linkers.

FeatureADC with PEG4 LinkerADC with PEG15 Linker ADC with PEG24 LinkerRationale & Key Assays
Aggregation LowVery LowVery LowPEG linkers increase hydrophilicity, reducing aggregation.[1] Assay: Size Exclusion Chromatography (SEC).
Plasma Stability (Half-life) ModerateHighVery HighLonger PEG chains increase the hydrodynamic radius, reducing clearance.[1][3][4] Assay: Pharmacokinetic analysis in animal models.
Tumor Penetration HighModeratePotentially LowerA larger hydrodynamic size may impede efficient penetration into solid tumors.[1] Assay: Immunohistochemistry of tumor sections.
In Vitro Potency (EC50) 0.1 nM0.3 nM0.8 nMLonger linkers might slightly decrease potency due to steric hindrance or altered payload release kinetics.[3] Assay: Cell viability/cytotoxicity assay.
In Vivo Efficacy GoodExcellentGoodA balance of stability, penetration, and potency often leads to optimal in vivo performance.[3][4] Assay: Xenograft tumor models.
Experimental Workflow and Key Assays for ADC Validation

The validation of an ADC involves a series of assays to confirm each step of its mechanism of action, from target binding to cell killing.

ADC_Workflow cluster_binding Target Binding cluster_internalization Internalization cluster_payload Payload Release & Cytotoxicity b1 ELISA / SPR b2 Flow Cytometry i1 Flow Cytometry (pH-sensitive dye) b2->i1 i2 Confocal Microscopy p1 LC-MS for Catabolite ID i2->p1 p2 Cell Viability Assay (e.g., CellTiter-Glo) end p2->end start start->b1

Caption: Experimental workflow for validating ADC functionality.

Detailed Experimental Protocol: ADC Internalization Assay by Flow Cytometry

This assay quantifies the rate and extent of ADC internalization into target cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.

Materials:

  • Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)

  • ADC conjugated with a pH-sensitive dye (e.g., pHrodo Red)

  • Non-binding isotype control ADC, similarly labeled

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed target cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Antibody Binding: On the day of the assay, cool the plate on ice for 15 minutes. Remove the culture medium and add 100 µL of the labeled ADC (e.g., at 10 µg/mL in cold medium) to the cells. Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.

  • Washing: Gently wash the cells three times with 200 µL of cold PBS to remove any unbound ADC.

  • Internalization: Add 100 µL of pre-warmed (37°C) culture medium to each well to initiate internalization. Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), stop the internalization process by placing the plate on ice and adding cold PBS.

  • Sample Preparation for Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation buffer. Transfer the cell suspension to FACS tubes.

  • Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence corresponds to the amount of internalized ADC.[5][6][7]

Scenario 2: this compound in PROTACs

As a PROTAC linker, the this compound connects a ligand that binds to a target Protein of Interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI.[8] The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[9][10][11]

Comparative Performance of Linkers in PROTACs

Linker composition is a critical determinant of PROTAC efficacy.[9][12] Flexible linkers like PEG are often more effective at promoting the formation of the ternary complex than rigid linkers.[13] The optimal length is highly dependent on the specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may not effectively orient the two proteins for ubiquitin transfer.[9][12]

The table below provides a hypothetical comparison of PROTACs with different linker types, using degradation potency (DC50) and maximal degradation (Dmax) as key metrics.

FeaturePROTAC with Rigid Alkyl LinkerPROTAC with Flexible PEG15 Linker PROTAC with Flexible PEG4 LinkerRationale & Key Assays
Ternary Complex Formation VariableFavorablePotentially Sterically HinderedFlexible linkers can better accommodate the optimal geometry for protein-protein interactions.[13] Assay: TR-FRET, AlphaLISA, or NanoBRET assays.
Degradation Potency (DC50) 500 nM50 nM200 nMOptimal linker length and flexibility lead to more efficient ternary complex formation and degradation.[13] Assay: Western Blot, HiBiT assay.
Maximal Degradation (Dmax) 70%>90%80%A stable ternary complex is required for efficient and complete degradation.[9] Assay: Western Blot, HiBiT assay.
Cellular Permeability GoodModerateGoodThe large size and hydrophilicity of long PEG linkers can sometimes reduce cell permeability. Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).
Alternative Technology: Molecular Glues

Molecular glues represent an alternative approach to targeted protein degradation. Unlike the bifunctional nature of PROTACs, molecular glues are typically smaller, monovalent molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, often by binding to the E3 ligase and changing its surface conformation.[14][15][16]

FeaturePROTACs (e.g., with PEG15 Linker) Molecular Glues
Structure Heterobifunctional (Target Binder - Linker - E3 Binder).[14][15]Monovalent small molecule.[14][15]
Mechanism Acts as a "bridge" to bring POI and E3 ligase together.[17]Induces a "neosurface" on the E3 ligase to recruit the POI.[15]
Discovery Rational design is common; modular components can be swapped.[17]Often discovered serendipitously; rational design is more challenging.[17]
Size (MW) Generally larger (>800 Da).[16]Smaller (<500 Da), often with better pharmacokinetic properties.[16]
Key Assays Ternary complex assays (TR-FRET), Degradation assays (Western Blot, HiBiT).[8][18]High-throughput screening for degradation, counter-screening to confirm mechanism.[19][20]
Signaling Pathway for PROTAC-Mediated Degradation

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

PROTAC_Pathway cluster_complex Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC (with PEG15 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Poly-ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action via the Ubiquitin-Proteasome System.

Detailed Experimental Protocol: Western Blot for Protein Degradation

Western blotting is the gold-standard method for directly measuring the reduction in target protein levels following PROTAC treatment.[8][21]

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for an ER-targeting PROTAC)

  • PROTAC compound dissolved in DMSO

  • Vehicle control (DMSO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[8][22]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[23]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[23]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[23]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

By employing these functional assays and comparative frameworks, researchers can effectively validate the activity of their this compound conjugates, optimizing their design to develop next-generation therapeutics.

References

The Influence of PEG Linker Length on Bioconjugate Stability and Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The length of the polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates, such as antibody-drug conjugates (ADCs), significantly influencing their stability, pharmacokinetics, and therapeutic activity. The selection of an optimal PEG linker length is a balancing act between enhancing solubility and stability, and potentially hindering target binding and drug release. This guide provides a comparative analysis of how varying PEG linker lengths affect the performance of bioconjugates, supported by experimental data and detailed protocols.

Impact on Stability and Activity: A Data-Driven Comparison

The length of a PEG linker can have a profound effect on the physicochemical properties and biological function of a conjugate. Longer PEG chains can improve solubility and reduce aggregation, but may also decrease binding affinity and cytotoxicity. Conversely, shorter linkers may lead to aggregation and faster clearance, while potentially offering more potent cellular activity. The following table summarizes quantitative data from various studies, highlighting these trends.

Conjugate TypePEG Linker LengthKey FindingsReference
Affibody-MMAE ConjugateNo PEG, 4 kDa PEG, 10 kDa PEGLonger PEG chains (4 and 10 kDa) decreased in vitro cytotoxicity by approximately 6.5 and 22.5-fold, respectively. However, the 10 kDa PEG conjugate showed the most significant tumor growth inhibition in vivo due to a prolonged circulation half-life.[1]
Folate-Liposomes2 kDa, 5 kDa, 10 kDa PEGWhile in vitro cellular uptake was similar, in vivo tumor accumulation significantly increased with longer PEG linkers. The 10 kDa PEG formulation resulted in a >40% greater reduction in tumor size compared to the 2k and 5k PEG groups.[2]
Interferon α-2a ConjugateVarious di-branched 40 kDa PEGs with different linker structuresLonger linkers, while more reactive for conjugation, had a negative impact on in vitro bioactivity. However, PEGylation overall, and the presence of linkers, increased the stability of the conjugate.[3][4]
PSMA-targeted RadiotracersPEG4 and PEG8Both PEGylated radiotracers showed reduced kidney uptake compared to a non-PEGylated control. The PEG4-modified tracer demonstrated higher tumor uptake (39.28 ± 3.25 %ID/g at 60 min) compared to the PEG8 version (18.64 ± 2.20 %ID/g at 60 min).[]
Antibody-Nanocarrier Conjugates0.65 kDa, 2 kDa, 5 kDa PEGThe shortest PEG linker (0.65 kDa) resulted in the highest uptake by dendritic cells.[6]

Experimental Protocols

To rigorously assess the impact of PEG linker length, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.

In Vitro Cytotoxicity Assay

This assay determines the potency of the bioconjugate in killing target cancer cells.

  • Cell Culture: Plate target cells (e.g., HER2-positive NCI-N87 cells for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Conjugate Treatment: Prepare serial dilutions of the bioconjugates with varying PEG linker lengths. Add the diluted conjugates to the cells and incubate for 72-96 hours.

  • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each conjugate by plotting cell viability against the logarithm of the conjugate concentration.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the bioconjugates in a living organism.

  • Animal Model: Implant tumor cells (e.g., NCI-N87) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the bioconjugates with different PEG linkers intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Pharmacokinetic Analysis

This analysis determines the circulation half-life and clearance rate of the bioconjugates.

  • Animal Model: Administer a single intravenous dose of each bioconjugate to healthy mice.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Quantification: Determine the concentration of the bioconjugate in the plasma using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Stability Assays

These assays assess the physical and chemical stability of the bioconjugates.

  • Thermal Stress Analysis: Incubate the bioconjugate samples at elevated temperatures (e.g., 40°C) for several weeks. At various time points, analyze the samples for aggregation using size exclusion chromatography (SEC) and for degradation using techniques like SDS-PAGE or mass spectrometry.

  • Plasma Stability Assay: Incubate the bioconjugates in plasma from different species (e.g., mouse, human) at 37°C. At different time points, measure the amount of drug released from the conjugate using LC-MS/MS and the degree of aggregation by SEC.

Visualizing the Impact and Mechanisms

The following diagrams illustrate the experimental workflow, the conceptual impact of PEG linker length, and a relevant signaling pathway for a common ADC payload.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization s1 Synthesize Bioconjugates with Varying PEG Linker Lengths iv1 Cytotoxicity Assays (IC50 Determination) s1->iv1 iv2 Binding Affinity Assays (e.g., SPR) s1->iv2 iv3 Stability Assays (Thermal, Plasma) s1->iv3 ivv2 Xenograft Efficacy Studies (Tumor Growth Inhibition) iv1->ivv2 ivv1 Pharmacokinetic Studies (Half-life, Clearance) iv3->ivv1 a1 Compare Stability, Activity, and PK Profiles ivv1->a1 ivv2->a1 a2 Select Optimal PEG Linker Length a1->a2

Experimental workflow for evaluating PEG linker length impact.

linker_length_impact cluster_short Short PEG Linker cluster_long Long PEG Linker cluster_outcome Biological Outcome short_linker Bioconjugate short_target Target Receptor short_linker->short_target Strong Binding, Potential Aggregation outcome_short High Potency, Fast Clearance short_linker->outcome_short long_linker Bioconjugate long_target Target Receptor long_linker->long_target Improved Solubility, Potential Steric Hindrance outcome_long Prolonged Half-life, Reduced Potency long_linker->outcome_long

Conceptual impact of short vs. long PEG linkers.

mmae_pathway cluster_cell Target Cancer Cell adc ADC with MMAE Payload receptor Target Receptor adc->receptor Binding endosome Endosome/Lysosome receptor->endosome Internalization mmae Free MMAE endosome->mmae Drug Release tubulin Tubulin Dimers mmae->tubulin Binds to microtubules Microtubule Polymerization (Inhibited) tubulin->microtubules Inhibits mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Signaling pathway of MMAE-induced apoptosis.

References

A Comparative Guide to Bioconjugation Linkers: Cbz-N-PEG15-amine vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a linker is critical to the success of creating stable and functional conjugates for research, diagnostics, and therapeutic development. This guide provides an objective comparison between a traditional polyethylene (B3416737) glycol (PEG) linker, Cbz-N-PEG15-amine, and the family of modern click chemistry linkers. We will delve into their mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal tool for their specific application.

Introduction to the Linkers

This compound is a bifunctional linker featuring a long PEG15 spacer, which enhances solubility and reduces aggregation. One end is terminated with a primary amine, while the other end has a primary amine protected by a carboxybenzyl (Cbz) group. Its use in bioconjugation is a two-stage process: first, the Cbz group must be chemically removed (deprotection) to reveal a second reactive amine. These amines are then typically conjugated to biomolecules through reactions with activated carboxylic acids (e.g., NHS esters) or other amine-reactive functional groups.

Click Chemistry Linkers encompass a class of connectors that react via bioorthogonal chemistry—reactions that occur rapidly and selectively in complex biological environments without interfering with native biochemical processes.[1][2] The most prominent examples are:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide (B81097) and a terminal alkyne with exceptional efficiency, driven by a copper(I) catalyst.[3][4][5] The resulting triazole linkage is extremely stable.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[7][8][9] The absence of a toxic copper catalyst makes it ideal for in vivo applications.[10][11]

  • Tetrazine Ligation: This involves the reaction of a tetrazine with a strained alkene (e.g., trans-cyclooctene, TCO) and is known for its exceptionally fast reaction kinetics, making it suitable for situations with low reactant concentrations.[10][12]

Performance Metrics: A Quantitative Comparison

The selection of a linker strategy often depends on the specific requirements of the experiment, such as the need for biocompatibility, reaction speed, or stability. The following table summarizes the key performance differences between Cbz-amine linkers and click chemistry alternatives.

FeatureCbz-N-Amine ChemistryCuAAC (Click Chemistry)SPAAC (Click Chemistry)Tetrazine Ligation (Click Chemistry)
Reaction Type Amine-reactive coupling (e.g., NHS ester)1,3-Dipolar Cycloaddition1,3-Dipolar CycloadditionInverse electron-demand Diels-Alder
Bioorthogonality Low (amines are ubiquitous in biological systems)HighHighVery High
**Reaction Kinetics (k₂) **Slow (~10⁻³ to 10⁻¹ M⁻¹s⁻¹)Moderate to Fast (~1 to 10² M⁻¹s⁻¹)Fast (~10⁻¹ to 1 M⁻¹s⁻¹)[8]Exceptionally Fast (~10³ to 10⁶ M⁻¹s⁻¹)[10]
Catalyst Requirement None (coupling reagents like EDC/NHS needed)Required: Copper(I)[3][13]NoneNone
Biocompatibility Moderate (reagents can affect protein stability)Low to Moderate (in vitro use, copper is cytotoxic)[11]High (copper-free, suitable for in vivo use)[7][10]High (suitable for in vivo use)
Linkage Stability Amide bond: High (protease-susceptible)1,2,3-Triazole: Very High (resistant to hydrolysis, redox)[6][14]1,2,3-Triazole: Very High[6][14]Dihydropyridazine: High
Ease of Use Multi-step (requires Cbz-deprotection prior to conjugation)[15]Single-step conjugationSingle-step conjugationSingle-step conjugation
Typical pH 7.0 - 8.54.0 - 12.0[5]4.0 - 10.0Physiological pH
Typical Temperature 4 - 25°CRoom Temperature[5]Room Temperature[7]Room Temperature

Visualization of Workflows and Mechanisms

To better illustrate the practical differences, the following diagrams outline the logical workflows and chemical reactions for both linker types.

G Diagram 1: Comparative Bioconjugation Workflows cluster_0 This compound Workflow cluster_1 Click Chemistry (SPAAC) Workflow A1 This compound A2 Deprotection Step (e.g., Hydrogenolysis) A1->A2 A3 Purified Diamine-PEG15 A2->A3 A6 Conjugation Reaction A3->A6 A4 Biomolecule 1 (e.g., Protein with -COOH) A5 Activate Biomolecule 1 (e.g., EDC/NHS) A4->A5 A5->A6 A7 Final Conjugate A6->A7 B1 Biomolecule 1 B2 Functionalize with Azide B1->B2 B3 Azide-Biomolecule 1 B2->B3 B7 Click Reaction (Mix Components) B3->B7 B4 Biomolecule 2 B5 Functionalize with DBCO B4->B5 B6 DBCO-Biomolecule 2 B5->B6 B6->B7 B8 Final Conjugate B7->B8

Diagram 1: A comparison of the multi-step Cbz-linker workflow versus the direct click chemistry workflow.

G Diagram 2: Comparison of Reaction Mechanisms cluster_A A) Cbz-Amine Conjugation Pathway cluster_B B) SPAAC Click Chemistry Pathway mol1 Cbz-NH-PEG-NH₂ mol2 H₂N-PEG-NH₂ (After Deprotection) mol1->mol2 H₂, Pd/C mol5 Protein-CO-NH-PEG-NH₂ mol2->mol5 Amine Coupling mol3 Protein-COOH mol4 Protein-CO-NHS (Activated Ester) mol3->mol4 EDC, NHS mol4->mol5 molB1 Biomolecule-N₃ (Azide) molB3 Biomolecule-Triazole-Linker molB1->molB3 Spontaneous Cycloaddition molB2 DBCO-Linker (Strained Alkyne) molB2->molB3

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cbz-N-PEG15-amine, ensuring compliance and minimizing environmental impact.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. Never dispose of this compound down the drain or in regular trash receptacles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area or under a chemical fume hood.[2]

Quantitative Hazard Data

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and requirements in your location.

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • The container must be securely sealed to prevent leaks or spills.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., methylene (B1212753) chloride, DMSO, or water).

    • Collect the rinsate from this process and dispose of it as hazardous waste along with the original compound.

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area for hazardous waste.

    • The storage area should be away from incompatible materials, direct sunlight, and heat sources.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[1][3]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Maintain a detailed record of the disposal, including the date, quantity, and method.

Experimental Workflow for Disposal

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a dedicated, labeled container ppe->collect rinse Triple-rinse empty containers collect->rinse collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate seal Securely seal the waste container collect_rinsate->seal store Store in a designated hazardous waste area seal->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs documentation Complete waste disposal manifest/documentation contact_ehs->documentation pickup Waste picked up for final disposal documentation->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety and Disposal Steps

G cluster_preparation Preparation cluster_execution Execution cluster_disposal Final Disposal identify_hazards Identify Hazards H302: Harmful if swallowed H410: Very toxic to aquatic life gather_materials Gather Materials PPE Waste Container Labeling Supplies identify_hazards->gather_materials informs segregate_waste Segregate Waste Collect this compound and rinsate separately gather_materials->segregate_waste enables secure_storage Secure Storage Seal container Store in designated area segregate_waste->secure_storage leads to professional_disposal Professional Disposal Contact licensed vendor secure_storage->professional_disposal precedes record_keeping Record Keeping Maintain disposal records professional_disposal->record_keeping requires

Caption: Logical flow from hazard identification to final disposal.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby protecting our ecosystem.

References

Essential Safety and Operational Guide for Cbz-N-PEG15-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Cbz-N-PEG15-amine, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and a comprehensive disposal plan. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Name Cbz-N-amido-PEG15-amine--INVALID-LINK--
CAS Number Not Available--INVALID-LINK--
Molecular Formula C40H74N2O17[2][3]
Molecular Weight 855.03 g/mol [1]
Appearance White Solid[3]
Storage Conditions -20°C, protect from moisture[2][4]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE[5]. The following PPE is recommended for handling this compound:

  • Eye Protection : Chemical splash goggles or a full-face shield should be worn to protect against splashes[6][7].

  • Hand Protection : Nitrile or other chemical-resistant gloves are required to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical[6][7].

  • Skin and Body Protection : A lab coat or chemical-resistant coveralls must be worn to protect the skin[6][8]. For larger quantities or in case of a spill, chemical-resistant footwear should also be worn[7].

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used in a well-ventilated area or under a chemical fume hood[6][9].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Before handling, allow the container of this compound to come to room temperature to prevent moisture condensation[10].

    • Work in a well-ventilated area, preferably within a chemical fume hood[9].

    • Ensure an eyewash station and safety shower are readily accessible.

  • Handling :

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

    • Avoid creating dust. If the substance is a solid, handle it carefully.

    • Do not eat, drink, or smoke in the handling area[1].

    • Wash hands thoroughly after handling[1].

  • In Case of a Spill :

    • Evacuate the area.

    • Wear full PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material like diatomite or universal binders[1].

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area by scrubbing with alcohol[1].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Segregation :

    • Collect all waste materials contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Use a compatible, leak-proof container for waste.

    • Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated area.

  • Final Disposal :

    • Dispose of the chemical waste through an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service for pickup and disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare work area (fume hood) prep1->prep2 handle1 Weigh/measure this compound prep2->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate equipment handle2->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste via approved channels clean2->clean3

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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